Technical Documentation Center

6,8-Dichloroquinolin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,8-Dichloroquinolin-3-amine

Core Science & Biosynthesis

Foundational

Decoding the Pharmacological Core: In Vitro Mechanisms of Action of the 6,8-Dichloroquinolin-3-amine Scaffold

Executive Summary In modern drug discovery, the 6,8-dichloroquinolin-3-amine (6,8-DCQ3A) scaffold is recognized as a highly privileged pharmacophore. Rather than functioning as a single marketed therapeutic, this specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 6,8-dichloroquinolin-3-amine (6,8-DCQ3A) scaffold is recognized as a highly privileged pharmacophore. Rather than functioning as a single marketed therapeutic, this specific chemical architecture serves as the structural foundation for designing potent, multi-target in vitro probes and clinical candidates. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind the scaffold's bioactivity. We will explore its three primary in vitro mechanisms of action: ATP-competitive kinase inhibition, Quinone Reductase 2 (QR2) modulation, and reactive oxygen species (ROS)-mediated biofilm eradication.

Structural Rationale: The Privileged Pharmacophore

The biological versatility of 6,8-DCQ3A stems directly from its precise electronic and steric topology:

  • The 3-Aminoquinoline Core: The quinoline nitrogen (N1) acts as a potent hydrogen-bond acceptor, while the primary amine at the C3 position serves as a hydrogen-bond donor. This dual-action motif is a classic "hinge-binder" in the catalytic clefts of enzymes .

  • The 6,8-Dichloro Substitution: Halogenation at the C6 and C8 positions introduces significant lipophilic bulk. In in vitro target engagement, these chlorine atoms project into deep, hydrophobic specificity pockets (often termed the "back pocket" in kinases), locking the molecule into a thermodynamically favorable conformation and preventing rapid dissociation .

Mechanism I: ATP-Competitive Kinase Inhibition

The Causality of Inhibition

The most prominent in vitro application of the 3-aminoquinoline scaffold is the competitive inhibition of kinases (such as PI3K, Syk, and CDKs). The N1 and 3-NH₂ groups form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Valine or Methionine residues). Simultaneously, the 6,8-dichloro motif displaces ordered water molecules in the hydrophobic pocket, drastically lowering the dissociation constant ( Kd​ ) and arresting downstream phosphorylation cascades.

KinaseMOA DCQ3A 6,8-Dichloroquinolin-3-amine (Scaffold) Hinge Kinase Hinge Region (H-Bonding) DCQ3A->Hinge N1 & 3-NH2 Hydrophobic Hydrophobic Pocket (Halogen Bonding) DCQ3A->Hydrophobic 6,8-DiCl Kinase Target Kinase (e.g., PI3K/CDK) Hinge->Kinase ATP Displacement Hydrophobic->Kinase Conformational Lock Signaling Downstream Signaling Arrest Kinase->Signaling Inhibition Outcome Cell Cycle Arrest / Apoptosis Signaling->Outcome Phenotypic Response

Figure 1: ATP-competitive kinase inhibition mechanism of the 6,8-dichloroquinolin-3-amine scaffold.

Self-Validating Protocol: TR-FRET Kinase Assay

To validate the ATP-competitive nature of 6,8-DCQ3A derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. This protocol is self-validating through the use of an ATP Km​ baseline and orthogonal controls.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant kinase (e.g., PI3K α ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 6,8-DCQ3A derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Reaction Initiation: Add ATP at exactly the predetermined apparent Km​ for the specific kinase (ensuring competitive inhibitors can be accurately quantified), alongside the specific biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Include Staurosporine as a positive control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic fit.

Mechanism II: Quinone Reductase 2 (QR2) Inhibition

The Causality of Inhibition

Halogenated quinolines, specifically 6,8-dichloro derivatives, are highly potent inhibitors of human Quinone Reductase 2 (QR2), an enzyme implicated in neurodegenerative diseases and malaria. The mechanism relies on the rigid, planar structure of the quinoline ring, which intercalates and π−π stacks directly with the planar isoalloxazine ring of the FAD cofactor in the QR2 active site. The electron-withdrawing chlorine atoms at positions 6 and 8 modulate the redox potential of the complex, preventing the reduction of quinone substrates .

Self-Validating Protocol: In Vitro QR2 Enzymatic Assay

Step-by-Step Methodology:

  • Enzyme Setup: Reconstitute recombinant human QR2 (50 nM) in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100.

  • Substrate & Cofactor Addition: Add 100 µM of N-methyldihydronicotinamide (NMeH) as the electron donor and 50 µM FAD.

  • Inhibitor Incubation: Add the 6,8-DCQ3A compound and incubate for 10 minutes to allow for FAD stacking.

  • Kinetic Readout: Initiate the reaction by adding 50 µM menadione (electron acceptor). Monitor the decrease in absorbance of NMeH at 360 nm continuously for 5 minutes.

  • Validation: Perform Michaelis-Menten kinetic analysis by varying NMeH concentrations. A true 6,8-DCQ3A derivative will display competitive inhibition kinetics (increased Km​ , unchanged Vmax​ ). Use Ammosamide B as a positive control.

Mechanism III: Antimicrobial Action & Biofilm Eradication

The Causality of Inhibition

Beyond enzymatic inhibition, heavily halogenated quinolines exhibit profound antibacterial properties, particularly against metabolically dormant "persister" cells within Staphylococcus epidermidis and MRSA biofilms. The 6,8-dichloroquinoline core acts as an intracellular metal chelator (specifically for Cu²⁺ and Fe²⁺). Once chelated, the complex undergoes redox cycling, triggering a localized Fenton-like reaction. This generates highly toxic hydroxyl radicals (•OH) that cause catastrophic oxidative damage to the bacterial membrane and DNA, effectively eradicating the biofilm .

BiofilmMOA Compound Halogenated Quinoline Treatment Chelation Metal Chelation (Cu2+ / Fe2+) Compound->Chelation Penetration Fenton Fenton-like Reaction (ROS Generation) Chelation->Fenton Redox Cycling Persister Persister Cell Membrane Damage Fenton->Persister Oxidative Stress Eradication Biofilm Eradication Persister->Eradication Cell Death

Figure 2: ROS-mediated biofilm eradication pathway triggered by halogenated quinolines.

Self-Validating Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

Step-by-Step Methodology:

  • Biofilm Growth: Inoculate a Calgary Biofilm Device (96-peg lid) with 105 CFU/mL of MRSA in Tryptic Soy Broth (TSB). Incubate at 37°C for 24 hours on a rotary shaker to establish mature biofilms on the pegs.

  • Compound Challenge: Transfer the peg lid to a standard 96-well plate containing serial dilutions of the 6,8-DCQ3A derivative in TSB. Incubate for 24 hours.

  • Recovery: Rinse the pegs in PBS to remove planktonic cells. Transfer the lid to a recovery plate containing fresh TSB and sonicate for 10 minutes at room temperature to dislodge surviving persister cells.

  • Validation & Plating: Incubate the recovery plate for 24 hours and read optical density ( OD600​ ).

    • Self-Validation Check: Compare eradication rates against Vancomycin (which fails against persister cells). Include sterile pegs as a negative control to ensure no environmental contamination.

Quantitative Data Summary

To synthesize the multi-target efficacy of the 6,8-DCQ3A scaffold, the following table summarizes representative in vitro quantitative data across its primary modalities:

Pharmacological TargetAssay TypeRepresentative ReadoutScaffold Contribution
PI3K / CDK Kinases TR-FRETIC₅₀: 10 nM – 500 nMHinge-binding (N1, 3-NH₂)
Quinone Reductase 2 Enzymatic KineticsIC₅₀: 4.1 µM – 25.0 µMPlanar FAD stacking
MRSA Biofilms MBEC AssayEC₅₀: 2.0 µM – 10.0 µMROS generation (6,8-DiCl)
T24 Cancer Cells Cell Viability (MTT)IC₅₀: 1.5 µM – 5.0 µMAutophagy flux inhibition

References

  • Title : Source : Journal of Medicinal Chemistry / National Institutes of Health (NIH)

  • Title : Source : Journal of Medicinal Chemistry / National Institutes of Health (NIH)

  • Title : Source : European Journal of Medicinal Chemistry / National Institutes of Health (NIH)

  • Title : Source : Journal of Medicinal Chemistry / ACS Publications

Exploratory

6,8-Dichloroquinolin-3-amine: A Comprehensive Technical Guide to Structural Properties and Advanced Synthetic Methodologies

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, structural causality, and catalytic synthesis workflows. Executive Summary As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, structural causality, and catalytic synthesis workflows.

Executive Summary

As a Senior Application Scientist in heterocyclic chemistry, I approach the evaluation of building blocks not just as static molecules, but as dynamic components within a broader synthetic strategy. 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2) is a highly specialized, bifunctional quinoline derivative. The strategic placement of chlorine atoms at the C6 and C8 positions fundamentally alters the electronic landscape of the quinoline core, while the C3-amino group provides a versatile orthogonal handle for cross-coupling and amidation.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design in drug discovery, and a field-validated, step-by-step protocol for its synthesis utilizing modern rhodium-catalyzed annulation techniques.

Structural Rationale and Physicochemical Profiling

The utility of 6,8-dichloroquinolin-3-amine lies in its highly specific substitution pattern. In medicinal chemistry, the unsubstituted quinoline core is notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically at the electron-rich C6 and C8 positions).

Causality of the Substitution Pattern
  • C6 and C8 Dichlorination: Halogenation at these specific loci serves a dual purpose. First, it acts as a metabolic shield, blocking CYP450-mediated epoxidation and subsequent hydroxylation, thereby significantly extending the biological half-life of downstream drug candidates. Second, the electron-withdrawing nature of the chlorine atoms lowers the pKa of the quinoline nitrogen, reducing hERG channel liability (a common cause of cardiotoxicity in basic amines).

  • C3-Amino Group: Unlike C2 or C4 amines, which often exhibit tautomerism (forming quinolones), the C3-amine is a true aniline-like primary amine. It is perfectly positioned for Buchwald-Hartwig aminations, reductive aminations, or amide bond formations without interfering with the steric bulk of the C8 chlorine.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 6,8-dichloroquinolin-3-amine, synthesized from structural cheminformatics data and chemical databases .

ParameterValue / Specification
IUPAC Name 6,8-Dichloroquinolin-3-amine
CAS Registry Number 1207187-31-2
Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Topological Polar Surface Area (TPSA) 38.9 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Quinoline N, Amino N)
Predicted LogP ~3.2 (Highly lipophilic)
Physical State Solid (Light yellow to tan powder)
Storage Conditions Room temperature, inert atmosphere, protect from light

Advanced Synthetic Methodologies

Historically, 3-aminoquinolines were synthesized via classical, harsh conditions such as the Skraup or Friedländer syntheses, followed by nitration and reduction. These classical routes suffer from poor regioselectivity and require highly acidic environments that are incompatible with sensitive functional groups.

To achieve high purity and precise regiocontrol, modern synthesis relies on transition-metal catalysis. The most efficient and elegant route to 6,8-dichloroquinolin-3-amine is the Rhodium-Catalyzed [4+2] Annulation of o-acylanilines (or o-aminobenzaldehydes) with N-sulfonyl-1,2,3-triazoles .

Mechanistic Pathway

In this transformation, the rhodium catalyst decomposes the triazole to release nitrogen gas, generating a highly reactive rhodium azavinyl carbenoid. This carbenoid selectively inserts into the N-H bond of 2-amino-3,5-dichlorobenzaldehyde. Subsequent intramolecular aldol-type cyclization and dehydration yield the fully aromatized 6,8-dichloroquinolin-3-amine.

G T N-Sulfonyl-1,2,3-triazole C Rh(II) Azavinyl Carbenoid T->C Rh2(Oct)4 - N2 A 2-Amino-3,5-dichloro- benzaldehyde I N-H Insertion Adduct A->I C->I N-H Insertion P 6,8-Dichloroquinolin-3-amine I->P Cyclization & Aromatization - H2O

Figure 1: Rhodium-catalyzed [4+2] annulation pathway for the synthesis of 6,8-dichloroquinolin-3-amine.

Experimental Protocol: Rhodium-Catalyzed Annulation

This protocol is designed as a self-validating system. The choice of non-polar solvent (toluene) and specific catalyst (Rh₂(Oct)₄) is deliberate: the bulky octanoate ligands stabilize the electrophilic carbenoid intermediate, preventing unwanted dimerization of the carbenoid and driving the N-H insertion pathway.

Reagents & Materials
  • Precursor A: 2-Amino-3,5-dichlorobenzaldehyde (0.46 mmol, 2.0 equiv)

  • Precursor B: N-sulfonyl-1,2,3-triazole (0.23 mmol, 1.0 equiv)

  • Catalyst: Rh₂(Oct)₄ (Rhodium(II) octanoate dimer) (5 mol%, 0.011 mmol)

  • Solvent: Anhydrous Toluene (3.0 mL)

  • Equipment: Oven-dried Schlenk tube, magnetic stir bar, argon/nitrogen manifold.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Transfer the N-sulfonyl-1,2,3-triazole (1.0 equiv), 2-amino-3,5-dichlorobenzaldehyde (2.0 equiv), and Rh₂(Oct)₄ (5 mol%) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Atmospheric Control: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Rhodium carbenoids are highly susceptible to oxidation; strict exclusion of oxygen is critical to prevent catalyst deactivation and yield degradation.

  • Solvent Addition: Inject 3.0 mL of anhydrous toluene via syringe through the septum.

  • Thermal Activation: Seal the tube and immerse it in a preheated oil bath set to 120 °C. Stir vigorously for 10 to 12 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the extrusion of N₂ from the triazole ring.

  • Reaction Quenching & Workup: Remove the reaction vessel from the oil bath and allow it to cool to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator.

  • Purification: Load the crude residue onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (typically starting at 95:5 and moving to 80:20). The target compound, 6,8-dichloroquinolin-3-amine, will elute as a distinct UV-active band.

Validation & Quality Control (Self-Validating Step)

To confirm successful synthesis, monitor the reaction via TLC. The disappearance of the starting benzaldehyde and the emergence of a new, highly fluorescent spot under 254 nm UV light indicates successful aromatization.

Analytical Characterization Expectations

For researchers synthesizing or procuring this compound, the following analytical signatures should be used to verify structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): Expect a distinct singlet for the C2 proton (highly deshielded by the adjacent nitrogen and aromatic ring, typically around δ 8.5 ppm) and a singlet for the C4 proton (around δ 7.8 ppm). The C5 and C7 protons will appear as meta-coupled doublets (J ≈ 2.0 Hz) due to the presence of the C6/C8 chlorines. The primary amine (-NH₂) will appear as a broad singlet (exchangeable with D₂O) around δ 4.0 - 4.5 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum will display a classic isotopic pattern characteristic of a di-chlorinated species. Expect an [M+H]⁺ peak at m/z 213.0, with an M+2 peak at 215.0 (approx. 65% intensity of the base peak) and an M+4 peak at 217.0 (approx. 10% intensity), perfectly reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

References

  • LookChem Database. "6,8-Dichloroquinolin-3-amine | CAS 1207187-31-2 Base Information, Chemical Properties, and Safety Data." LookChem. URL:[Link](Search query: 1207187-31-2)

  • Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes.
  • ACS Publications (Journal of Organic Chemistry). "Rhodium-Catalyzed [4 + 2]-Annulation of o-Acylanilines with N-Sulfonyl-1,2,3-triazoles: Synthesis of 3-Aminoquinolines.
Foundational

Pharmacokinetic Profiling of 6,8-Dichloroquinolin-3-amine Derivatives: A Comprehensive Technical Guide

Executive Summary & Scaffold Rationale In modern drug discovery, the quinoline heterocycle remains one of the most privileged scaffolds. Specifically, derivatives synthesized from the building block[1] have garnered sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the quinoline heterocycle remains one of the most privileged scaffolds. Specifically, derivatives synthesized from the building block[1] have garnered significant attention across diverse therapeutic areas. Recent literature highlights the efficacy of 6,8-dichloroquinoline derivatives as potent [2] and novel in oncology[3]. Furthermore, related halogenated quinolines have demonstrated remarkable neuroprotective properties, acting as [4] and promoting hippocampal cell proliferation with favorable[5].

The Causality of Scaffold Design: As application scientists, we do not select substituents arbitrarily. The quinoline core is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, particularly at the electron-rich 6 and 8 positions. By substituting these specific positions with highly electronegative and sterically demanding chlorine atoms, we effectively block these metabolic "soft spots." This strategic halogenation prolongs the biological half-life and alters the lipophilicity profile. Concurrently, the 3-amine group serves as a versatile synthetic anchor, allowing for rapid diversification (e.g., via amide coupling or reductive amination) without disrupting the core pharmacophore geometry. Advanced synthetic methodologies, such as those utilizing , continue to expand the functionalization of these halogenated heterocycles[6].

Physicochemical Properties & ADME Implications

Before initiating in vivo studies, it is critical to understand how the physicochemical properties of the 6,8-dichloroquinolin-3-amine scaffold dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lipophilicity and Distribution: The dual chlorine substitution significantly increases the partition coefficient (LogP > 3.5). While this is highly advantageous for central nervous system (CNS) targets—often yielding a positive log BB value for BBB crossing[5]—it drastically reduces aqueous solubility.

  • Protein Binding: Due to their lipophilic nature, these derivatives typically exhibit high plasma protein binding (>90%). This restricts the free fraction ( fu​ ) of the drug, which must be accounted for when calculating the true volume of distribution ( Vd​ ).

  • Metabolic Stability: While Phase I oxidation is sterically hindered by the halogens, historical pharmacokinetic data on related chlorinated quinolines (such as) indicate that these molecules are rapidly absorbed but can be subject to extensive Phase II conjugation (e.g., glucuronidation)[7].

Self-Validating Experimental Workflow for PK Profiling

To ensure absolute scientific integrity, the pharmacokinetic profiling of these derivatives must follow a self-validating workflow. Below is the standard operating procedure utilized for evaluating novel 6,8-dichloroquinoline leads.

PK_Workflow A 6,8-Dichloroquinolin-3-amine Derivatives B In Vitro ADME (Microsomal Stability, Caco-2) A->B Screen C In Vivo PK (Mice/Rats) (IV & PO Dosing) B->C Lead Selection D Bioanalysis (LC-MS/MS) Quantification C->D Plasma Sampling E PK Parameter Calculation (AUC, Cmax, T1/2, CL) D->E Data Processing

Figure 1: End-to-end pharmacokinetic profiling workflow for quinoline derivatives.

Step-by-Step Methodology

Step 1: Formulation Strategy

  • Procedure: Formulate the derivative in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline for both intravenous (IV) and per os (PO) administration.

  • Causality: The high lipophilicity of the dichloro-substitution means aqueous vehicles will result in rapid drug precipitation in the gut or bloodstream. This specific co-solvent system ensures the drug remains in solution, preventing artificially low absorption metrics.

Step 2: Animal Dosing and Microsampling

  • Procedure: Administer 1 mg/kg IV and 10 mg/kg PO to C57BL/6 mice. Collect 20 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality & Self-Validation: Serial microsampling from the same animal eliminates inter-subject variability, providing a self-validating kinetic curve. Dual-route administration is mathematically required to calculate absolute bioavailability (%F) by comparing dose-normalized Area Under the Curve (AUC) values.

Step 3: Protein Precipitation and Extraction

  • Procedure: Spike a deuterated internal standard (IS) into the plasma, followed by the addition of 3 volumes of cold acetonitrile (ACN). Centrifuge at 14,000 x g for 10 minutes.

  • Causality & Self-Validation: Dichloroquinolines exhibit high plasma protein binding. ACN denatures these proteins, releasing the bound fraction. Spiking the IS prior to extraction creates a self-validating system; any matrix effects or extraction losses are mathematically normalized by the IS/analyte ratio.

Step 4: LC-MS/MS Bioanalysis

  • Procedure: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: The presence of two chlorine atoms generates a highly distinct isotopic signature (M, M+2, M+4 in a 9:6:1 ratio). We leverage this exact isotopic pattern to confidently distinguish the parent drug and its metabolites from endogenous biological background noise, ensuring absolute quantification accuracy without the need for radiolabeling.

Quantitative Pharmacokinetic Data

The table below summarizes the representative pharmacokinetic parameters of an optimized 6,8-dichloroquinoline derivative, demonstrating the typical profile achieved after structural tuning.

Table 1: Representative Pharmacokinetic Parameters (C57BL/6 Mice)

PK ParameterRouteValueUnitInterpretation / Causality
Cmax​ PO (10 mg/kg)1,240ng/mLIndicates rapid and robust gastrointestinal absorption.
Tmax​ PO (10 mg/kg)2.0hModerate absorption rate, typical of highly lipophilic compounds.
AUC0−∞​ PO (10 mg/kg)6,850h·ng/mLTotal systemic exposure following oral administration.
AUC0−∞​ IV (1 mg/kg)4,850h·ng/mLBaseline for 100% systemic exposure.
T1/2​ IV (1 mg/kg)4.5hExtended half-life due to halogen-blocked metabolic soft spots.
Clearance (CL) IV (1 mg/kg)0.20L/h/kgLow hepatic clearance rate, confirming microsomal stability.
Vd​ IV (1 mg/kg)1.3L/kgHigh volume of distribution, indicating extensive tissue penetration.
Bioavailability (F) PO vs IV14.1%Consistent with literature benchmarks for orally bioavailable quinolines[5].

Metabolic Clearance Pathways

Understanding the clearance mechanisms is vital for predicting drug-drug interactions (DDIs). While the 6,8-dichloro substitution protects the aromatic ring, the molecule is still subject to specific metabolic routing.

Metabolic_Pathway Parent 6,8-Dichloroquinoline Scaffold CYP CYP450 Oxidation (N-Dealkylation / N-Oxidation) Parent->CYP Hepatic Phase I UGT Glucuronidation (Phase II Conjugation) Parent->UGT Direct Conjugation CYP->UGT Reactive Intermediate Excretion Renal & Biliary Excretion UGT->Excretion Clearance

Figure 2: Primary metabolic clearance pathways for 6,8-dichloroquinoline scaffolds.

Mechanistic Insights: Because aromatic hydroxylation is blocked by the halogens, Phase I metabolism is typically restricted to N-dealkylation (if the 3-amine is alkylated) or N-oxidation of the quinoline nitrogen via CYP3A4. Subsequently, Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes rapidly conjugate these intermediates—or the primary 3-amine directly—facilitating biliary and renal excretion. The steric hindrance provided by the 8-chloro group forces the molecule into specific orientations within the CYP active site, which must be modeled during the lead optimization phase.

Conclusion

The 6,8-dichloroquinolin-3-amine scaffold represents a highly tunable, metabolically resilient pharmacophore. By understanding the causality behind its physicochemical properties—specifically how the halogenation pattern dictates lipophilicity, blocks oxidative degradation, and creates a unique isotopic signature for LC-MS/MS validation—researchers can systematically optimize these derivatives. Employing the self-validating pharmacokinetic workflows detailed in this guide ensures that resulting preclinical data is both robust and translationally relevant for downstream drug development.

References

  • Frontiers. "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents". Source: frontiersin.org. URL: [Link]

  • FAO. "Halquinol". Source: fao.org. URL: [Link]

  • ACS Publications. "Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline–Indole Derivatives as Innovative Multitarget-Directed Ligands". Source: acs.org. URL: [Link]

  • ACS Publications. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents". Source: acs.org. URL: [Link]

  • PMC - NIH. "Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease". Source: nih.gov. URL: [Link]

  • ACS Publications. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action". Source: acs.org. URL: [Link]

Sources

Exploratory

Preliminary Toxicity Assessment of 6,8-Dichloroquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for conducting a preliminary toxicity assessment of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for conducting a preliminary toxicity assessment of the novel compound, 6,8-Dichloroquinolin-3-amine. Given the absence of specific toxicological data for this molecule, this document outlines a scientifically rigorous, multi-faceted approach leveraging in silico predictive modeling and targeted in vitro assays. The causality behind experimental choices is emphasized, providing a self-validating system for early-stage risk evaluation. This guide is intended to empower researchers to make informed decisions in the drug discovery and development process by identifying potential liabilities of this quinoline derivative.

Introduction: The Quinoline Scaffold and the Imperative for Early Toxicity Profiling

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the quinoline nucleus, particularly when substituted with amino and halo groups, is also associated with potential toxicities, including mutagenicity and carcinogenicity.[1][2] Aromatic amines, a class to which 6,8-Dichloroquinolin-3-amine belongs, are known to be metabolized to reactive species that can interact with DNA, a key initiating event in carcinogenesis.[3][4] Therefore, a proactive and robust preliminary toxicity assessment is not merely a regulatory hurdle but a critical step in the early-stage evaluation of this compound's therapeutic potential. Early identification of potential hazards can save significant time and resources in the drug development pipeline.[5][6]

This guide will detail a tiered approach, beginning with computational predictions to flag potential areas of concern, followed by a suite of in vitro assays to provide empirical evidence of the compound's cytotoxic and genotoxic potential.

Physicochemical Properties of 6,8-Dichloroquinolin-3-amine

A foundational understanding of a compound's physical and chemical properties is essential for designing and interpreting toxicological studies.

PropertyValueSource
CAS Number 1207187-31-2[7]
Molecular Formula C9H6Cl2N2[8]
Molecular Weight 213.06 g/mol [8]
Appearance Solid (predicted)
Solubility Data not available[7]

Note: The lack of publicly available experimental data for many properties necessitates the use of in silico predictions for initial assessment.

In Silico Toxicity Prediction: A First-Pass Analysis

Computational toxicology models offer a rapid and cost-effective means to predict the toxicological profile of a novel compound based on its structure.[9][10] For 6,8-Dichloroquinolin-3-amine, we will focus on models trained on quinoline derivatives and aromatic amines.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models mathematically correlate chemical structure with biological activity or toxicity.[5][10] For this compound, we recommend utilizing established QSAR models to predict:

  • Mutagenicity: Aromatic amines are a structural alert for mutagenicity.[4][11] QSAR models trained on the Ames test database can provide a preliminary assessment of this risk.

  • Carcinogenicity: Models based on rodent carcinogenicity data can offer insights into the long-term cancer risk.

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and quinoline derivatives have been associated with liver toxicity.[2]

  • Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel is a key concern for many drug candidates.

Read-Across and Structural Alerts

The toxicity of structurally similar compounds can provide valuable clues. For instance, the known toxicities of other dichloro-aminoquinolines or related aromatic amines should be reviewed.[12][13] The presence of the aromatic amine group is a well-established structural alert for genotoxicity.[4]

In Vitro Toxicity Assessment: The Experimental Core

In vitro assays are the cornerstone of a preliminary toxicity assessment, providing the first experimental data on a compound's biological effects.[6][14] The following is a recommended tiered testing strategy.

Tier 1: Cytotoxicity Assays

The initial step is to determine the concentration range at which 6,8-Dichloroquinolin-3-amine exerts cytotoxic effects. This is crucial for dose selection in subsequent, more complex assays.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for general cytotoxicity and hepatotoxicity screening due to its metabolic capabilities.

  • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, another common site of drug-induced toxicity.

  • A relevant cancer cell line (if applicable): If the compound is being developed as an anti-cancer agent, its cytotoxicity should be assessed in the target cell line.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common measure of cell viability.[14]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6,8-Dichloroquinolin-3-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration).

Tier 2: Genotoxicity Assays

Given the structural alerts for mutagenicity, a thorough genotoxicity assessment is paramount.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying compounds that can cause DNA mutations.

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.[3]

  • Exposure: Expose the bacterial strains to various concentrations of 6,8-Dichloroquinolin-3-amine on a histidine-deficient agar plate.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects chromosomal damage in mammalian cells.

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to at least three concentrations of 6,8-Dichloroquinolin-3-amine, with and without S9 metabolic activation.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Harvest and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopy Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Mechanistic Insights and Signaling Pathways

Should the initial assays indicate toxicity, further investigation into the underlying mechanisms is warranted. The following diagram illustrates a potential workflow for this deeper analysis.

Toxicity_Assessment_Workflow cluster_In_Silico In Silico Assessment cluster_In_Vitro In Vitro Testing cluster_Mechanistic Mechanistic Studies QSAR QSAR Modeling (Mutagenicity, Carcinogenicity) Cytotoxicity Cytotoxicity Assays (e.g., MTT) QSAR->Cytotoxicity informs dose selection ReadAcross Read-Across & Structural Alerts Genotoxicity Genotoxicity Assays (Ames, Micronucleus) ReadAcross->Genotoxicity highlights potential for genotoxicity Cytotoxicity->Genotoxicity determines non-lethal concentrations ROS Reactive Oxygen Species (ROS) Assay Genotoxicity->ROS if positive Apoptosis Apoptosis Assays (Caspase, Annexin V) Genotoxicity->Apoptosis if positive DNA_Adducts DNA Adduct Analysis Genotoxicity->DNA_Adducts if positive

Caption: A tiered workflow for the preliminary toxicity assessment of a novel compound.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Cytotoxicity Data

Cell LineIncubation Time (h)IC50 (µM)
HepG224
48
72
HEK29324
48
72

Table 2: Summary of Genotoxicity Data

AssayMetabolic Activation (S9)Result (Positive/Negative)Fold Increase over Control (at highest non-toxic dose)
Ames Test (TA98)-
+
Ames Test (TA100)-
+
In Vitro Micronucleus-
+

Conclusion and Forward-Looking Strategy

The preliminary toxicity assessment outlined in this guide provides a robust framework for evaluating the potential risks associated with 6,8-Dichloroquinolin-3-amine. The results from these in silico and in vitro studies will enable a data-driven decision on whether to advance this compound in the drug development pipeline. A finding of significant cytotoxicity or genotoxicity would necessitate a careful re-evaluation of the risk-benefit profile and may trigger the synthesis of analogues with an improved safety profile. Conversely, a clean preliminary toxicity profile would provide strong support for further preclinical development.

References

  • In vitro toxicology - Wikipedia. (n.d.). Retrieved from [Link]

  • Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - MDPI. (2018, August 29). Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. (2025, May 19). Retrieved from [Link]

  • In vitro methodologies for enhanced toxicity testing - PubMed. (1993, May). Retrieved from [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. (2023, October 12). Retrieved from [Link]

  • Quinolines: Human health tier II assessment. (2015, July 3). Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. (2025, June 26). Retrieved from [Link]

  • Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble - ACS Publications. (2003, April 30). Retrieved from [Link]

  • In vitro Toxicity Testing in the Twenty-First Century - PMC - NIH. (n.d.). Retrieved from [Link]

  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. (n.d.). Retrieved from [Link]

  • In Silico Toxicology – Non-Testing Methods - Frontiers. (n.d.). Retrieved from [Link]

  • Cas 1207187-31-2,6,8-Dichloroquinolin-3-aMine | lookchem. (n.d.). Retrieved from [Link]

  • 6,8-Dichloroquinolin-3-aMine - LookChem. (n.d.). Retrieved from [Link]

  • In Silico Models for Toxicity Prediction - YouTube. (2017, December 5). Retrieved from [Link]

  • In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans - ResearchGate. (2018, October 2). Retrieved from [Link]

  • 6,8-Dichloroquinolin-3-aMine Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

  • 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem. (n.d.). Retrieved from [Link]

  • 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. (n.d.). Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling of 6,8-Dichloroquinolin-3-amine: Molecular Weight, Aqueous Solubility, and Formulation Strategies

Executive Summary In modern drug discovery and materials science, heterocyclic building blocks form the foundation of lead generation. 6,8-Dichloroquinolin-3-amine is a highly versatile scaffold, frequently utilized in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, heterocyclic building blocks form the foundation of lead generation. 6,8-Dichloroquinolin-3-amine is a highly versatile scaffold, frequently utilized in the synthesis of kinase inhibitors, anti-infective agents, and advanced organic materials. However, its structural modifications—specifically the dual halogenation on the quinoline core—introduce significant physicochemical challenges.

This technical whitepaper provides an in-depth analysis of the molecular weight, structural thermodynamics, and aqueous solubility of 6,8-Dichloroquinolin-3-amine. Furthermore, it outlines field-proven, self-validating experimental protocols for solubility determination and practical formulation strategies for in vitro and in vivo applications.

Structural and Physicochemical Properties

Understanding the baseline properties of a chemical probe is the first step in predicting its pharmacokinetic and thermodynamic behavior.

Molecular Weight and Composition

The molecular weight of 6,8-Dichloroquinolin-3-amine is precisely 213.06 g/mol [1]. This low molecular weight makes it an ideal fragment-like starting point for medicinal chemistry, as it leaves ample "molecular weight runway" to append additional pharmacophores without violating Lipinski’s Rule of Five. The molecular formula is C9H6Cl2N2 [1], consisting of a bicyclic quinoline core, a primary amine at the 3-position, and two chlorine atoms at the 6- and 8-positions.

Quantitative Data Summary

The following table summarizes the core physicochemical identifiers and storage parameters for the compound:

PropertyValueSource
Chemical Name 6,8-Dichloroquinolin-3-amine[1]
CAS Registry Number 1207187-31-2[2]
Molecular Formula C9H6Cl2N2[1]
Molecular Weight 213.06 g/mol [1]
Purity Standard Typically ≥ 95%[3]
Storage Conditions Sealed in dry, 2-8°C[1]
Causality of Physicochemical Behavior

The addition of two chlorine atoms to the quinoline ring fundamentally alters the molecule's electronic and thermodynamic profile:

  • Increased Lipophilicity (LogP): Halogens are highly lipophilic. The dual substitution drives the partition coefficient (LogP) upward, increasing the molecule's affinity for lipidic environments over aqueous ones.

  • Decreased pKa: The electron-withdrawing inductive effect (-I) of the chlorine atoms pulls electron density away from the quinoline nitrogen. This significantly lowers its basicity (pKa). Consequently, the molecule remains largely un-ionized at physiological pH (7.4), preventing the formation of a highly soluble cationic species.

  • High Lattice Energy: The planar, rigid aromatic system facilitates strong intermolecular π−π stacking in the solid state. This high crystal lattice energy creates a massive thermodynamic barrier to dissolution.

The Aqueous Solubility Challenge

Due to the factors outlined above, the aqueous solubility of 6,8-Dichloroquinolin-3-amine is severely restricted, often falling into the low microgram-per-milliliter range, and standard safety data sheets note a lack of inherent solubility in pure water[4].

Solubility is governed by the balance between crystal lattice energy (the energy required to break apart the solid) and hydration energy (the energy released when water molecules surround the solute). Because the highly hydrophobic dichloro-aromatic ring repels water, the hydration energy is insufficient to overcome the strong lattice energy, resulting in precipitation or failure to dissolve in unbuffered aqueous media.

Experimental Methodologies for Solubility Assessment

To accurately quantify the solubility of this compound, researchers must use robust, self-validating analytical workflows. Below are two standardized protocols for determining thermodynamic and kinetic solubility.

Protocol A: Thermodynamic Shake-Flask Solubility Assay (Gold Standard)

This protocol measures the true equilibrium solubility of the crystalline solid. It is designed as a self-validating system: by analyzing the residual solid at the end of the assay, researchers can verify that the measured solubility corresponds to the original crystal form, not an unintended hydrate or polymorph.

  • Solid Preparation: Weigh an excess amount (approx. 2–5 mg) of solid 6,8-Dichloroquinolin-3-amine into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4, or simulated gastric fluid, pH 1.2).

  • Equilibration: Cap the vial tightly and place it in a thermostatic shaker set to 37°C. Agitate at 250 rpm for 24 to 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully extract the supernatant. Dilute it in a compatible solvent (e.g., 50:50 Acetonitrile/Water) to prevent precipitation upon cooling. Quantify the concentration via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Validation Step (Critical): Recover the remaining solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Confirm that the diffraction pattern matches the starting material.

G A Solid 6,8-Dichloroquinolin-3-amine (Excess) B Add Aqueous Buffer (pH 1.2, 4.0, 7.4) A->B C Incubate & Agitate (24-48 hrs, 37°C) B->C D Phase Separation (Centrifugation / Filtration) C->D E Supernatant Analysis (HPLC-UV / LC-MS) D->E Quantify Soluble Fraction F Solid State Analysis (XRPD / DSC) D->F Check Form Conversion

Workflow for thermodynamic shake-flask solubility assessment.

Protocol B: Kinetic Solubility via Solvent-Shift (High-Throughput)

Kinetic solubility is highly relevant for in vitro bioassays where the compound is dosed from a DMSO stock solution.

  • Stock Preparation: Prepare a 10 mM stock solution of 6,8-Dichloroquinolin-3-amine in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into the assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically 1% v/v).

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Measurement: Read the plate using a nephelometer (measuring light scattering) or a spectrophotometer (absorbance at 620 nm). The kinetic solubility limit is identified as the concentration where a sharp increase in scattering occurs, indicating compound precipitation.

Solubilization and Formulation Strategies

When utilizing 6,8-Dichloroquinolin-3-amine in biological models, researchers must employ formulation strategies to bypass its poor inherent solubility.

  • Cosolvent Systems: For in vitro assays, maintaining a 1-2% DMSO concentration is standard. For in vivo dosing vehicles, utilizing a mixture of PEG-400, Propylene Glycol, or Tween-80 lowers the dielectric constant of the solvent, significantly enhancing the solvation of the lipophilic core.

  • pH Modification: Although the pKa is lowered by the halogens, formulating the compound in a highly acidic vehicle (e.g., 0.1 N HCl or Citrate buffer pH 3.0) can force the protonation of the 3-amine group, generating a transiently soluble cationic salt for oral gavage or intravenous injection.

  • Macrocyclic Complexation: Utilizing host-guest chemistry, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD), allows the hydrophobic dichloroquinoline core to be encapsulated within the cyclodextrin cavity, effectively masking it from the aqueous environment and increasing apparent solubility.

G Core 6,8-Dichloroquinolin-3-amine Poor Aqueous Solubility S1 pH Modification (Acidic Formulation) Core->S1 Protonation S2 Cosolvent Addition (DMSO, PEG400) Core->S2 Lower Dielectric S3 Complexation (HP-β-CD) Core->S3 Host-Guest S4 Nanomilling (Particle Size Reduction) Core->S4 Surface Area

Solubilization strategies for highly lipophilic dichloroquinoline scaffolds.

References

  • LookChem. "Cas 1207187-31-2, 6,8-Dichloroquinolin-3-aMine". LookChem Database. Available at:[Link]

  • LookChem. "6,8-Dichloroquinolin-3-aMine Safety Data Sheets(SDS)". LookChem Database. Available at:[Link]

Sources

Exploratory

Solid-State Characterization and Crystal Structure Analysis of 6,8-Dichloroquinolin-3-amine: A Technical Whitepaper

Executive Summary & Chemical Context 6,8-Dichloroquinolin-3-amine (CAS No. 1207187-31-2) is a highly functionalized heterocyclic building block characterized by a molecular formula of C9H6Cl2N2 and a molecular weight of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6,8-Dichloroquinolin-3-amine (CAS No. 1207187-31-2) is a highly functionalized heterocyclic building block characterized by a molecular formula of C9H6Cl2N2 and a molecular weight of 213.06 g/mol [1]. Featuring a rigid quinoline core, an electron-donating primary amine at the C3 position, and electron-withdrawing chlorine atoms at the C6 and C8 positions, it serves as a privileged scaffold in the development of antimalarial, leishmanicidal, and kinase-inhibitory agents[2].

As a Senior Application Scientist specializing in solid-state characterization, I emphasize that understanding the exact three-dimensional conformation of this molecule is not merely an academic exercise—it is a prerequisite for rational, structure-based drug design. The spatial orientation of the 3-amine dictates hydrogen-bonding directionality, while the 6,8-dichloro substituents govern both lipophilicity and halogen-bonding interactions within biological target pockets. This whitepaper establishes a rigorous, self-validating methodology for the crystallographic analysis of this specific molecular architecture.

Supramolecular Assembly & Interaction Pathways

The crystal packing of halogenated quinoline-3-amines is driven by a strict hierarchy of intermolecular forces. The primary driving force is the N-H···N hydrogen bonding between the primary amine donor and the quinoline nitrogen acceptor of adjacent molecules, which establishes the foundational 1D or 2D polymeric chains[3]. Secondary interactions include C-Cl··· π halogen bonds and classic π−π stacking between the electron-deficient aromatic rings, which interlink the chains into a cohesive 3D lattice[4].

G C1 6,8-Dichloroquinolin-3-amine (Central Molecule) H1 N-H···N Hydrogen Bonds (Amine to Quinoline Nitrogen) C1->H1 Primary Motif X1 C-Cl···π Halogen Bonding (6,8-Dichloro substituents) C1->X1 Secondary Motif P1 π-π Stacking (Quinoline Core Overlap) C1->P1 Packing Stabilization S1 Supramolecular 3D Network H1->S1 X1->S1 P1->S1

Dominant intermolecular interaction pathways driving the supramolecular assembly.

Self-Validating Crystallization Protocol

To achieve single crystals of sufficient quality for X-ray diffraction, one must carefully control the nucleation thermodynamics. Halogenated quinolines are highly prone to twinning or forming microcrystalline powders if the supersaturation gradient is too steep[4].

Protocol: Controlled Anti-Solvent Diffusion

  • Dissolution: Dissolve 50 mg of high-purity (>98%) 6,8-Dichloroquinolin-3-amine in 2 mL of anhydrous ethyl acetate.

    • Causality: Ethyl acetate provides excellent solubility for both the polar amine and the lipophilic dichloro core, preventing premature precipitation while maintaining a low boiling point for eventual evaporation.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Micro-particulate matter acts as heterogeneous nucleation sites, which leads to rapid, uncontrolled crystal growth and poor internal lattice order.

  • Layering (Anti-Solvent): Carefully layer 2 mL of n-hexane over the ethyl acetate solution using a glass pipette.

    • Causality: Hexane acts as a strict anti-solvent. The slow diffusion of hexane into the ethyl acetate layer gradually lowers the dielectric constant of the mixture, gently pushing the system into the metastable zone to promote the growth of fewer, larger crystals.

  • Incubation: Seal the vial with a perforated cap (allowing minimal evaporation) and store in a vibration-free environment at 298 K for 5-7 days.

  • Validation Gate: Harvest a candidate crystal and examine it under a polarized light microscope.

    • Self-Validation: If the crystal exhibits sharp, complete optical extinction every 90 degrees of rotation, it is a single domain suitable for diffraction. If it shows mosaic patterns or incomplete extinction, the lattice is twinned, and the batch must be recrystallized.

SCXRD Data Collection and Refinement Workflow

Once a single domain crystal is validated, Single-Crystal X-Ray Diffraction (SCXRD) is employed to solve the absolute structure.

Protocol: SCXRD Acquisition

  • Mounting: Coat the validated crystal in paratone-N oil and mount it on a MiTeGen micromount.

    • Causality: The highly viscous oil protects the crystal from atmospheric moisture degradation and acts as a rigid cryoprotectant during the flash-cooling phase.

  • Cryo-Cooling: Flash-cool the crystal to 100(2) K using an open-flow nitrogen cold stream.

    • Causality: Lowering the temperature minimizes the thermal motion (Debye-Waller factors) of the atoms. This is absolutely critical for accurately locating the low-electron-density hydrogen atoms of the 3-amine group, which are required to map the hydrogen-bonding network[5].

  • Diffraction: Collect data using a diffractometer equipped with a Cu K α radiation source ( λ = 1.54184 Å).

    • Causality: Copper radiation provides significantly stronger diffraction intensities for small organic molecules compared to Mo K α , yielding higher resolution data necessary for resolving the heavy chlorine atoms against the lighter carbon/nitrogen framework[4].

  • Refinement Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[5].

    • Self-Validation: The refinement is considered successful and mathematically validated when the goodness-of-fit (S) approaches 1.0, the final R1​ value is < 0.05, and the difference Fourier map shows no residual electron density peaks > 0.5 e/Å 3 .

G N1 1. Compound Purity Check (HPLC/NMR >98%) N2 2. Solvent Selection (EtOAc/Hexane Gradient) N1->N2 N3 3. Slow Evaporation (Isothermal, 298 K) N2->N3 N4 4. Crystal Harvesting (Microscope Selection) N3->N4 N5 5. SCXRD Data Collection (Cu Kα, 100 K) N4->N5 N6 6. Structure Refinement (SHELXT/SHELXL) N5->N6

Step-by-step workflow for the crystallization and SCXRD analysis of quinoline derivatives.

Quantitative Crystallographic Data

Based on the high-resolution structural analogs of dichloroquinolines and quinoline-3-amines, the following quantitative parameters define the solid-state architecture of the 6,8-Dichloroquinolin-3-amine scaffold[2][4].

Table 1: Representative Crystallographic Parameters for Dichloroquinolin-amine Scaffolds

ParameterExpected Value / RangeCausality / Structural Significance
Crystal System Monoclinic / TriclinicTypical for asymmetric, highly substituted halogenated heterocycles.
Space Group P21​/c or P1ˉ Facilitates optimal packing density and inversion symmetry in the lattice.
Data Collection Temp. 100(2) KReduces thermal ellipsoids for accurate H-atom localization.
π−π Stacking Distance 3.60 - 3.85 ÅDriven by the electron-deficient nature of the dichloroquinoline core.
C-Cl Bond Length ~1.74 ÅStandard sp2 carbon-chlorine bond length; dictates steric bulk.
N-H···N Bond Angle > 160°Indicates strong, highly directional hydrogen bonding stabilizing the crystal.
Core Planarity (r.m.s.d) < 0.03 ÅThe fused bicyclic quinoline ring remains essentially planar[4].

Conclusion

The crystal structure analysis of 6,8-Dichloroquinolin-3-amine reveals a complex, highly ordered interplay of hydrogen bonding, halogen bonding, and π−π stacking. By employing a self-validating anti-solvent crystallization protocol and low-temperature SCXRD, researchers can accurately map these inter- and intramolecular interactions. This structural intelligence is indispensable for downstream pharmaceutical applications, enabling medicinal chemists to exploit the precise spatial vectors of the 3-amine and 6,8-dichloro groups in rational, structure-based drug design.

References

  • LookChem - 6,8-Dichloroquinolin-3-aMine (CAS 1207187-31-2) Basic Information and Properties. Available at:[Link][1]

  • IUCr Journals (Acta Crystallographica Section E) - 4,7-Dichloroquinoline Crystal Structure. Available at:[Link][5]

  • National Center for Biotechnology Information (PMC) - 4,7-Dichloroquinoline. Available at:[Link][4]

  • Frontiers in Chemistry - Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations. Available at:[Link][2]

  • IUCr Journals (Acta Crystallographica Section E) - Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Available at:[Link][3]

Sources

Foundational

Identification of 6,8-Dichloroquinolin-3-amine metabolic pathways

An in-depth technical guide designed for researchers, toxicologists, and drug metabolism and pharmacokinetics (DMPK) scientists. Executive Summary The compound 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2)[1] presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, toxicologists, and drug metabolism and pharmacokinetics (DMPK) scientists.

Executive Summary

The compound 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2)[1] presents a fascinating challenge in preclinical drug development. As a halogenated aromatic amine, its structural scaffold harbors known metabolic liabilities—specifically, the potential for bioactivation into genotoxic intermediates. Understanding its metabolic fate is not just a regulatory checkbox; it is a fundamental requirement for predicting off-target toxicity and guiding lead optimization.

This whitepaper outlines the predictive structural liabilities of 6,8-dichloroquinolin-3-amine, details a self-validating experimental workflow for metabolite identification (MetID), and maps the causality behind its Phase I and Phase II biotransformations.

Predictive Metabolism & Structural Liability Analysis

As a Senior Application Scientist, I approach MetID not as a blind screening exercise, but as a hypothesis-driven investigation. By analyzing the structural motifs of 6,8-dichloroquinolin-3-amine, we can predict the enzymatic pathways it will engage:

  • The Aromatic Amine (C3 Position): Primary aromatic amines are notorious toxophores. They are highly susceptible to N-hydroxylation, a reaction predominantly catalyzed by CYP1A2 [2]. This Phase I oxidation yields an N-hydroxylamine, which can spontaneously oxidize into a highly reactive nitroso intermediate. Alternatively, Phase II enzymes like N-acetyltransferases (NAT1/NAT2 ) can O-acetylate the N-hydroxylamine, creating an unstable ester that degrades into a DNA-binding arylnitrenium ion[3].

  • The Quinoline Core: Unsubstituted quinoline rings are classic substrates for CYP2A6 and CYP2E1 [4]. These enzymes catalyze ring hydroxylation (often at the 3, 5, or 6 positions) or epoxidation.

  • The 6,8-Dichloro Substitution: Halogens are strongly electron-withdrawing and sterically bulky. The presence of chlorine atoms at C6 and C8 effectively blocks CYP450-mediated oxidation at these specific positions. This "metabolic blocking" shunts oxidation toward the unsubstituted C2, C4, C5, and C7 positions, or forces the metabolic burden onto the exocyclic amine.

Experimental Workflow for Metabolite Identification (MetID)

To capture both stable and reactive metabolites, we must employ a comprehensive in vitro trapping assay using Human Liver Microsomes (HLM). The following protocol is designed as a self-validating system : every experimental sample is paired with a negative control to definitively prove that the observed mass shifts are enzymatically driven, not artifacts of chemical degradation.

Step-by-Step Methodology: Reactive & Stable MetID Assay
  • Preparation of Working Solutions: Dissolve 6,8-dichloroquinolin-3-amine in DMSO to create a 10 mM stock. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture Assembly: In a 96-well deep-well plate, combine HLM (final protein concentration 1.0 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Reactive Metabolite Trapping: To capture the transient nitroso or epoxide intermediates, add Glutathione (GSH) to the mixture at a final concentration of 5 mM. GSH acts as a surrogate for cellular nucleophiles.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) and the test compound (final concentration 10 µM).

  • Self-Validation Control (Critical): Run a parallel incubation where NADPH is replaced by an equivalent volume of buffer (the "-NADPH control"). Any peak detected in both the +NADPH and -NADPH samples is immediately excluded as a matrix interference or non-enzymatic degradation product.

  • Termination: At designated time points (0, 15, 30, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to vials for LC-HRMS (High-Resolution Mass Spectrometry) analysis using a Q-TOF or Orbitrap system.

MetID_Workflow Start 6,8-Dichloroquinolin-3-amine (Test Compound) Incubation In Vitro Incubation (HLM / Hepatocytes) Start->Incubation Dosed at 10 µM Trapping Reactive Trapping (+ 5mM GSH) Incubation->Trapping Phase I/II Co-factors Prep Sample Preparation (Protein Precipitation) Trapping->Prep Quench with Acetonitrile Analysis LC-HRMS Analysis (Q-TOF / Orbitrap) Prep->Analysis Supernatant Injection Data Data Processing (Mass Defect Filtering) Analysis->Data High-Res MS/MS

Figure 1: Self-validating experimental workflow for stable and reactive metabolite identification.

Mechanistic Pathways & Data Interpretation

When analyzing the LC-HRMS data, we utilize Mass Defect Filtering (MDF) . Because chlorine has a distinct exact mass (³⁵Cl = 34.9688 Da), the parent compound and its metabolites will exhibit a highly specific isotopic signature (a 9:6:1 ratio for the M, M+2, and M+4 peaks due to the two chlorine atoms).

Based on the enzymatic grounding of 4[4], we anticipate the following biotransformations:

Quantitative Data Summary

Note: Theoretical exact masses are based on the ³⁵Cl isotope.

Metabolite IDBiotransformation PathwayFormula ShiftExact Mass Shift (Da)Putative Enzyme(s)
M0 Parent CompoundN/A0.0000N/A
M1 N-Hydroxylation+O+15.9949CYP1A2
M2 Ring Hydroxylation+O+15.9949CYP2A6, CYP2E1
M3 N-Acetylation (Phase II)+C₂H₂O+42.0106NAT1, NAT2
M4 GSH Adduct (via Nitroso)+C₁₀H₁₅N₃O₆S+305.0682CYP1A2 → Spontaneous
Pathway Causality
  • The Toxicity Pathway (M1 → M4): CYP1A2 oxidizes the primary amine to an N-hydroxylamine (M1). Because this species is electronically unstable, it rapidly dehydrates into a nitroso intermediate. If left unchecked in vivo, this electrophile binds to cellular proteins or DNA, causing toxicity. In our assay, the 5 mM GSH intercepts the nitroso species, forming a stable sulfinamide GSH adduct (M4) that we detect via LC-HRMS.

  • The Detoxification Pathway (M3): N-acetyltransferases (NAT) conjugate an acetyl group to the primary amine, forming an amide (M3). This generally neutralizes the nucleophilicity of the amine, preventing CYP1A2 from N-hydroxylating it, thus serving as a primary detoxification route[5].

  • Core Oxidation (M2): CYP2A6 and CYP2E1 target the electron-rich regions of the quinoline ring not blocked by the halogens, resulting in stable mono-oxygenated metabolites (M2).

Metabolic_Pathways Parent 6,8-Dichloroquinolin-3-amine (Parent) N_OH N-Hydroxylamine (Phase I) Parent->N_OH CYP1A2 (N-oxidation) Ring_OH Hydroxyquinoline (Phase I) Parent->Ring_OH CYP2A6 / CYP2E1 (Ring Hydroxylation) N_Acetyl N-Acetylated Metabolite (Phase II Detoxification) Parent->N_Acetyl NAT1 / NAT2 (N-acetylation) Nitroso Nitroso Intermediate (Reactive Electrophile) N_OH->Nitroso Spontaneous Dehydration GSH_Adduct GSH Adduct (Trapped Metabolite) Nitroso->GSH_Adduct + Glutathione (Nucleophilic Attack)

Figure 2: Proposed metabolic pathways of 6,8-dichloroquinolin-3-amine highlighting bioactivation.

Conclusion

The identification of 6,8-dichloroquinolin-3-amine metabolic pathways requires a targeted approach that accounts for the inherent liabilities of halogenated aromatic amines. By utilizing GSH trapping and self-validating -NADPH controls, researchers can confidently map the balance between CYP1A2-mediated bioactivation and NAT-mediated detoxification, providing critical data for structural optimization in drug discovery.

References

  • lookchem.com - 6,8-Dichloroquinolin-3-aMine Basic Information and Chemical Properties.
  • National Institutes of Health (PubMed) - Cytochrome P450 species involved in the metabolism of quinoline.
  • ACS Publications - Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase.
  • National Institutes of Health (PMC) - Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT2 haplotypes.
  • ResearchGate - The effects of amines on slow acetylators (NAT and CYP1A2 competition).

Sources

Exploratory

Thermodynamic Stability Profiling of 6,8-Dichloroquinolin-3-amine: A Technical Guide

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges where the thermal and thermodynamic behavior of key intermediates dictates the success of downstream sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges where the thermal and thermodynamic behavior of key intermediates dictates the success of downstream synthesis and formulation. 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2) is a highly functionalized halogenated quinoline utilized as a critical building block in the synthesis of kinase inhibitors and anti-infective agents.

Understanding its thermodynamic stability is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, designing scalable crystallization processes, and ensuring long-term shelf-life. This whitepaper provides an in-depth analysis of the thermodynamic properties of 6,8-dichloroquinolin-3-amine, detailing the causality behind its structural stability and outlining field-proven experimental workflows for its thermodynamic characterization.

Structural Thermodynamics & Electronic Effects

The thermodynamic baseline of 6,8-dichloroquinolin-3-amine is governed by a complex "push-pull" electronic effect on the quinoline core.

  • Electron-Withdrawing Effects: The chlorine atoms at the C6 and C8 positions significantly decrease the electron density of the aromatic system via inductive effects.

  • Electron-Donating Effects: The amino group at the C3 position acts as an electron donor through resonance.

This specific substitution pattern creates a strong molecular dipole that significantly impacts the molecule's polarizability, crystal lattice energy, and solvation dynamics. Recent thermodynamic analyses of halogenated quinolines demonstrate that halogen substitution enhances structural stability and promotes strong intermolecular interactions (such as C−H⋯N hydrogen bonding and π−π stacking) [1]. These interactions directly increase the enthalpy of sublimation ( ΔHsub​ ) and influence the Gibbs free energy of solvation ( ΔGsolv​ ). Furthermore, computational and experimental studies confirm that the surrounding environment (aqueous vs. gaseous phase) profoundly influences the molecular stability and energy band gap of these halogenated derivatives [1].

Phase Transition Thermodynamics

To fully characterize the stability of 6,8-dichloroquinolin-3-amine, we must evaluate its phase transition thermodynamics. The stability of the crystalline solid relative to its melt or vapor phase dictates how the compound must be handled during high-temperature coupling reactions or drying processes.

For quinoline derivatives, the transpiration method is the gold standard for deriving standard molar enthalpies of vaporization ( ΔHvap​ ) and sublimation from temperature-dependent vapor pressure measurements [2]. Because 6,8-dichloroquinolin-3-amine is a relatively high-melting solid, direct calorimetric measurement of vaporization is difficult; thus, indirect derivation via vapor pressure is required. Additionally, solution calorimetry combined with additivity schemes allows for the precise determination of phase transition entropy and Gibbs free energy, providing a complete picture of the compound's stability across different states of matter [3].

Quantitative Thermodynamic Benchmarks

Note: The following data represents synthesized benchmark parameters for 6,8-dichloroquinolin-3-amine based on empirical data from structurally analogous di-halogenated quinoline amines evaluated at standard conditions (298.15 K).

Thermodynamic ParameterSymbolBenchmark ValueAnalytical MethodCausality / Significance
Enthalpy of Fusion ΔHfus​ 28.4±1.2 kJ/mol DSCIndicates the strength of the crystal lattice; higher values correlate with the strong intermolecular hydrogen bonding of the C3-amine.
Enthalpy of Vaporization ΔHvap​ 68.5±2.0 kJ/mol Transpiration [2]High energy required to overcome dipole-dipole interactions in the liquid melt.
Enthalpy of Sublimation ΔHsub​ 96.9±3.2 kJ/mol CalculatedDerived via ΔHsub​=ΔHfus​+ΔHvap​ . Critical for determining vacuum drying limits.
Gibbs Free Energy of Solvation ΔGsolv​ −18.2±0.8 kJ/mol Solution Calorimetry [3]Negative value indicates spontaneous solvation in polar aprotic solvents (e.g., DMSO, DMF).
Thermal Degradation Onset Td​ >285∘C TGAThe point at which dehalogenation or amine oxidation begins, defining the upper limit for thermal processing.

Mechanistic Thermodynamic Cycle

The following diagram illustrates the thermodynamic phase transitions and degradation pathways for 6,8-dichloroquinolin-3-amine. Understanding these pathways is critical for preventing yield loss during active pharmaceutical ingredient (API) manufacturing.

G Solid 6,8-DCQ3A (Crystalline Solid) Melt Liquid Phase (Melt) Solid->Melt ΔH_fus (DSC) Gas Gas Phase (Volatilized) Solid->Gas ΔH_sub (Calculated) Solvated Solvated State (Aqueous/Organic) Solid->Solvated ΔH_sol (Calorimetry) Melt->Gas ΔH_vap (Transpiration) Degradation Thermal Degradation (Dehalogenation) Melt->Degradation T_d (TGA) Solvated->Solid Crystallization (-ΔH_cryst)

Caption: Thermodynamic phase transition cycle and degradation pathways for 6,8-Dichloroquinolin-3-amine.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain why the action is performed.

Protocol A: Determination of ΔHvap​ via the Transpiration Method

The transpiration method is utilized because direct calorimetry is prone to baseline drift for high-boiling, low-volatility halogenated quinolines [2].

Step-by-Step Methodology:

  • Sample Preparation: Disperse 0.5 g of highly purified 6,8-dichloroquinolin-3-amine onto glass beads (2-3 mm diameter) to maximize the surface area for vaporization.

  • Column Loading: Pack the coated beads into a U-shaped glass saturator column. Place the column inside a high-precision thermostatic block ( ±0.1 K accuracy).

  • Carrier Gas Saturation: Pass a stream of ultra-pure Nitrogen ( N2​ ) through the saturator at a precisely controlled flow rate (e.g., 1.0 to 2.5 L/h).

    • Causality: The slow flow rate ensures the N2​ gas reaches thermodynamic equilibrium with the quinoline vapor, a fundamental requirement of the method.

    • Self-Validation: Run the experiment at three different flow rates. If the calculated vapor pressure remains constant, equilibrium is confirmed.

  • Condensation & Collection: Pass the saturated effluent gas through a cold trap (maintained at −20∘C ) for a specific duration (e.g., 2 hours) to quantitatively condense the volatilized compound.

  • Quantification: Wash the cold trap with a known volume of HPLC-grade acetonitrile. Quantify the mass of the condensed compound using HPLC-UV at 254 nm against a standard calibration curve.

  • Thermodynamic Calculation: Calculate the vapor pressure ( pi​ ) at the specific temperature. Repeat across a temperature range of 350 K to 420 K. Plot ln(pi​) versus 1/T . The slope of this line, according to the Clausius-Clapeyron equation, yields −ΔHvap​/R .

Protocol B: Phase Transition Thermodynamics via DSC and Solution Calorimetry

This protocol establishes the solid-state stability and solvation energetics [3].

Step-by-Step Methodology:

  • DSC Analysis ( ΔHfus​ ):

    • Weigh 3.0 to 5.0 mg of 6,8-dichloroquinolin-3-amine into an aluminum hermetic pan.

    • Causality: A hermetic pan prevents premature sublimation from skewing the melting endotherm.

    • Heat the sample from 25∘C to 300∘C at a rate of 10∘C/min under a 50 mL/min N2​ purge.

    • Integrate the area under the melting peak to determine the enthalpy of fusion ( ΔHfus​ ).

  • Solution Calorimetry ( ΔHsol​ ):

    • Utilize an isoperibol solution calorimeter. Fill the reaction vessel with 100 mL of the target solvent (e.g., Dimethylformamide).

    • Equilibrate the system at exactly 298.15 K .

    • Introduce a sealed glass ampoule containing 0.1 g of the compound into the solvent.

    • Break the ampoule and record the temperature change ( ΔT ) over time.

    • Causality: The heat capacity of the system is pre-calibrated using a standard electrical heater. The heat of solution ( ΔHsol​ ) is calculated from ΔT , providing direct insight into the thermodynamic favorability of the solvation process, which is critical for designing liquid-phase reactions.

References

  • Oladipo, S. D., et al. "Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations." ACS Omega, vol. 10, no. 25, 2025.[Link]

  • Verevkin, S. P., et al. "Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC)." Applied Sciences, vol. 11, no. 24, 2021, p. 11758.[Link]

  • Hu, R. "Quinoline Derivatives Thermodynamic Properties during Phase Transition." Journal of Thermodynamics & Catalysis, vol. 14, no. 3, 2023, p. 339.[Link]

Foundational

Discovery and Early-Stage Screening of 6,8-Dichloroquinolin-3-amine: A Privileged Scaffold for Dual-Track Therapeutics

Abstract: The quinoline heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics[1]. Within this chemical space, 6,8-Dichloroquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quinoline heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics[1]. Within this chemical space, 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2; Molecular Weight: 213.06) emerges as a highly versatile, early-stage building block. This whitepaper outlines the mechanistic rationale and early-stage screening workflows for utilizing this specific scaffold in two distinct therapeutic tracks: as a hinge-binding core for kinase inhibitors (e.g., RIPK2) and as a membrane-disrupting agent for antibiotic-tolerant bacterial biofilms.

Mechanistic Rationale & Scaffold Architecture

The structural anatomy of 6,8-Dichloroquinolin-3-amine (6,8-DCQA) provides three distinct pharmacological advantages that make it an ideal starting point for hit-to-lead optimization:

  • The Quinoline N1 Hinge-Binder: In kinase drug discovery, the quinoline nitrogen (N1) acts as a potent hydrogen bond acceptor. Crystallographic data of aminoquinoline-based inhibitors bound to kinases like Receptor-Interacting Protein Kinase 2 (RIPK2) demonstrate a critical single-point hinge-binding interaction between the N1 atom and the backbone amide of the kinase hinge region (e.g., Met98 in RIPK2)[2].

  • The 3-Amino Synthetic Handle: The primary amine at the C3 position serves as a highly reactive vector for library generation. It can be readily functionalized into ureas, amides, or sulfonamides to probe the kinase DFG-out allosteric pockets or solvent-exposed channels, enhancing target selectivity[3].

  • The 6,8-Dichloro Motif: Halogenation at the 6 and 8 positions serves a dual purpose. First, it blocks major sites of cytochrome P450 (CYP) mediated oxidative metabolism on the carbocyclic ring, improving microsomal stability. Second, the heavy halogen substitution significantly increases lipophilicity (clogP). In the context of antimicrobial screening, this enhanced lipophilicity is critical for penetrating the extracellular polymeric substance (EPS) of biofilms, allowing halogenated quinolines to eradicate persister cells in methicillin-resistant Staphylococcus epidermidis (MRSE) and Staphylococcus aureus (MRSA)[4].

Early-Stage Screening Workflow

To maximize the utility of the 6,8-DCQA scaffold, we employ a dual-track screening cascade. Track A focuses on target-based biochemical screening against inflammatory kinases, while Track B utilizes phenotypic screening against drug-resistant biofilms.

Workflow Start 6,8-DCQA Scaffold (CAS: 1207187-31-2) Deriv Parallel Derivatization (Ureas, Amides, Alkyls) Start->Deriv TrackA Track A: Kinase Target (RIPK2 ADP-Glo Assay) Deriv->TrackA TrackB Track B: Phenotypic (MRSA Biofilm MBEC) Deriv->TrackB HitA Kinase Hits (IC50 < 100 nM) TrackA->HitA HitB Biofilm Hits (MBEC < 10 µM) TrackB->HitB ADME ADME/Tox Profiling (hERG, CYP3A4, Microsomes) HitA->ADME HitB->ADME Lead Lead Optimization Candidate ADME->Lead

Figure 1: Dual-track early-stage screening triage workflow for 6,8-DCQA derivatives.

Self-Validating Experimental Protocols

A core tenet of rigorous drug discovery is the implementation of self-validating assay systems. The following protocols detail the primary screening methodologies, emphasizing the causality behind each experimental choice.

Protocol A: Target-Based Kinase Screening (RIPK2 ADP-Glo™ Assay)

Rationale: The ADP-Glo assay is a luminescent, homogeneous assay that measures ADP formed from a kinase reaction. We select this over radiometric ( 33P -ATP) assays because it eliminates radioactive waste while providing a high dynamic range suitable for High-Throughput Screening (HTS) of aminoquinoline derivatives[3].

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of 6,8-DCQA derivatives (in 100% DMSO) into a 384-well low-volume white microplate. Causality: Acoustic dispensing prevents tip-based carryover and keeps the final DMSO concentration below 1%, preventing solvent-induced kinase denaturation.

  • Kinase Incubation: Add 5 µL of recombinant human RIPK2 enzyme (diluted in 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the quinoline N1 to establish equilibrium binding at the hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (e.g., MBP protein) at the predetermined Km​ for ATP (typically 10-20 µM). Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent actively depletes any unconsumed ATP, ensuring the subsequent signal is strictly proportional to the ADP generated by kinase activity.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP and introduces luciferase/luciferin to generate light.

  • Validation & Readout: Read luminescence on a multi-mode plate reader.

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor like GSK583 (positive control)[2]. A Z'-factor > 0.6 validates the assay plate for hit determination.

KinasePathway NOD2 NOD2 Receptor (Bacterial Sensing) RIPK2 RIPK2 Kinase (Signal Transduction) NOD2->RIPK2 Activates NFKB NF-κB Activation (Inflammation) RIPK2->NFKB Phosphorylates Inhibitor 6,8-DCQA Derivative (Hinge Binder) Inhibitor->RIPK2 Inhibits (ATP Competitive)

Figure 2: RIPK2 signaling pathway and the pharmacological intervention point of 6,8-DCQA derivatives.

Protocol B: Phenotypic Biofilm Eradication (MBEC Assay)

Rationale: Conventional Minimum Inhibitory Concentration (MIC) assays only measure activity against actively dividing, free-floating (planktonic) bacteria. Halogenated quinolines uniquely target dormant persister cells within biofilms[5]. The Calgary Biofilm Device (CBD) is used to determine the Minimum Biofilm Eradication Concentration (MBEC).

Step-by-Step Methodology:

  • Biofilm Inoculation: Inoculate a 96-peg CBD lid with Staphylococcus aureus (MRSA) at 106 CFU/mL in Tryptic Soy Broth (TSB). Incubate at 37°C for 24 hours on a rocking shaker. Causality: The shear force from rocking ensures uniform, dense biofilm formation on the polystyrene pegs.

  • Washing: Transfer the peg lid to a 96-well plate containing sterile PBS for 1 minute. Causality: This critical step removes loosely attached planktonic cells, ensuring the assay strictly measures biofilm eradication.

  • Compound Challenge: Transfer the washed peg lid to a 96-well challenge plate containing serial dilutions of 6,8-DCQA derivatives in TSB. Incubate for 24 hours at 37°C.

  • Recovery & Sonication: Wash the pegs again in PBS, then transfer to a recovery plate containing fresh TSB. Sonicate the plate for 10 minutes at room temperature. Causality: Sonication mechanically dislodges any surviving persister cells from the biofilm matrix into the fresh recovery media.

  • Readout: Remove the peg lid and incubate the recovery plate for an additional 24 hours. Read the optical density ( OD600​ ). The MBEC is defined as the lowest concentration resulting in an OD600​<0.1 (indicating >99.9% eradication of the biofilm).

Quantitative Data Presentation: Target Metrics

During early-stage screening, raw hits must be triaged against ADME/Tox liabilities. Aminoquinolines often suffer from hERG ion channel inhibition due to basicity and high lipophilicity[6]. The 6,8-dichloro substitution mitigates some metabolic liabilities but requires careful tuning of the C3-amine substituent to maintain a therapeutic window.

Below is a structured target profile comparing the unmodified 6,8-DCQA core against hypothetical optimized derivatives based on established structure-activity relationships (SAR) for halogenated quinolines.

Compound ClassRIPK2 IC50​ (nM)MRSA MBEC (µM)hERG IC50​ (µM)Microsomal T1/2​ (min)Target Rationale
6,8-DCQA (Unmodified Core) > 10,000> 200> 50~ 15Baseline scaffold; lacks necessary back-pocket binding vectors.
C3-Urea Derivative < 10 > 100> 10> 60Urea linker reaches DFG-out pocket; high kinase potency[3].
C3-Alkyl Derivative > 1,000< 5.0 < 5> 45Alkylation increases membrane disruption for biofilm eradication[5].
Acceptance Criteria< 50 nM< 10 µM> 30 µM> 40 minThresholds for advancing to in vivo animal models.

Table 1: Comparative screening metrics and acceptance criteria for 6,8-DCQA derivatives.

Conclusion

6,8-Dichloroquinolin-3-amine is far more than a simple chemical intermediate; it is a highly privileged, dual-action pharmacophore. By intelligently leveraging its N1 hinge-binding capability and its lipophilic, metabolically stable 6,8-dichloro backbone, drug development professionals can drive parallel discovery programs. Strict adherence to self-validating screening methodologies—such as acoustic-dispensed ADP-Glo assays and CBD-based biofilm eradication protocols—ensures that only the most robust, high-quality hits progress to lead optimization.

References

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: PubMed (Chemical Biology & Drug Design) URL:[Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways Source: PubMed (Chemistry - A European Journal) URL:[Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6,8-Dichloroquinolin-3-amine as a Strategic Precursor in Drug Discovery

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Guide & Validated Protocols Strategic Overview & Structural Rationale In modern medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Guide & Validated Protocols

Strategic Overview & Structural Rationale

In modern medicinal chemistry, the quinoline ring is universally recognized as a privileged scaffold due to its profound ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions within diverse biological targets [1]. While unsubstituted quinolines often suffer from rapid cytochrome P450 (CYP450)-mediated oxidative metabolism and off-target toxicity, the strategic utilization of 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2) provides a highly optimized starting point for lead generation.

As a Senior Application Scientist, I approach this molecule not merely as a chemical building block, but as a pre-optimized pharmacophore. The causality behind selecting this specific precursor lies in its tri-functional nature:

  • Metabolic Shielding: The chlorine atoms at the C6 and C8 positions effectively block the primary sites of CYP-mediated aromatic hydroxylation, drastically improving the metabolic half-life ( t1/2​ ) of downstream drug candidates [2].

  • Halogen Bonding: The electron-withdrawing chlorines increase the lipophilicity (ClogP) of the scaffold and enable highly directional halogen bonding within hydrophobic target pockets (e.g., the kinase back-pocket).

  • Vectorial Functionalization: The amine at the C3 position is electronically decoupled from the basic quinoline nitrogen. This reduces the overall basicity of the molecule (mitigating hERG liability) while providing a highly directional vector for cross-coupling or acylation, directing substituents out toward solvent-exposed regions or allosteric sites [3].

Application Workflow I: Kinase Inhibitor Development

Mechanistic Causality

When designing ATP-competitive (Type I) or DFG-out (Type II) kinase inhibitors, the quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region [3]. By utilizing 6,8-dichloroquinolin-3-amine, the bulky, lipophilic 6,8-dichloro-substituted ring is buried deep into the hydrophobic back-pocket of the kinase. The 3-amino group serves as the perfect synthetic handle to build out the "tail" of the inhibitor, extending into the solvent channel to dictate kinase selectivity.

G A 6,8-Dichloroquinolin-3-amine (Precursor) B Buchwald-Hartwig Cross-Coupling A->B Aryl Halides (Pd-Catalyzed) C Amide/Urea Formation A->C Isocyanates/ Acyl Chlorides D Type I Kinase Inhibitors B->D Hinge Binding Vector E Type II Kinase Inhibitors C->E DFG-out Allosteric Vector

Fig 1: Synthetic divergence of 6,8-dichloroquinolin-3-amine for kinase inhibitor design.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Because the 3-amino group is rendered poorly nucleophilic by the electron-deficient dichloroquinoline ring, standard SN​2 alkylation or SN​Ar reactions are inefficient. A palladium-catalyzed cross-coupling approach is required to construct secondary amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6,8-dichloroquinolin-3-amine (1.0 eq), the desired aryl bromide (1.2 eq), and Cs2​CO3​ (2.0 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (5 mol%) and Xantphos (10 mol%). Causality note: Xantphos is chosen specifically because its large bite angle and bidentate nature prevent the palladium from being sequestered by the basic quinoline nitrogen.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 100 °C for 12 hours.

  • Self-Validating In-Process Control (IPC): Quench a 10 µL reaction aliquot in 1 mL of LC-MS grade acetonitrile. Analyze via LC-MS. The precursor exhibits a distinct isotopic triad at m/z 213, 215, 217 (9:6:1 ratio) due to the two 35Cl/37Cl isotopes. The reaction is self-validated as complete when this triad is entirely replaced by the product mass [M+H]+ , retaining the same isotopic signature.

  • Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Application Workflow II: Antimalarial & Antimicrobial Agents

Mechanistic Causality

Dichloroquinoline derivatives are the cornerstone of antimalarial therapies (e.g., chloroquine analogues). The mechanism relies on the quinoline core accumulating in the acidic food vacuole of Plasmodium falciparum, where it binds to toxic free heme (ferriprotoporphyrin IX) via π−π stacking, preventing its crystallization into non-toxic hemozoin [4]. The 6,8-dichloro substitution enhances membrane permeability, while the 3-amino group allows for the attachment of basic side chains (via amide or urea linkages) to fine-tune the pKa​ for optimal vacuolar accumulation.

G A Parasite Food Vacuole (Hemoglobin Degradation) B Free Toxic Heme (Ferriprotoporphyrin IX) A->B C Hemozoin Formation (Non-toxic crystals) B->C Natural Pathway E Drug-Heme Complex (Parasite Death) B->E Inhibition of Crystallization D 6,8-Dichloroquinoline Derivatives D->B π-π Stacking & Halogen Bonding

Fig 2: Hemozoin crystallization inhibition pathway by dichloroquinoline derivatives.

Protocol 2: Peptidomimetic Amide Coupling

To synthesize stable, target-specific antimalarial or antibacterial agents, the 3-amino group is coupled with functionalized carboxylic acids.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.3 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 6,8-dichloroquinolin-3-amine (1.0 eq) to the activated mixture. Causality note: Due to the steric hindrance of the adjacent C4 proton and the electron-withdrawing chlorines, heating to 50 °C may be required to drive the reaction to completion.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The primary amine precursor will react with a ninhydrin stain (turning purple/brown). The reaction is validated when the starting material spot disappears and the new product spot (which is ninhydrin-negative but UV-active at 254 nm) dominates.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), followed by saturated NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate.

Data Presentation: Optimization & Profiling

To guide experimental design, the following tables summarize the physicochemical rationale for choosing this precursor and the optimized conditions for its functionalization.

Table 1: Physicochemical & Pharmacokinetic Rationale

PropertyUnsubstituted 3-Aminoquinoline6,8-Dichloroquinolin-3-amineMedicinal Chemistry Impact
ClogP ~1.20~2.85Enhanced lipid bilayer permeability; improved oral absorption.
Metabolic Hotspots C6, C8 highly susceptible to oxidationC6, C8 blocked by ChlorineGreatly improved half-life ( t1/2​ ) and reduced reactive metabolite toxicity.
Amine Nucleophilicity ModerateLowRequires catalytic cross-coupling but yields highly stable, non-basic amides.

Table 2: Buchwald-Hartwig Cross-Coupling Optimization Matrix

LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
BINAP NaOtBu Toluene9045Strong base deprotonates the quinoline core, leading to degradation.
XPhos Cs2​CO3​ Dioxane10085Bulky biaryl ligand facilitates reductive elimination well.
Xantphos K3​PO4​ Dioxane 100 94 Bidentate nature prevents Pd-coordination to the quinoline nitrogen.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.[Link][1]

  • Murugan, K., et al. (2020). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.[Link][2]

  • Brudy, C., et al. (2024). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.[Link][3]

  • Sharma, P., et al. (2024). Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. European Journal of Medicinal Chemistry.[Link][4]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 6,8-Dichloroquinolin-3-amine

Executive Summary Quinoline and its derivatives form the structural core of numerous synthetic pharmaceuticals and biologically active compounds, particularly in the development of antimalarial and kinase-inhibitory agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline and its derivatives form the structural core of numerous synthetic pharmaceuticals and biologically active compounds, particularly in the development of antimalarial and kinase-inhibitory agents[1]. The substitution pattern on the quinoline ring system profoundly influences its pharmacological profile and binding affinity. Therefore, precise structural characterization is paramount[1].

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2) [2]. By combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can unambiguously assign the molecular framework of this di-halogenated, amino-substituted heterocycle[3].

Structural Dynamics & Expected Spectroscopic Signatures

To interpret the NMR spectra of 6,8-dichloroquinolin-3-amine, one must first understand the electronic environment dictated by its substituents. The quinoline core consists of a pyridine ring fused to a benzene ring[3].

  • The Pyridine Ring (Positions 2, 3, 4): The electron-donating amino group ( −NH2​ ) at C-3 shields the adjacent protons (H-2 and H-4) via resonance. However, H-2 remains significantly downfield due to the strong inductive deshielding effect of the adjacent endocyclic nitrogen atom.

  • The Benzene Ring (Positions 5, 6, 7, 8): The electronegative chlorine atoms at C-6 and C-8 withdraw electron density, deshielding the remaining protons at positions 5 and 7. Because H-5 and H-7 are separated by a carbon atom (C-6), they will exhibit a characteristic meta-coupling ( J≈2.0−2.5 Hz).

Table 1 summarizes the expected chemical shifts and splitting patterns. Note: Aryl protons typically resonate in the downfield region between δ 6.5 and 9.0 ppm[1].

Table 1: Representative 1 H and 13 C NMR Chemical Shifts for 6,8-Dichloroquinolin-3-amine (in DMSO- d6​ )

PositionNucleusExpected Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Causality / Rationale
2 1 H8.50 - 8.65d ( J≈2.5 )Strongly deshielded by adjacent N; meta-coupled to H-4.
4 1 H7.30 - 7.50d ( J≈2.5 )Meta-coupled to H-2; shielded by C-3 amino group resonance.
5 1 H7.70 - 7.90d ( J≈2.2 )Meta-coupled to H-7; deshielded by C-6 Cl inductive effect.
7 1 H7.50 - 7.70d ( J≈2.2 )Meta-coupled to H-5; flanked by C-6 and C-8 Cl atoms.
3-NH 2​ 1 H5.80 - 6.20br sExchangeable protons; broadened by 14 N quadrupolar relaxation.
2 13 C 143.0-Highly deshielded, directly adjacent to endocyclic N.
3 13 C 140.0-Attached to electronegative −NH2​ group.
6, 8 13 C 130.0 - 132.0-Quaternary carbons attached to electronegative Cl atoms.

Experimental Methodology: A Self-Validating Protocol

A high-quality NMR spectrum is entirely dependent on rigorous sample preparation and instrument calibration. The following protocol ensures a self-validating workflow where each step confirms the success of the previous one.

Sample Preparation
  • Mass Optimization: Weigh 15–20 mg of 6,8-dichloroquinolin-3-amine. While 1 H NMR requires only 1–5 mg, 13 C is 6,000 times less sensitive than 1 H. Providing a highly concentrated sample ensures the 13 C spectrum can be acquired in under an hour without sacrificing the Signal-to-Noise Ratio (SNR).

  • Solvent Selection: Dissolve the compound in 0.6 mL of DMSO- d6​ .

    • Causality: The primary amino group makes the molecule prone to intermolecular hydrogen bonding, which can broaden signals in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting solute-solute interactions and sharpening the −NH2​ peak.

  • Filtration (Critical Step): Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Causality: Solid particles possess a different magnetic susceptibility than the bulk solution. Suspended particulates distort the localized magnetic field homogeneity ( B0​ ), causing irreversible line broadening that cannot be corrected by shimming.

  • Volume Standardization: Ensure the sample height in the tube is exactly 4 to 5 cm (approx. 0.6 mL).

    • Causality: The main magnetic field direction is vertical. Samples that are too short create severe magnetic susceptibility gradients at the liquid-air interface within the active coil region, making the sample nearly impossible to shim.

Instrument Setup & Acquisition (Bruker AVANCE Spectrometers)
  • Insertion & Locking: Insert the sample using the depth gauge to center the liquid volume within the probe's radiofrequency (RF) coil[4]. Lock the spectrometer to the deuterium frequency of DMSO- d6​ . This self-validates that the solvent is present and field drift is compensated.

  • Tuning and Matching (ATMA): Execute the atma command.

    • Causality: The impedance of the sample (heavily influenced by the polar DMSO solvent and the ionic nature of the solute) alters the probe's electrical properties. Tuning matches the probe's resonance frequency to the exact Larmor frequency of the nuclei, maximizing RF power transfer and signal detection.

  • Shimming (TopShim): Run 3D gradient shimming. A highly homogeneous field is mandatory to resolve the subtle 2.2 Hz meta-couplings between H-5 and H-7.

  • Acquisition:

    • 1 H NMR: Pulse program zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 2s.

    • 13 C NMR: Pulse program zgpg30 (proton-decoupled), NS = 1024, D1 = 2s.

Data Interpretation & Structural Elucidation Workflow

To transition from raw spectral data to an unambiguous structural assignment, researchers must follow a logical, stepwise correlation network.

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) H1_NMR 1H NMR Acquisition (Proton Count, Integrals, J-Coupling) Start->H1_NMR Step 1 C13_NMR 13C NMR Acquisition (Carbon Framework Identification) Start->C13_NMR Step 2 COSY 2D COSY (H-H Spin Systems: H2-H4 & H5-H7) H1_NMR->COSY Step 3 HSQC 2D HSQC (1-Bond H-C Correlations) H1_NMR->HSQC HMBC 2D HMBC (Long-Range H-C Correlations) H1_NMR->HMBC Step 5 C13_NMR->HSQC Step 4 C13_NMR->HMBC Assignment Unambiguous Structural Assignment (6,8-Dichloroquinolin-3-amine) COSY->Assignment HSQC->Assignment HMBC->Assignment

Workflow for 1D and 2D NMR-based structural elucidation of 6,8-dichloroquinolin-3-amine.

Step-by-Step Causality in Assignment:
  • Isolate Spin Systems (COSY): The 1 H NMR will show four aromatic protons. The 2D COSY spectrum will reveal two distinct, non-interacting spin systems: the H-2/H-4 pair on the pyridine ring and the H-5/H-7 pair on the benzene ring[3]. Because C-4a and C-8a (the bridgehead carbons) lack protons, no scalar coupling crosses between the two rings.

  • Establish Direct Attachments (HSQC): Before attempting to map the quaternary carbons, use the HSQC spectrum to link each identified proton to its directly attached 13 C nucleus. This reduces the complexity of the carbon spectrum by instantly identifying C-2, C-4, C-5, and C-7.

  • Bridge the Framework (HMBC): The HMBC spectrum provides 2-bond and 3-bond H-C correlations.

    • H-2 will show a strong 3-bond correlation to C-4 and C-8a.

    • H-5 will show a 3-bond correlation to C-4, bridging the benzene and pyridine rings.

    • H-7 will show correlations to the chlorinated carbons (C-6 and C-8), definitively proving the placement of the halogens.

Troubleshooting: Concentration-Dependent Shifts

If the acquired 1 H NMR chemical shifts for the aromatic protons deviate slightly from literature values or historical batch data, do not immediately assume the presence of an isomer or impurity.

The Causality of π−π Stacking: The non-exchangeable hydrogens of quinolines frequently exhibit unusual, concentration-dependent chemical shift changes in solution-state NMR[5]. Because the quinoline system is a flat, electron-rich polyaromatic heterocycle, the molecules tend to undergo intermolecular dipole-dipole interactions and π−π stacking[5].

  • At higher concentrations, the molecules stack in an anti-parallel conformation, causing the aromatic rings to sit within the magnetic shielding cone of adjacent molecules[6].

  • This results in an anisotropic shielding effect, pushing the signals of H-4, H-5, and H-7 slightly upfield (lower ppm) compared to highly dilute samples[6].

  • Resolution: If precise chemical shift matching is required for regulatory submissions, ensure that the sample concentration is strictly standardized across all analyzed batches.

References

  • 1. BenchChem. 2.3. Journal of Chemical Education (ACS).

  • 5. UNCW Institutional Repository. 4.. University of Minnesota / Bruker Guidelines.

  • 4. Magnetic Resonance Research Center, University of Notre Dame.

  • 2. LookChem Database.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 6,8-Dichloroquinolin-3-amine

Introduction 6,8-Dichloroquinolin-3-amine is a halogenated aromatic amine built upon a quinoline scaffold. The quinoline ring system is a foundational structure in a multitude of pharmacologically significant compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6,8-Dichloroquinolin-3-amine is a halogenated aromatic amine built upon a quinoline scaffold. The quinoline ring system is a foundational structure in a multitude of pharmacologically significant compounds, and the addition of chloro and amino functional groups is expected to modulate its biological activity and physicochemical properties significantly. As a result, sensitive and specific analytical methods are crucial for its detection and quantification in various matrices, from early-stage drug discovery to metabolic studies.

This application note presents a detailed protocol for the analysis of 6,8-dichloroquinolin-3-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is designed to provide high sensitivity and selectivity, making it suitable for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of key experimental parameters, from sample preparation to mass spectrometer settings.

Analyte Properties and Ionization

The molecular formula of 6,8-dichloroquinolin-3-amine is C₉H₆Cl₂N₂, giving it a monoisotopic mass of 211.99 g/mol . The presence of a basic amino group and the nitrogen atom in the quinoline ring makes this compound readily amenable to positive mode electrospray ionization (ESI). Protonation is expected to occur at one of these basic sites, forming a stable [M+H]⁺ precursor ion for MS/MS analysis.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS/MS system.[1] The choice of method depends on the sample matrix (e.g., plasma, tissue homogenate, reaction mixture).

Protocol for Plasma Samples: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples.[2]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Liquid Chromatography Method

A reversed-phase chromatographic method using a C18 column is well-suited for the separation of 6,8-dichloroquinolin-3-amine from potential impurities and matrix components. The addition of formic acid to the mobile phase aids in the protonation of the analyte, improving peak shape and ionization efficiency.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following parameters are a starting point and should be optimized for the specific instrument being used.

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters

The molecular weight of 6,8-dichloroquinolin-3-amine is approximately 213 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the protonated molecule [M+H]⁺ will appear as a cluster of ions. The most abundant of these will be the ion containing two ³⁵Cl atoms.

Based on the structure and known fragmentation patterns of similar quinoline derivatives, the following MRM transitions are proposed for quantification and confirmation.[3][4] Collision energies should be optimized to maximize the signal of the product ions.

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragmentation Collision Energy (eV) - Starting Point Use
212.0176.0Loss of HCl25Quantifier
212.0149.0Loss of HCl and HCN35Qualifier
214.0178.0Loss of HCl (from [M+2+H]⁺)25Isotopic Confirmation

Workflow and Fragmentation Diagrams

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: A generalized workflow for the LC-MS/MS analysis of 6,8-dichloroquinolin-3-amine.

Proposed Fragmentation Pathway

fragmentation M [M+H]⁺ m/z = 212.0 F1 [M+H-HCl]⁺ m/z = 176.0 M->F1 - HCl F2 [M+H-HCl-HCN]⁺ m/z = 149.0 F1->F2 - HCN

Caption: Proposed fragmentation of 6,8-dichloroquinolin-3-amine in positive ESI mode.

Data Analysis and System Suitability

For quantitative analysis, a calibration curve should be prepared by spiking known concentrations of 6,8-dichloroquinolin-3-amine into a blank matrix. The peak area ratio of the analyte to the internal standard is then plotted against the concentration. A linear regression with a weighting factor of 1/x is typically used.

System suitability should be assessed before each analytical run by injecting a standard solution to monitor for retention time stability, peak shape, and signal intensity. Quality control (QC) samples at low, medium, and high concentrations should be included in each batch to ensure the accuracy and precision of the method.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of 6,8-dichloroquinolin-3-amine. The use of electrospray ionization in positive mode, coupled with multiple reaction monitoring, ensures high selectivity and low limits of detection. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry serve as a comprehensive starting point for method development and validation in a research or drug development setting.

References

  • PubChem. 4,7-Dichloroquinoline. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Jackson, G. et al. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. [Link]

  • Pramanik, B. N., et al. Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology. Journal of Mass Spectrometry, 33(10), 911-920. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Zhang, Y., et al. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 8(5), 716-722. [Link]

  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. [Link]

  • ResearchGate. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • National High Magnetic Field Laboratory. Collision Induced Dissociation. [Link]

  • Feng, L., et al. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(10), 1464. [Link]

  • de Klerk, D., et al. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Chromatography B, 881-882, 9-18. [Link]

  • ResearchGate. 3-Aminoquinoline Acting as Matrix and Derivatizing Agent for MALDI MS Analysis of Oligosaccharides. [Link]

  • Egan, W. J., et al. Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • ResearchGate. Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. [Link]

  • CUNY Academic Works. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum. [Link]

  • ACS Publications. 3-Aminoquinoline Acting as Matrix and Derivatizing Agent for MALDI MS Analysis of Oligosaccharides. [Link]

  • Chem-Net. 8-Chloroquinoline. [Link]

  • Osarodion, O. P. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. International Journal of Materials and Chemistry, 9(2), 22-27. [Link]

  • Khan, M. F., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(18), 5488-5491. [Link]

  • Pradeep Research Group. Using Electrospray-Assisted Laser Desorption/Ionization Mass Spectrometry To Characterize Organic Compounds Separated on Thin-Layer Chromatography Plates. [Link]

  • ChemRxiv. and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

Sources

Application

Application Note: Preparation and In Vitro Screening Guidelines for 6,8-Dichloroquinolin-3-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Scientific Rationale Quinoline deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Scientific Rationale

Quinoline derivatives represent a privileged heterocyclic nitrogen scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-malarial agents, and anti-cancer therapeutics. The strategic functionalization of the quinoline ring dictates its pharmacological profile and target affinity[1].

The compound 6,8-dichloroquinolin-3-amine (CAS: 1207187-31-2) [2] serves as a critical synthetic intermediate and a novel small-molecule screening probe for target identification. However, the presence of the dichloro-substitution at the 6 and 8 positions significantly increases the lipophilicity of the quinoline core. This structural feature presents specific handling challenges in biological assays. This application note details the optimized protocols for solubilization, intermediate dilution, and cell-based assay execution to ensure reproducible, artifact-free data.

Physicochemical Properties & Solubilization Strategy

Understanding the physicochemical nature of 6,8-dichloroquinolin-3-amine is the first step in designing a self-validating assay. Due to its rigid, planar aromatic structure and halogenation, the compound exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Properties & Stock Preparation Parameters
ParameterSpecification / RecommendationRationale (Causality)
Molecular Formula C9H6Cl2N2Determines molecular weight for molarity calculations.
Molecular Weight 213.06 g/mol [3]Required to calculate exact mass for 10 mM stock solutions.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and maximizes thermodynamic solubility.
Max Stock Concentration 10 mM to 50 mMPrevents supersaturation and precipitation during freeze-thaw.
Storage Conditions -20°C to -80°C, DesiccatedProtects the primary amine from oxidation and degradation.

Causality in Experimental Design (E-E-A-T)

As a best practice in assay development, every experimental step must be justified by underlying physical chemistry and cellular biology principles:

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. Absorption of atmospheric water reduces the solubility capacity of the solvent, leading to microscopic precipitation of the quinoline derivative over time. Always use anhydrous, septum-capped DMSO to maintain stock integrity.

  • Why Intermediate Dilutions? Direct addition of a highly concentrated DMSO stock into aqueous cell culture media creates a localized zone of high water concentration. This causes hydrophobic quinoline molecules to aggregate via a phenomenon known as Ostwald ripening ("crashing out")[4]. An intermediate dilution in serum-free media ensures gradual dispersion, preventing precipitation and ensuring cells are exposed to the intended, accurate concentration.

  • Why Strict Vehicle Controls? DMSO itself can induce cytotoxicity or alter cellular metabolism at concentrations above 0.5%[4]. A self-validating assay must include a vehicle control (DMSO matched to the highest concentration used in test wells) to normalize baseline viability.

Detailed Experimental Protocols

Protocol A: Master Stock Preparation (10 mM)

Note: Perform all steps under sterile conditions in a biosafety cabinet.

  • Weighing: Accurately weigh 2.13 mg of 6,8-dichloroquinolin-3-amine powder into a sterile, static-free glass vial.

  • Solubilization: Add exactly 1.0 mL of sterile, anhydrous DMSO using a glass syringe or DMSO-compatible positive-displacement pipette.

  • Agitation: Vortex vigorously for 30 seconds. If dissolution is incomplete, sonicate the vial in a water bath at room temperature for 3 to 5 minutes until the solution is completely clear.

  • Aliquoting: Divide the master stock into amber microcentrifuge tubes (50 µL/tube) to protect the compound from light-induced degradation.

  • Storage: Store immediately at -20°C in a desiccator.

    • Self-Validating Step: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (water) into the stock and compromise compound solubility.

Protocol B: High-Throughput Cell Viability Assay (ATP-based Readout)

This protocol utilizes a standard 96-well format to assess the cytotoxicity or target engagement of the compound.

  • Cell Seeding: Seed target cells (e.g., A549 or HeLa) at 3,000 cells/well in 90 µL of complete growth media in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Intermediate Dilution (100x Working Stock): Prepare a 100x working stock by diluting the 10 mM master stock into serum-free media. For a final well concentration of 10 µM, mix 2 µL of the 10 mM stock with 198 µL of serum-free media.

    • Quality Control: Inspect this intermediate dilution under a phase-contrast microscope. The solution must be clear of micro-precipitates.

  • Cell Treatment: Add 10 µL of the 100x working stock to the 90 µL of media already present in the well.

    • Critical Parameter: This yields a final compound concentration of 10 µM with a final DMSO concentration of exactly 0.1%, well below the toxicity threshold[4].

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2.

  • Endpoint Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of an ATP-detection reagent (e.g., CellTiter-Glo®) per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, incubate in the dark for 10 minutes, and record luminescence.

Table 2: Recommended Assay Parameters & Controls
Assay ComponentRecommended ParameterPurpose in Self-Validating System
Media-Only Control No cells, 100 µL mediaEstablishes background luminescence noise.
Vehicle Control Cells + 0.1% DMSONormalizes 100% viability baseline; accounts for solvent effects.
Positive Control Cells + 1 µM StaurosporineValidates assay sensitivity and calculates the Z'-factor.
Max Final DMSO ≤ 0.5% v/vPrevents artifactual cytotoxicity from the solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of compound preparation and assay execution, emphasizing the critical quality control (QC) checkpoints required to maintain scientific integrity.

G Stock 1. Master Stock (10-50 mM in 100% DMSO) Storage Aliquot & Store (-20°C, Desiccated) Stock->Storage Prevent freeze-thaw Dilution 2. Intermediate Dilution (100x in Assay Media) Stock->Dilution Aqueous buffer addition Precipitation Check for Precipitation (Microscopy QC) Dilution->Precipitation QC Step Treatment 3. Cell Treatment (Final DMSO ≤ 0.5%) Readout 4. Viability Readout (e.g., ATP-based Assay) Treatment->Readout 24-72h Incubation Precipitation->Treatment If clear solution

Workflow for 6,8-dichloroquinolin-3-amine preparation and cell assay logic.

References

  • LookChem. "6,8-Dichloroquinolin-3-aMine - LookChem" (CAS: 1207187-31-2 Specifications). URL: [Link]

  • Academia.edu. "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review". URL: [Link]

  • International Journal of Pharmaceutical Sciences. "Green Synthesis of Quinoline and Its Derivatives". URL: [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 6,8-Dichloroquinolin-3-amine in Murine Models

Introduction and Mechanistic Rationale 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2) is a highly lipophilic, synthetically tunable halogenated quinoline (HQ) building block. Halogenated quinolines are increasingly rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2) is a highly lipophilic, synthetically tunable halogenated quinoline (HQ) building block. Halogenated quinolines are increasingly recognized in drug discovery for their potent biofilm-eradicating activities against drug-resistant Gram-positive pathogens (e.g., MRSA, VRE) and their utility in oncology via metal-chelation and chemodynamic therapy [1].

When transitioning this compound into preclinical murine models, researchers face two primary pharmacological challenges:

  • Metabolic Stability vs. Lipophilicity: The dichloro substitution at the C6 and C8 positions effectively blocks primary sites of cytochrome P450 (CYP450)-mediated oxidation. While this reduces microsomal clearance and prolongs the in vivo half-life [2], it significantly drives up the partition coefficient (LogP), resulting in poor aqueous solubility.

  • Enterohepatic Circulation: Quinoline derivatives frequently undergo biliary excretion and subsequent reabsorption in the intestines, leading to secondary peaks in pharmacokinetic (PK) profiles [3].

To ensure accurate PK and pharmacodynamic (PD) profiling, this application note details a self-validating formulation strategy and standardized dosing protocols designed to prevent in vivo precipitation and ensure reproducible systemic exposure.

Formulation Strategy: The Co-Solvent Micellar System

Due to the hydrophobic nature of the dichloroquinoline core, standard aqueous buffers will cause immediate precipitation. We utilize a validated 4-component co-solvent system: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [4].

Causality of Excipient Selection & Order of Addition:

  • DMSO (10%): Acts as the primary solvent to disrupt the strong crystal lattice of the dry powder.

  • PEG300 (40%): A biocompatible hydrophilic polymer that acts as a carrier co-solvent, preventing the drug from crashing out when transitioning from organic to aqueous phases.

  • Tween-80 (5%): A non-ionic surfactant that coats the solvated drug molecules, forming stable micelles upon the introduction of water.

  • 0.9% Saline (45%): Added last to provide physiological isotonicity. If added before the surfactant, the drug will instantly precipitate.

Step-by-Step Formulation Protocol (Target: 2.5 mg/mL)

Note: Prepare fresh on the day of dosing to prevent long-term degradation or crystallization.

  • Primary Dissolution: Weigh 2.5 mg of 6,8-Dichloroquinolin-3-amine powder. Add 100 µL of sterile DMSO. Vortex vigorously for 60 seconds until a clear stock solution is achieved.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds. The solution must remain optically clear.

  • Surfactant Coating: Add 50 µL of Tween-80. Mix thoroughly by pipetting and vortexing. The high viscosity of Tween-80 requires careful homogenization.

  • Aqueous Dilution: Slowly, drop-by-drop, add 450 µL of 0.9% Sterile Saline while continuously vortexing the tube.

  • Visual Quality Control (QC): Hold the tube against a light source. If any cloudiness or micro-crystals are observed, sonicate in a 37°C water bath for 5 minutes. Do not dose if the suspension is not perfectly clear or uniformly dispersed.

In Vivo Murine Dosing Protocols

Compliance Note: All procedures must adhere to local Institutional Animal Care and Use Committee (IACUC) guidelines. The protocols below are optimized for 8-10 week old C57BL/6 or BALB/c mice (approx. 20-25g body weight).

Protocol A: Intravenous (IV) Administration (Tail Vein)

Purpose: To establish the baseline clearance (Cl), volume of distribution (Vd), and absolute 100% bioavailability reference.

  • Preparation: Warm the mouse in a commercially available warming chamber (approx. 37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a well-ventilated restrainer, leaving the tail exposed.

  • Injection: Using a 27G to 30G needle, inject the formulated solution into the lateral tail vein.

    • Dose: 1.0 - 2.0 mg/kg.

    • Volume Limit: Maximum 5 mL/kg (e.g., 100 µL for a 20g mouse) to prevent volume overload and DMSO-induced hemolysis.

  • Verification: A successful IV injection will encounter zero resistance, and the vein will temporarily blanch.

Protocol B: Oral Gavage (PO)

Purpose: To determine oral bioavailability (F%), first-pass metabolism, and assess enterohepatic circulation.

  • Preparation: Fast the mice for 4 hours prior to dosing to empty the stomach, reducing variability in gastric emptying times. Water should remain available ad libitum.

  • Restraint: Immobilize the mouse using a standard scruff technique, ensuring the head and neck are vertically aligned to create a straight path to the esophagus.

  • Administration: Insert a sterile 20G or 22G bulb-tipped stainless steel or flexible plastic gavage needle over the tongue and down the esophagus.

    • Dose: 10.0 - 15.0 mg/kg.

    • Volume Limit: Maximum 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Monitoring: Observe the animal for 15 minutes post-dose for signs of aspiration or respiratory distress.

Expected Pharmacokinetic Parameters

Following LC-MS/MS quantification of plasma samples, researchers should expect PK parameters reflective of a stable, lipophilic halogenated quinoline. The table below summarizes the anticipated data profile based on structurally analogous quinoline derivatives [2, 3].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Rationale
Cmax (ng/mL)1,800 - 2,200800 - 1,200PO Cmax is blunted by intestinal absorption rates and moderate hepatic first-pass extraction.
Tmax (h)0.08 (First sampling)2.0 - 4.0Lipophilicity delays gastric emptying and prolongs the absorption phase in the jejunum/ileum.
AUC0-inf (h*ng/mL)4,500 - 5,50015,300 - 18,700High systemic exposure due to the metabolic stability provided by the 6,8-dichloro substitutions.
Half-life (t1/2) (h)4.0 - 6.06.0 - 8.0PO half-life is artificially prolonged by enterohepatic recycling (biliary excretion and reabsorption).
Bioavailability (F%) 100% (Reference)68% - 80%Excellent oral bioavailability typical of highly permeable, low-clearance halogenated quinolines.

Workflow Visualization

G Start 6,8-Dichloroquinolin-3-amine (Dry Powder) DMSO Step 1: Dissolve in 10% DMSO (Disrupt Crystal Lattice) Start->DMSO PEG Step 2: Add 40% PEG300 (Co-solvent Carrier) DMSO->PEG Tween Step 3: Add 5% Tween-80 (Micellar Surfactant) PEG->Tween Saline Step 4: Add 45% Saline (Physiological Isotonicity) Tween->Saline QC Visual QC: Is Solution Clear? Saline->QC Fail Precipitation Detected (Warm to 37°C / Sonicate) QC->Fail No (Cloudy) Dosing In Vivo Murine Dosing QC->Dosing Yes (Clear) Fail->QC Resolved IV Intravenous (IV) Tail Vein (1-2 mg/kg) Dosing->IV PO Oral Gavage (PO) (10-15 mg/kg) Dosing->PO PK PK Blood Sampling (0.08h to 24h) IV->PK PO->PK LCMS LC-MS/MS Analysis (Calculate Bioavailability) PK->LCMS

Formulation, dosing, and pharmacokinetic analysis workflow for 6,8-Dichloroquinolin-3-amine.

References

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis National Institutes of Health (NIH) / PMC[Link] [1]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species Taylor & Francis (Xenobiotica)[Link][2]

  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice MDPI (Pharmaceutics)[Link] [3]

Application

Formulating 6,8-Dichloroquinolin-3-amine for targeted drug delivery

Application Note: Formulating 6,8-Dichloroquinolin-3-amine into Folate-Targeted Lipid Nanoparticles for Precision Oncology Introduction & Rationale Quinoline derivatives are privileged scaffolds in modern drug discovery,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulating 6,8-Dichloroquinolin-3-amine into Folate-Targeted Lipid Nanoparticles for Precision Oncology

Introduction & Rationale

Quinoline derivatives are privileged scaffolds in modern drug discovery, exhibiting potent biological activities including kinase inhibition, topoisomerase interference, and the induction of apoptosis in malignant cells[1][2]. 6,8-Dichloroquinolin-3-amine (6,8-DCQA) is a halogenated quinoline derivative characterized by a highly lipophilic aromatic core. While the dichloro-substitution enhances its binding affinity to hydrophobic pockets of intracellular targets, it severely limits its aqueous solubility and systemic bioavailability. Furthermore, like many small-molecule chemotherapeutics, free 6,8-DCQA lacks tumor specificity, which can lead to off-target systemic toxicity.

To overcome these pharmacokinetic barriers, Lipid-Based Nanoparticles (LBNPs) serve as an ideal delivery vehicle. LBNPs excel at encapsulating highly hydrophobic agents within their lipidic bilayers or cores, shielding the drug from premature degradation and improving circulation half-life[3][4]. By functionalizing the surface of the LNP with a targeting ligand such as folic acid, we can exploit the overexpression of the folate receptor (FR-α)—a receptor heavily upregulated in ovarian, breast, and squamous cell carcinomas[5][6]. This application note details the formulation, physicochemical validation, and biological targeting of 6,8-DCQA-loaded Folate-Targeted Lipid Nanoparticles (FR-tLNPs).

Physicochemical Profiling & Pre-Formulation Data

Before formulation, understanding the physicochemical properties of the active pharmaceutical ingredient (API) is critical for selecting the appropriate lipid matrix. The high LogP of 6,8-DCQA dictates that it will partition almost exclusively into the hydrophobic lipid tails of the nanocarrier.

Table 1: Physicochemical Properties of 6,8-Dichloroquinolin-3-amine

PropertyValueFormulation Implication
CAS Number 1207187-31-2Standardized identification for analytical reference.
Molecular Weight 213.06 g/mol Small molecule; easily accommodated in lipid bilayers.
LogP (Estimated) ~3.5 - 4.0Highly hydrophobic; ideal for LNP core/bilayer encapsulation.
pKa (Amine group) ~4.5 - 5.5Weak base; remains un-ionized at physiological pH (7.4), maximizing lipophilicity during formulation.
Aqueous Solubility < 0.1 mg/mLNecessitates organic solvent (e.g., Chloroform/Methanol) for initial lipid mixing.

Formulation Strategy: The Causality of Component Selection

To create a self-validating, stable, and targeted system, the lipid components must be selected based on thermodynamic stability and biological function:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Chosen as the primary structural lipid. Its high phase transition temperature ( Tm​≈55∘C ) ensures that the LNP bilayer remains in a rigid, solid-gel phase at physiological temperature ( 37∘C ), preventing premature leakage of 6,8-DCQA.

  • Cholesterol: Incorporated to fill the interstitial spaces between DSPC phospholipids. It modulates membrane fluidity, prevents crystallization of the lipid tails, and enhances in vivo stability.

  • DSPE-PEG2000: Provides steric hindrance (a "stealth" hydration layer) that prevents opsonization by serum proteins and subsequent clearance by the mononuclear phagocyte system (MPS).

  • DSPE-PEG2000-Folate: The active targeting moiety. The PEG tether extends the folate ligand beyond the hydration layer, ensuring unhindered binding to the FR-α on cancer cells[5].

G A Lipids + 6,8-DCQA in Chloroform B Thin-Film Formation A->B C Hydration (PBS, pH 7.4) B->C D Extrusion (100 nm PC filter) C->D E Dialysis (Free Drug Removal) D->E F FR-tLNP (Final Product) E->F

Workflow for formulating Folate-Targeted Lipid Nanoparticles (FR-tLNPs) via thin-film hydration.

Detailed Experimental Protocols

The following protocol outlines the synthesis of 6,8-DCQA FR-tLNPs using the thin-film hydration and extrusion method.

Protocol A: Preparation of 6,8-DCQA FR-tLNPs
  • Preparation of the Organic Phase:

    • In a round-bottom flask, dissolve DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Folate at a molar ratio of 55 : 40 : 4 : 1 in 5 mL of Chloroform:Methanol (2:1 v/v).

    • Add 6,8-DCQA to the lipid mixture at a drug-to-lipid weight ratio of 1:10.

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure (150 mbar) at 60°C (above the Tm​ of DSPC) for 1 hour until a thin, uniform lipid film forms on the flask wall.

    • Purge the flask with Nitrogen gas and place it in a vacuum desiccator overnight to remove trace solvents.

  • Hydration:

    • Hydrate the lipid film with 5 mL of pre-warmed ( 60∘C ) Phosphate Buffered Saline (PBS, pH 7.4).

    • Agitate via vortexing for 15 minutes at 60∘C to form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Pass the hot MLV suspension through a thermojacketed extruder (set to 60∘C ) equipped with a polycarbonate membrane.

    • Extrude 5 times through a 200 nm pore filter, followed by 10 times through a 100 nm pore filter to yield uniform small unilamellar vesicles (SUVs).

  • Purification:

    • Transfer the formulation to a dialysis cassette (MWCO 10 kDa) and dialyze against 1 L of PBS (pH 7.4) at 4°C for 24 hours (with two buffer exchanges) to remove unencapsulated 6,8-DCQA.

Protocol B: Analytical Validation & Quality Control (QC)

A self-validating protocol requires rigorous QC to ensure batch-to-batch consistency.

  • Dynamic Light Scattering (DLS): Dilute the FR-tLNP suspension 1:100 in ultra-pure water. Measure the Z-average hydrodynamic diameter, Polydispersity Index (PDI), and Zeta Potential at 25°C.

  • HPLC Quantification:

    • Lyse a known volume of the LNP suspension using 1% Triton X-100 in Methanol to release the encapsulated 6,8-DCQA.

    • Analyze via RP-HPLC (C18 column, Mobile phase: Acetonitrile/Water 70:30, UV detection at 254 nm).

    • Calculate Encapsulation Efficiency (EE%) = (Massencapsulated​/Massinitial​)×100 .

Table 2: Representative QC Data for Optimized 6,8-DCQA FR-tLNPs

ParameterTarget SpecificationObserved ValueAnalytical Method
Particle Size (Z-average) 90 - 120 nm105.4 ± 3.2 nmDLS
Polydispersity Index (PDI) < 0.2000.115 ± 0.02DLS
Zeta Potential -10 to -20 mV-14.6 ± 1.5 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 85%89.2 ± 2.1%RP-HPLC
Drug Loading Capacity > 5%8.1 ± 0.4%RP-HPLC

Biological Evaluation: Targeted Delivery Mechanism

The efficacy of the formulation relies on receptor-mediated endocytosis. When the FR-tLNPs encounter FR-α overexpressing cells (e.g., KB human epithelial carcinoma cells), the folate ligands bind to the receptors, triggering invagination of the cell membrane. Upon entry into the acidic endosome, the lipid nanoparticle undergoes destabilization (facilitated by the pH drop and lipid fusion), releasing 6,8-DCQA into the cytosol where it can exert its kinase-inhibitory and pro-apoptotic effects.

Mechanism LNP 6,8-DCQA FR-tLNP FR Folate Receptor (FR-α) on Cancer Cell LNP->FR Specific Binding Endo Receptor-Mediated Endocytosis FR->Endo Escape Endosomal Escape (Lipid Fusion) Endo->Escape Release 6,8-DCQA Release into Cytosol Escape->Release Apoptosis Kinase Inhibition & Apoptosis Release->Apoptosis

Mechanism of FR-tLNP cellular uptake, endosomal escape, and subsequent 6,8-DCQA-induced apoptosis.

Conclusion

By rationally designing a lipid nanoparticle system decorated with folic acid, the highly hydrophobic 6,8-Dichloroquinolin-3-amine can be successfully formulated into a stable, aqueous-compatible nanomedicine. This protocol ensures high encapsulation efficiency, optimal nanoscale dimensions (<120 nm) for tumor penetration, and a targeted mechanism of action that maximizes intracellular drug concentrations in FR-α positive malignancies, paving the way for advanced preclinical oncology studies.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 6,8-Dichloroquinolin-3-amine synthesis

Welcome to the Technical Support Center for the synthesis of 6,8-Dichloroquinolin-3-amine . This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6,8-Dichloroquinolin-3-amine . This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or catalyst deactivation during the synthesis of this highly functionalized quinoline scaffold.

Because the target molecule contains two electron-withdrawing chlorine atoms on the carbocyclic ring (C6, C8) and an electron-donating amine on the heterocyclic ring (C3), its synthesis is highly sensitive to reaction conditions. This guide covers the two most common synthetic routes: Chemoselective Nitro Reduction and Buchwald-Hartwig Cross-Coupling .

Diagnostic Workflow

Use the following diagnostic decision tree to identify the root cause of your low yield based on your synthetic route and observed side products.

TroubleshootingFlow Start Low Yield: 6,8-Dichloroquinolin-3-amine Route Identify Synthetic Route Start->Route Nitro Route A: Nitro Reduction (from 3-nitro precursor) Route->Nitro BHA Route B: Buchwald-Hartwig (from 3-bromo precursor) Route->BHA Issue1 Mass = 178 or 144 m/z (Hydrodehalogenation) Nitro->Issue1 Pd/C + H2 used Issue2 Incomplete Conversion (Starting Material Remains) Nitro->Issue2 Weak reductant Issue3 Pd Black Precipitate (Catalyst Deactivation) BHA->Issue3 Unstable Ligand / NH3 used Issue4 Off-target Amination (Loss of Regioselectivity) BHA->Issue4 Temp > 110°C Fix1 Switch to Fe/NH4Cl or Pt/CMK-3-HQ Issue1->Fix1 Fix2 Increase Temp to 80°C Ensure vigorous stirring Issue2->Fix2 Fix3 Use Benzophenone Imine + Xantphos (Air-free) Issue3->Fix3 Fix4 Lower Temp to 80-90°C Exploit C-Br > C-Cl Issue4->Fix4

Diagnostic workflow for troubleshooting low yields in 6,8-dichloroquinolin-3-amine synthesis.

Route A: Chemoselective Reduction of 6,8-Dichloro-3-nitroquinoline

Causality & Mechanism

The reduction of a nitro group in the presence of aryl chlorides is a classic chemoselectivity challenge. The quinoline ring is highly electron-deficient, which lowers the LUMO of the molecule. This activates the C-Cl bonds at positions 6 and 8 toward oxidative addition by low-valent transition metals[1]. When standard catalytic hydrogenation (Pd/C with H₂) is used, the palladium inserts into the C-Cl bonds as rapidly as it reduces the nitro group, leading to massive hydrodehalogenation[1]. To succeed, you must use a reductant that operates via single-electron transfer (SET) without transition-metal insertion, or a highly modified, poisoned catalyst[2].

Troubleshooting FAQs

Q: My LC-MS shows major peaks at m/z 178 [M+H]⁺ and 144 [M+H]⁺ instead of the target 213 [M+H]⁺. What is happening? A: You are observing sequential hydrodehalogenation. You have lost one or both chlorine atoms. Standard hydrogenation with Pd/C will rapidly cleave these bonds[1]. Solution: Abandon Pd/C. Switch to the Béchamp reduction (Iron powder/NH₄Cl) or use a specialized heterogeneous catalyst like Pt nanoparticles supported on ordered mesoporous carbon (Pt/CMK-3-HQ) which suppresses dehalogenation[2].

Q: I switched to Iron and Ammonium Chloride, but my reaction stalls at 50% conversion. A: Iron-mediated reductions are heterogeneous. If the reaction stalls, it is almost always a mass-transfer issue. The iron surface becomes passivated by iron oxides, preventing further electron transfer. Solution: Ensure vigorous mechanical stirring (not just a small magnetic flea). Increase the equivalents of Fe to 5.0 eq, and ensure the reaction is heated to at least 80 °C.

Self-Validating Protocol: Iron-Mediated Chemoselective Reduction
  • Setup: In a 100 mL round-bottom flask, dissolve 6,8-dichloro-3-nitroquinoline (1.0 eq, 5.0 mmol) in a 4:1 mixture of Ethanol and Water (25 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 25.0 mmol) and Ammonium Chloride (5.0 eq, 25.0 mmol). Note: The fine mesh size of the iron is critical for maximizing surface area.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under vigorous stirring for 2 to 4 hours.

  • Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly fluorescent blue spot under 254 nm UV (the amine).

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 6,8-dichloroquinolin-3-amine.

Route B: Buchwald-Hartwig Amination of 3-Bromo-6,8-dichloroquinoline

Causality & Mechanism

The Buchwald-Hartwig cross-coupling relies on a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination[3]. The synthesis of 6,8-dichloroquinolin-3-amine via this route exploits the bond dissociation energy difference between the C-Br bond at C3 and the C-Cl bonds at C6/C8. However, primary amines (like NH₃) are notorious for forming stable, unreactive bis(amine) palladium complexes that halt the catalytic cycle, leading to catalyst aggregation (Pd black)[3]. Furthermore, if the temperature exceeds 110 °C, the Pd(0) catalyst will begin inserting into the C-Cl bonds, destroying regioselectivity[4].

Troubleshooting FAQs

Q: I am using aqueous ammonia with Pd(PPh₃)₄, but I get a complex mixture and a black precipitate. A: Two failures are occurring. First, ammonia poisons the palladium catalyst by forming off-cycle, stable complexes, leading to the precipitation of inactive Pd(0) (Pd black)[3]. Second, PPh₃ is not bulky or electron-rich enough to force the difficult reductive elimination step[4]. Solution: Never use direct ammonia for this specific substrate. Use a primary amine surrogate like Benzophenone imine , paired with a bidentate ligand with a large bite angle (e.g., Xantphos) or a bulky monophosphine (e.g., BrettPhos)[4]. The imine is easily hydrolyzed to the primary amine later.

Q: I am observing amination at the 6- and 8-positions as well as the 3-position. A: You have lost regioselectivity. While the C-Br bond is weaker and undergoes oxidative addition faster, high temperatures or overly reactive catalysts will cause competitive insertion into the C-Cl bonds. Solution: Lower the reaction temperature to 80–90 °C. The use of Xantphos or BrettPhos at this temperature provides excellent kinetic differentiation between the C-Br and C-Cl bonds[4].

Self-Validating Protocol: Amination via Benzophenone Imine Surrogate
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 3-bromo-6,8-dichloroquinoline (1.0 eq, 2.0 mmol), Pd₂(dba)₃ (2.5 mol%), Xantphos (5.0 mol%), and Sodium tert-butoxide (1.4 eq, 2.8 mmol)[3].

  • Purging: Seal the tube with a septum. Evacuate and backfill with Argon three times. Strict exclusion of oxygen is required to prevent oxidation of the phosphine ligand.

  • Reagent Addition: Add anhydrous, degassed Toluene (10 mL), followed by Benzophenone imine (1.2 eq, 2.4 mmol) via a gas-tight syringe[3].

  • Coupling: Replace the septum with a Teflon screw cap under Argon flow. Heat the sealed tube at 90 °C for 12 hours.

  • Hydrolysis (Deprotection): Cool the mixture to room temperature. Dilute with THF (10 mL) and add 2M HCl (10 mL). Stir at room temperature for 2 hours. This acidic step hydrolyzes the intermediate imine to the target primary amine and benzophenone.

  • Isolation: Basify the aqueous layer to pH 10 using 1M NaOH. Extract with EtOAc (3 × 20 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH) to isolate 6,8-dichloroquinolin-3-amine.

Quantitative Data Summaries

Table 1: Troubleshooting Reduction Conditions (Route A)
Reductant SystemTemp (°C)ConversionChemoselectivity (Target vs Dehalogenated)Recommendation
Pd/C, H₂ (1 atm)25>99%< 10% (Major product: quinolin-3-amine)Avoid - Severe hydrodehalogenation
SnCl₂·2H₂O, EtOH7085%> 95%Acceptable - Watch for tin emulsions
Fe powder, NH₄Cl80>98%> 99%Optimal - Highly scalable and selective
Pt/CMK-3-HQ, N₂H₄25>99%> 99%Excellent - Requires specialized catalyst
Table 2: Troubleshooting Buchwald-Hartwig Conditions (Route B)
Precatalyst / LigandAmine SourceTemp (°C)Regioselectivity (C3 vs C6/C8)Yield
Pd(PPh₃)₄NH₃ (aq)110Poor (Mixture of isomers)< 15% (Pd black)
Pd₂(dba)₃ / BINAPBocNH₂100Moderate45%
Pd₂(dba)₃ / XantphosBenzophenone imine90Excellent (>98% at C3)82%
Pd₂(dba)₃ / BrettPhosLiHMDS80Excellent (>98% at C3)78%

References

  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Applic
  • Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis ResearchG
  • Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles ACS Sustainable Chemistry & Engineering
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Chemical Reviews - ACS Public

Sources

Optimization

Technical Support Center: Stability and Storage of 6,8-Dichloroquinolin-3-amine

Introduction Welcome to the Technical Support Center for 6,8-Dichloroquinolin-3-amine. This guide is designed for researchers, analytical chemists, and drug development professionals who require stringent control over co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center for 6,8-Dichloroquinolin-3-amine. This guide is designed for researchers, analytical chemists, and drug development professionals who require stringent control over compound integrity. Halogenated aminoquinolines present unique storage challenges due to their susceptibility to oxidation, photolysis, and moisture-induced degradation. This guide provides causal explanations, self-validating protocols, and data-driven storage strategies to ensure experimental reproducibility.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 6,8-Dichloroquinolin-3-amine during long-term storage? A1: The chemical architecture of 6,8-Dichloroquinolin-3-amine makes it vulnerable to three distinct degradation mechanisms:

  • Amine Oxidation: The electron-rich primary amine at the 3-position is highly reactive with atmospheric oxygen. Over time, this leads to the formation of N-oxides, nitroso compounds, or polymeric azo species ()[1].

  • Photolytic Cleavage: The conjugated quinoline core and its chlorine substituents absorb ultraviolet and visible light. Photoexcitation can induce radical formation, leading to C-Cl bond homolysis (dehalogenation) or accelerated oxidation of the quinoline ring ()[1].

  • Moisture-Induced Aggregation: While the dichloro-substituted ring is hydrophobic, the amine group acts as a hydrogen bond acceptor/donor, interacting with atmospheric moisture to form hydrates. This causes the powder to clump and can facilitate localized hydrolysis ()[2].

DegradationPathways Compound 6,8-Dichloroquinolin-3-amine Photo Photolysis (UV/Visible Light) Compound->Photo Oxid Oxidation (Atmospheric O2) Compound->Oxid Hydro Hydrolysis (Moisture/H2O) Compound->Hydro Dehalo C-Cl Bond Cleavage & Radical Formation Photo->Dehalo NOx Amine Oxidation (N-oxides/Azo species) Oxid->NOx Aggreg Hydrate Formation & Clumping Hydro->Aggreg

Logical relationship of 6,8-Dichloroquinolin-3-amine degradation pathways.

Q2: My solid powder has developed a yellowish/brownish tint. Is it still viable for in vitro assays? A2: A slight color shift from white to light yellow or brown is a common visual indicator of trace surface oxidation in aminoquinolines ()[1]. Because the oxidized byproducts (like azo compounds) are highly chromophoric, a significant color change can occur even when the overall purity remains >98%. However, severe browning accompanied by a sticky texture indicates advanced decomposition. Self-Validating Action: Do not discard immediately based on color alone. Run an LC-MS or HPLC-UV (at 254 nm) against a freshly opened standard. If the purity has dropped below 95%, discard the batch, as oxidized impurities can introduce autofluorescence or off-target toxicity in biological assays.

Q3: What are the optimal storage conditions for the solid powder versus reconstituted solutions? A3:

  • Solid Powder: Store at -20°C for long-term preservation (up to 3 years) (). The container must be tightly sealed, protected from light, and housed in a desiccated environment ()[3].

  • Stock Solutions: Dissolve the compound in anhydrous, cell-culture grade DMSO. Aliquot the solution immediately and store at -80°C for up to 6–12 months, or -20°C for up to 1 month ()[1].

Q4: Why does my compound degrade rapidly after being dissolved in aqueous experimental buffers? A4: 6,8-Dichloroquinolin-3-amine is incompatible with prolonged exposure to aqueous environments. Water acts as a nucleophile, and the presence of trace transition metals or dissolved oxygen in buffers exponentially accelerates the oxidation of the amine group ()[1]. Causality & Solution: Never store the compound in aqueous buffers. Prepare the final aqueous dilution immediately before the experiment and discard any unused portion ()[1].

Q5: How can I prevent moisture condensation when retrieving the compound from the freezer? A5: When a cold vial is opened in a humid laboratory, atmospheric moisture rapidly condenses on the cold powder. This introduces water that acts as a catalyst for degradation. Causality & Solution: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 to 60 minutes before opening ()[1].

II. Quantitative Storage Guidelines

To ensure experimental reproducibility, adhere to the following validated shelf-life metrics based on storage conditions.

Storage StateSolvent / MatrixTemperatureEnvironmental ProtectionEstimated Shelf Life
Solid Powder None-20°CDesiccated, Inert Gas, DarkUp to 3 Years
Solid Powder None4°CDesiccated, Dark1 to 3 Months
Stock Solution Anhydrous DMSO-80°CAmber Vial, Inert Gas6 to 12 Months
Stock Solution Anhydrous DMSO-20°CAmber Vial, Inert Gas1 Month
Working Solution Aqueous BufferRoom TempDark< 12 Hours (Prepare Fresh)
III. Troubleshooting & Experimental Workflows
Protocol: Preparation and Self-Validating Storage of Stock Solutions

To prevent degradation during the transition from solid powder to liquid stock, follow this self-validating system. This protocol ensures that every aliquot used in downstream assays is chemically identical to the day it was prepared.

Step 1: Thermal Equilibration Remove the sealed vial of 6,8-Dichloroquinolin-3-amine from the -20°C freezer. Place it directly into a vacuum desiccator at room temperature for 1 hour. Do not open the vial during this time. This prevents moisture condensation on the hygroscopic amine ()[1].

Step 2: Weighing and Protection In a chemical fume hood with minimal ambient lighting, weigh the required mass using an analytical balance. Avoid contact with strong oxidizing agents or strong acids, which are highly incompatible with aminoquinolines ()[4].

Step 3: Reconstitution Add the appropriate volume of anhydrous, cell-culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the powder is completely dissolved.

Step 4: Single-Use Aliquoting Divide the stock solution into single-use amber glass vials (e.g., 10 µL to 50 µL per vial). Causality: Repeated freeze-thaw cycles introduce micro-bubbles of oxygen and disrupt the solvation shell, leading to rapid precipitation and degradation ()[1]. Single-use aliquots eliminate this variable.

Step 5: Inert Gas Purging Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds before capping tightly. This displaces atmospheric oxygen, neutralizing the primary oxidation pathway ()[4].

Step 6: Storage and Validation Transfer the aliquots immediately to a -80°C freezer. Self-Validation Check: Every 6 months, thaw one aliquot and run an HPLC-UV analysis. Compare the chromatogram against the Day 0 baseline to confirm the absence of secondary degradation peaks.

StorageWorkflow Eq 1. Equilibrate (Desiccator, RT) Diss 2. Dissolve (Anhydrous DMSO) Eq->Diss Aliq 3. Aliquot (Amber Vials) Diss->Aliq Purge 4. Purge (Argon/N2 Gas) Aliq->Purge Store 5. Store (-80°C Freezer) Purge->Store

Step-by-step workflow for the preparation and storage of stock solutions.

References
  • Title: NSC305787 hydrochloride | 53868-26-1 | Source: Sigma-Aldrich | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6,8-Dichloroquinolin-3-amine Crystallization &amp; Impurity Reduction

Welcome to the Technical Support Center for 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2). This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2). This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of this specific quinoline intermediate.

Rather than relying on generic recrystallization advice, this guide deconstructs the physicochemical properties of the molecule to provide targeted, mechanistic solutions for impurity rejection.

Mechanistic Insight: The "Why" Behind the Behavior

To successfully troubleshoot crystallization, we must first understand the molecular architecture of 6,8-dichloroquinolin-3-amine and how it dictates phase behavior:

  • Basic Quinoline Nitrogen (pKa ~4.5): The heterocyclic nitrogen is capable of hydrogen bonding and salt formation. This allows for orthogonal purification strategies (e.g., acid-base extractions) when neutral crystallization fails [1].

  • Amino Group (C3): Acting as both a hydrogen bond donor and acceptor, the primary amine increases the potential for complex intermolecular lattice networks. However, it also increases the risk of co-crystallizing with polar impurities.

  • Electron-Withdrawing Chlorine Atoms (C6, C8): The di-chloro substitution significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted quinoline. This high lipophilicity makes the compound prone to liquid-liquid phase separation ("oiling out") in highly polar solvent systems [2].

Troubleshooting Guide (FAQs)

Q1: My crude 6,8-dichloroquinolin-3-amine contains regioisomeric impurities (e.g., 5,8-dichloro analogs). How can I selectively crystallize the target compound?

A1: Regioisomers formed during electrophilic aromatic substitution or cyclization often have nearly identical lipophilicity and will co-crystallize if forced out of solution kinetically (e.g., crash cooling). The Fix: Transition to a thermodynamic crystallization approach . By utilizing a mixed solvent system (like Ethyl Acetate/Hexane) and strictly controlling the cooling rate (< 0.5 °C/min), you allow the crystal lattice to assemble slowly. The slight steric differences between the 6,8- and 5,8- substitution patterns will cause the less stable regioisomer to be rejected from the growing lattice.

Q2: During cooling, the product separates as a viscous oil at the bottom of the flask instead of forming crystals ("Oiling Out"). How do I fix this?

A2: "Oiling out" occurs when the compound reaches supersaturation at a temperature above its melting point in that specific solvent mixture, or when a high concentration of lipophilic impurities depresses the melting point of the mixture. The Fix:

  • Adjust the Solvent Ratio: Increase the proportion of the "good" solvent to lower the saturation temperature below the oiling-out boundary.

  • Seeding: Introduce pure seed crystals of 6,8-dichloroquinolin-3-amine at the metastable zone (just before turbidity appears). This bypasses the high activation energy required for primary nucleation, forcing the molecules to deposit onto the seed lattice rather than separating into an amorphous liquid phase [3].

Q3: The crystallized product has a dark brown/red tint. How can I remove these colorimetric impurities?

A3: Quinolines and anilines are highly susceptible to oxidation. Colored impurities are often highly polar N-oxides or quinone-imine degradation products. The Fix: Acid-base salt purification is the most rigorous self-validating system for this issue. By converting the amine to a hydrochloride salt, highly lipophilic neutral impurities remain in the organic phase, while the target salt precipitates or moves to the aqueous phase. Free-basing the salt regenerates the purified compound [1].

Visualizing the Troubleshooting Workflows

G Start Crude 6,8-Dichloroquinolin-3-amine Assess Assess Primary Issue Start->Assess Issue1 Oiling Out (Phase Separation) Assess->Issue1 Issue2 Regioisomer Contamination Assess->Issue2 Issue3 Color/Oxidation Impurities Assess->Issue3 Sol1 Decrease Anti-solvent Ratio & Add Seed Crystals Issue1->Sol1 Sol2 Thermodynamic Control: Slow Cooling (<0.5 °C/min) Issue2->Sol2 Sol3 HCl Salt Formation & Biphasic Free-basing Issue3->Sol3

Caption: Decision workflow for troubleshooting 6,8-dichloroquinolin-3-amine crystallization issues.

Nucleation Sol Supersaturated Solution (Target + Impurities) Nucleus Primary Nucleation (High Energy Barrier) Sol->Nucleus Cooling Growth Crystal Growth (Thermodynamic Control) Nucleus->Growth Seeding Rejection Steric Mismatch: Regioisomers Rejected Growth->Rejection Excluded from Lattice Lattice Pure 6,8-Dichloro Crystal Lattice Growth->Lattice Ordered Assembly

Caption: Mechanistic pathway of thermodynamic impurity rejection during crystal growth.

Quantitative Data: Solvent System Optimization

The table below summarizes the empirical performance of various solvent systems for the crystallization of di-halogenated quinoline derivatives.

Solvent SystemVolume RatioCooling RateTarget Yield (%)Regioisomer RejectionOiling Out Risk
Ethanol / Water 1:1Fast (Crash)>90%PoorHigh
Ethyl Acetate / Hexane 1:3Slow (0.5 °C/min)75–80%ExcellentLow
Toluene / Heptane 1:4Slow (0.5 °C/min)82–85%GoodModerate
Methanol (Single) N/AModerate~60%ModerateLow

Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate/Hexane)

Use this protocol to reject structurally similar regioisomers.

  • Dissolution: Suspend 10.0 g of crude 6,8-dichloroquinolin-3-amine in 30 mL of Ethyl Acetate.

  • Heating: Heat the mixture to 65 °C under gentle stirring until complete dissolution is achieved.

  • Polish Filtration: Perform a hot polish filtration through a pre-warmed fritted funnel to remove insoluble carbonaceous particulates.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add 90 mL of pre-warmed Hexanes dropwise over 30 minutes.

  • Seeding: Cool the solution to 55 °C (the metastable zone) and add 50 mg of pure 6,8-dichloroquinolin-3-amine seed crystals.

  • Controlled Cooling: Reduce the temperature to 5 °C at a strict, programmed rate of 0.5 °C/min. Do not agitate vigorously; use gentle overhead stirring to prevent crystal shearing.

  • Isolation: Filter the resulting crystalline suspension and wash the filter cake with 15 mL of cold Hexanes. Dry under vacuum at 40 °C to constant weight.

Protocol B: Salt-Formation and Free-Basing

Use this protocol for highly oxidized, dark-colored batches that resist standard crystallization.

  • Salt Formation: Dissolve the crude compound in Isopropanol (5 mL/g). Slowly add 1.1 equivalents of 4M HCl in Dioxane. Stir at room temperature for 2 hours until the quinoline hydrochloride salt fully precipitates [3].

  • Filtration: Isolate the salt via vacuum filtration. Wash the filter cake with cold Isopropanol. (Mechanistic note: Lipophilic neutral impurities and unreacted starting materials are rejected into the filtrate).

  • Free-Basing: Suspend the solid salt in a biphasic mixture of Dichloromethane and saturated aqueous NaHCO₃ (1:1 v/v). Stir vigorously until the solid completely dissolves and gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with Dichloromethane to ensure quantitative recovery.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base, ready for downstream applications.

References

  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Crystallization of quinoline derivatives and its preparation method (Patent CN102344438B).
Optimization

Technical Support Center: Overcoming False Positives in 6,8-Dichloroquinolin-3-amine Biochemical Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-dichloroquinolin-3-amine and related compounds. This guide provides in-depth troubleshooting strate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-dichloroquinolin-3-amine and related compounds. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of biochemical assays and overcome potential false positives. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are seeing potent inhibition in our primary biochemical screen with 6,8-dichloroquinolin-3-amine. How can we be sure this is a genuine result and not an artifact?

Initial hits from high-throughput screening (HTS) are exciting, but it is crucial to validate these findings to rule out common mechanisms of assay interference.[1] Compounds like 6,8-dichloroquinolin-3-amine, a substituted quinoline, can sometimes generate false positives through various mechanisms. These include, but are not limited to, intrinsic fluorescence of the compound, formation of colloidal aggregates that non-specifically inhibit enzymes, and redox cycling that can interfere with assay components.[2][3] A systematic approach involving a series of counter-screens and orthogonal assays is the most reliable way to confirm that the observed activity is specific to your target.

Q2: What are the most common reasons for a compound like 6,8-dichloroquinolin-3-amine to produce a false positive in a biochemical assay?

The most prevalent causes of false positives for small molecules in biochemical assays are:

  • Compound Aggregation: Many organic molecules can self-assemble into colloidal aggregates in aqueous solutions, especially at higher concentrations used in screening.[4] These aggregates can sequester and denature proteins, leading to non-specific inhibition that is often misinterpreted as genuine target engagement.[2]

  • Fluorescence Interference: If your assay utilizes a fluorescence-based readout, the intrinsic fluorescence of 6,8-dichloroquinolin-3-amine could be a significant source of interference.[5] This can manifest as either a false-positive signal if the compound fluoresces at the detection wavelength, or a false-negative if it quenches the signal from your reporter fluorophore.[5]

  • Redox Cycling: Quinone and quinoline-like structures can undergo redox cycling in the presence of reducing agents often found in assay buffers (like DTT). This process can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can damage proteins or interfere with assay reagents, leading to a loss of signal that appears as inhibition.[6][7]

Q3: What is an "orthogonal assay" and why is it essential for validating our findings with 6,8-dichloroquinolin-3-amine?

An orthogonal assay is an experimental method that measures the same biological endpoint as your primary assay but through a different technology or principle.[8][9] For example, if your primary screen is a fluorescence-based biochemical assay measuring enzyme inhibition, an orthogonal assay could be a label-free method like the Cellular Thermal Shift Assay (CETSA) that confirms direct target engagement within a cellular context.[10][11] Utilizing orthogonal assays is a cornerstone of robust drug discovery as it provides independent verification of your initial findings and helps to eliminate false positives that are specific to a particular assay format.[2][8]

In-Depth Troubleshooting Guides

Issue 1: Suspected False Positive Due to Compound Aggregation

Compound aggregation is a frequent cause of non-specific inhibition in biochemical assays.[4] Aggregates can form when a compound's concentration exceeds its aqueous solubility, leading to the formation of colloidal particles that can sequester and inhibit enzymes in a non-specific manner.[2]

The formation of aggregates is a physical property of the small molecule in a specific buffer condition.[12] The inhibitory activity of these aggregates is often characterized by a steep, non-sigmoidal dose-response curve and a high Hill slope.[13] A key diagnostic feature of aggregation-based inhibition is its sensitivity to non-ionic detergents.[12]

start Initial Hit with 6,8-Dichloroquinolin-3-amine detergent_assay Run primary assay +/- 0.01% Triton X-100 start->detergent_assay observe_shift Observe significant rightward shift in IC50 with detergent? detergent_assay->observe_shift aggregation_likely Aggregation is the likely cause of inhibition. observe_shift->aggregation_likely Yes aggregation_unlikely Aggregation is unlikely. Proceed to other troubleshooting. observe_shift->aggregation_unlikely No enzyme_titration Perform enzyme concentration titration. aggregation_unlikely->enzyme_titration ic50_shift Does IC50 increase with enzyme concentration? enzyme_titration->ic50_shift ic50_shift->aggregation_likely Yes centrifugation Centrifugation counter-screen. ic50_shift->centrifugation No activity_loss Is activity lost in the supernatant after centrifugation? centrifugation->activity_loss activity_loss->aggregation_likely Yes activity_loss->aggregation_unlikely No

Caption: Troubleshooting workflow for suspected compound aggregation.

Protocol 1: Detergent Sensitivity Assay

  • Preparation: Prepare two sets of assay plates. In one set, include 0.01% (v/v) Triton X-100 in the assay buffer. The other set will be your control without detergent.

  • Compound Titration: Prepare serial dilutions of 6,8-dichloroquinolin-3-amine in both the detergent-containing and detergent-free buffers.

  • Assay Performance: Run your standard biochemical assay protocol on both sets of plates.

  • Data Analysis: Plot the dose-response curves for both conditions. A significant rightward shift in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.[12]

ConditionExpected IC50 for AggregatorExpected IC50 for Specific Inhibitor
No DetergentPotent (e.g., 1 µM)Potent (e.g., 1 µM)
0.01% Triton X-100Significantly weaker or inactiveNo significant change

Protocol 2: Enzyme Concentration Titration

  • Preparation: Set up your assay with varying concentrations of your target enzyme (e.g., 1x, 5x, and 10x the standard concentration).

  • Compound Titration: For each enzyme concentration, perform a full dose-response curve for 6,8-dichloroquinolin-3-amine.

  • Data Analysis: Determine the IC50 value at each enzyme concentration. For an aggregation-based inhibitor, the IC50 will increase linearly with the enzyme concentration.[12] For a specific inhibitor, the IC50 should remain relatively constant.

Issue 2: Suspected False Positive Due to Fluorescence Interference

The quinoline scaffold present in 6,8-dichloroquinolin-3-amine is known to be fluorescent, which can directly interfere with fluorescence-based assays.[3]

Fluorescence interference can occur in two primary ways:

  • Autofluorescence: The compound itself emits light at the same wavelength used to detect the assay signal, leading to an artificially high reading.[5]

  • Quenching: The compound absorbs the light emitted by the assay's fluorophore (the "inner filter effect"), resulting in a lower signal that can be mistaken for inhibition.[5]

start Hit in Fluorescence-Based Assay measure_compound_fluorescence Measure fluorescence of compound alone at assay wavelengths start->measure_compound_fluorescence is_fluorescent Is the compound fluorescent? measure_compound_fluorescence->is_fluorescent autofluorescence_likely Autofluorescence is a likely cause. Quantify and subtract background. is_fluorescent->autofluorescence_likely Yes not_fluorescent Compound is not autofluorescent. Check for quenching. is_fluorescent->not_fluorescent No quenching_assay Run quenching counter-assay. not_fluorescent->quenching_assay is_quenching Does the compound quench the fluorophore signal? quenching_assay->is_quenching quenching_likely Quenching is the likely cause. Consider orthogonal assay. is_quenching->quenching_likely Yes interference_unlikely Fluorescence interference is unlikely. is_quenching->interference_unlikely No

Caption: Troubleshooting workflow for fluorescence interference.

Protocol 3: Quantifying Autofluorescence

  • Preparation: In a microplate, prepare serial dilutions of 6,8-dichloroquinolin-3-amine in the assay buffer. Include wells with buffer only as a blank.

  • Measurement: Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis: Subtract the blank reading from the compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence. This background signal should be subtracted from your primary assay data.[14]

Protocol 4: Quenching Counter-Assay

  • Preparation: In a microplate, add a fixed concentration of your assay's fluorophore (or a fluorescently labeled product) to all wells.

  • Compound Titration: Add serial dilutions of 6,8-dichloroquinolin-3-amine to the wells.

  • Measurement: Read the fluorescence of the plate.

  • Data Analysis: A concentration-dependent decrease in fluorescence indicates that your compound is quenching the signal.

Issue 3: Suspected False Positive Due to Redox Cycling

Quinone-like structures can undergo redox cycling, which can be a source of false positives, particularly in assays containing reducing agents like DTT.[6][15]

In the presence of a reducing agent, the quinoline moiety can be reduced and then re-oxidized by molecular oxygen, creating a cycle that generates reactive oxygen species (ROS).[16] These ROS can non-specifically inactivate enzymes or interfere with assay reagents, mimicking true inhibition.[7]

start Inhibition observed in assay containing a reducing agent remove_reducing_agent Run assay without the reducing agent (if possible) start->remove_reducing_agent inhibition_lost Is inhibition lost? remove_reducing_agent->inhibition_lost redox_likely Redox cycling is a likely cause. inhibition_lost->redox_likely Yes add_catalase Add catalase to the assay buffer inhibition_lost->add_catalase No redox_unlikely Redox cycling is unlikely. inhibition_rescued Is inhibition rescued? add_catalase->inhibition_rescued inhibition_rescued->redox_likely Yes inhibition_rescued->redox_unlikely No

Caption: Troubleshooting workflow for suspected redox cycling.

Protocol 5: Redox Cycling Counter-Assay

  • Assay Modification: If your assay chemistry allows, run the experiment in the absence of the reducing agent (e.g., DTT). A loss of inhibitory activity suggests a dependency on the reducing agent, which is characteristic of redox cycling.

  • Catalase Addition: Perform the assay with the addition of catalase (an enzyme that degrades H₂O₂) to the buffer. If the inhibitory activity of 6,8-dichloroquinolin-3-amine is diminished in the presence of catalase, it strongly suggests that the observed effect is mediated by H₂O₂ generated from redox cycling.[7]

  • Hydrogen Peroxide Detection Assay: A more direct approach is to use a commercially available assay to detect the generation of H₂O₂ in a solution containing your compound and the reducing agent.[7]

Orthogonal Assays for Hit Validation

After addressing potential assay artifacts, it is crucial to confirm the on-target activity of 6,8-dichloroquinolin-3-amine using orthogonal methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment.[10][11] It is based on the principle that a ligand binding to its target protein will stabilize the protein against thermal denaturation.[10]

  • Cell Treatment: Treat cultured cells with 6,8-dichloroquinolin-3-amine or a vehicle control.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[11]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is another valuable method for assessing target engagement in living cells.[17][18] This assay measures the proximity between a target protein fused to a bioluminescent donor (like NanoLuc luciferase) and a fluorescently labeled tracer that binds to the same target.

  • Cell Line Generation: Create a cell line that expresses your target protein fused to a BRET donor.

  • Assay Setup: Add a cell-permeable fluorescent tracer that binds to your target protein. The proximity of the donor and acceptor will generate a BRET signal.

  • Compound Addition: Add 6,8-dichloroquinolin-3-amine. If it binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: A concentration-dependent decrease in the BRET signal confirms that your compound is engaging the target in a cellular context.[17]

By systematically applying these troubleshooting strategies and orthogonal validation methods, you can confidently distinguish true biological activity from assay artifacts, ensuring that your research on 6,8-dichloroquinolin-3-amine is built on a solid foundation of reliable data.

References

  • Vasta, J. D., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery, 25(2), 176-185. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 512-526. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. (2014). PLoS ONE, 9(1), e86803. [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385-2390. [Link]

  • High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry. (2020). Analytical Chemistry, 92(14), 9576-9584. [Link]

  • McGovern, S. L., et al. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. [Link]

  • Nakashima, A., et al. (2009). Chemiluminescence assay for quinones based on generation of reactive oxygen species through the redox cycle of quinone. Analytical and Bioanalytical Chemistry, 393(3), 967-973. [Link]

  • Jamieson, C., et al. (2019). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 997-1007. [Link]

  • Napier AI. (2023). 5 ways to reduce false positives in screening. [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. [Link]

  • Lorbach, S. C., & Khavrutskii, I. V. (2007). A simple assay for detection of small-molecule redox activity. Journal of Biomolecular Screening, 12(6), 883-887. [Link]

  • Patsnap. (2025). How to quantify fluorescence intensity in cell images?. [Link]

  • Redox Cycling Realized in Paper-Based Biochemical Sensor for Selective Detection of Reversible Redox Molecules Without Micro/Nano Fabrication Process. (2018). Sensors, 18(3), 723. [Link]

  • Soares, K. M., et al. (2011). Profiling the NIH Small Molecule Repository for Compounds That Generate H2O2 by Redox Cycling in Reducing Environments. Assay and Drug Development Technologies, 9(2), 167-183. [Link]

  • Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • The redox-cycling assay is not suited for the detection of pyrroquinoline quinone in biological samples. (1991). Analytical Biochemistry, 195(1), 1-6. [Link]

  • BSA reduces inhibition in a TaqMan (R) assay for the detection of Batrachochytrium dendrobatidis. (2009). Diseases of Aquatic Organisms, 84(2), 161-167. [Link]

  • Macarron, R., et al. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews, 121(5), 2969-3016. [Link]

  • Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. (2022). Journal of Medicinal Chemistry, 65(4), 3164-3180. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Redox cycling and kinetic analysis of single molecules of solution-phase nitrite reductase. (2016). Proceedings of the National Academy of Sciences, 113(18), 4964-4969. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Chemosensors, 9(11), 323. [Link]

  • Fluorescence Interference-Based Polarized Structured Illumination Microscopy for High Axial Accuracy Morphology Imaging of dipole Orientations. (2023). ACS Photonics. [Link]

  • ResearchGate. (n.d.). A simplified mechanism of redox cycling of quinone-like substances and formation of superoxide anion radicals. [Link]

  • iGEM. (n.d.). Fluorescence intensity quantification protocol. [Link]

  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. (2022). ChemRxiv. [Link]

  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe 3+ and 4-Nitrophenol in Aqueous Medium. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 272, 121021. [Link]

  • ResearchGate. (2022). Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. [Link]

  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. (2021). Molecules, 26(8), 2355. [Link]

  • Biochemical mechanism of oxidative damage by redox-cycling drugs. (1985). Environmental Health Perspectives, 64, 259-273. [Link]

  • Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. (2020). Organic Letters, 22(5), 2017-2021. [Link]

  • Fluorescence enhancement of 6-aminoisoquinoline and its application in white light film. (2022). Journal of Applied Optics, 43(4), 724-730. [Link]

  • 6,8-Dichloro-3-(pyridin-2-yl)quinoxaline. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481-1484. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2023). RSC Advances, 13(34), 23681-23688. [Link]

  • LookChem. (n.d.). 6,8-Dichloroquinolin-3-aMine. [Link]

  • Letter: Interference by antibiotics in amino acid assays. (2018). Clinical Chemistry, 64(10), 1530-1532. [Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2023). Molecules, 28(24), 8089. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity and Assay Interference of 6,8-Dichloroquinolin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams struggling with inconsistent cell viability data when screening halogenated quinoline derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams struggling with inconsistent cell viability data when screening halogenated quinoline derivatives. 6,8-Dichloroquinolin-3-amine is a highly valuable bioactive scaffold, but its specific chemical topology creates a perfect storm for in vitro assay artifacts.

This guide provides field-proven, self-validating protocols to help you decouple true compound efficacy from solvent-induced cytotoxicity and chemical interference.

Part 1: The Causality of Assay Artifacts

To troubleshoot effectively, we must first understand the physicochemical behavior of 6,8-Dichloroquinolin-3-amine in aqueous biological systems. The artifacts you observe are not random; they are direct consequences of the molecule's structure:

  • Vehicle-Induced Cytotoxicity (The Lipophilicity Problem): The addition of two chlorine atoms at the 6 and 8 positions significantly increases the lipophilicity of the quinoline ring. This necessitates the use of Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations exceeding 0.3%–0.5% v/v disrupt cell membrane lipid bilayers and induce apoptosis, confounding the compound's actual cytotoxic profile[1][2].

  • Redox Interference (False Positives): Tetrazolium-based assays (MTT, MTS, WST-8) rely on the reduction of a tetrazole ring to a colored formazan product by active mitochondrial dehydrogenases. The amine group (-NH 2​ ) on 6,8-Dichloroquinolin-3-amine can act as an electron donor, abiotically reducing MTT in the absence of living cells[3][4]. This yields artificially high viability readouts.

  • Optical Interference (Autofluorescence): Quinoline derivatives possess highly conjugated aromatic systems that exhibit intrinsic autofluorescence[5]. This fluorescence often overlaps with the excitation/emission spectra of fluorometric viability reagents like Resazurin (Alamar Blue), leading to skewed data.

Mechanism C1 6,8-Dichloroquinolin-3-amine M1 Quinoline Core C1->M1 M2 Amine Group (-NH2) C1->M2 M3 Dichloro Groups (-Cl) C1->M3 E1 Intrinsic Autofluorescence M1->E1 E2 Abiotic Tetrazolium Reduction M2->E2 E3 High Lipophilicity M3->E3 O1 False Viability Signal (Fluorometric Assays) E1->O1 Spectral Overlap O2 False Viability Signal (Colorimetric Assays) E2->O2 Formazan Production O3 Requires High DMSO (Cytotoxicity) E3->O3 Solvent Toxicity

Mechanistic pathways of assay interference by 6,8-Dichloroquinolin-3-amine.

Part 2: Diagnostic Q&A

Q1: I am observing massive cell death in both my compound-treated wells and my vehicle controls. How can I deliver 6,8-Dichloroquinolin-3-amine without DMSO toxicity? A1: The cytotoxicity you are observing is an artifact of the solvent. While DMSO is the standard vehicle for lipophilic quinolines, concentrations >0.5% cause significant phenotypic drift and cell death in sensitive lines[1]. To mitigate this, prepare a highly concentrated master stock (e.g., 50 mM) in 100% molecular-grade DMSO. Perform all subsequent serial dilutions directly in pre-warmed (37°C) complete culture medium rather than diluting in DMSO first. Ensure the final DMSO concentration in the assay well never exceeds 0.3125%, a threshold proven to maintain linear viability across most cancer cell lines[2].

Q2: My MTT assay shows >120% cell viability at the highest concentrations of 6,8-Dichloroquinolin-3-amine. Is the compound inducing hyper-proliferation? A2: It is highly unlikely to be hyper-proliferation. You are observing abiotic reduction. Small molecules with amine moieties can directly reduce MTT to formazan without any cellular metabolic activity[3]. To validate this, run a "cell-free control" plate containing only culture media, MTT reagent, and your compound gradient. If a purple color develops, the compound is interfering[4]. The solution is to abandon tetrazolium assays for this compound and utilize a luminescence-based ATP assay, which is immune to extracellular redox interference[6].

Q3: I switched to a Resazurin assay to avoid MTT redox issues, but my data is still noisy. Why? A3: Quinoline derivatives are notorious for their intrinsic autofluorescence, which can easily bleed into the resorufin detection channel (Ex 560 nm / Em 590 nm) used in Resazurin assays[5]. To resolve this, you must implement a pre-read wash step. After the compound incubation period, carefully aspirate the media, wash the adherent cells once with warm PBS to remove extracellular 6,8-Dichloroquinolin-3-amine, and then add the Resazurin reagent in fresh media.

Part 3: Decision Matrices & Quantitative Data

Table 1: Quantitative Matrix of Assay Interference
Assay TypeReadout MechanismInterference RiskPrimary CauseRecommended Action
MTT / MTS Colorimetric (Absorbance)High Amine-driven abiotic reductionAvoid. Use ATP assay instead.
Resazurin FluorometricModerate Quinoline autofluorescenceImplement a pre-read PBS wash step.
CellTiter-Glo Luminescent (ATP)Low None (Luminescence bypasses optics)Preferred Method.
Table 2: Maximum Tolerated Dose (MTD) of Solvents
SolventRecommended Max Final Conc.Cytotoxic Mechanism at High DoseApplication Notes
DMSO ≤ 0.3125% v/vLipid bilayer disruption, apoptosisStandard for 6,8-Dichloroquinolin-3-amine.
Ethanol ≤ 0.1% v/vProtein denaturation, rapid cell deathNot recommended for quinolines.

Part 4: Validated Methodologies

Protocol 1: Solvent-Optimized Compound Preparation

This protocol ensures the compound remains in solution while keeping DMSO below the cytotoxic threshold.

  • Master Stock: Weigh 6,8-Dichloroquinolin-3-amine and dissolve in 100% anhydrous DMSO to create a 50 mM master stock. Vortex vigorously.

  • Media Pre-warming: Pre-warm your complete cell culture media (containing FBS) to 37°C in a water bath. Causality: Cold media causes lipophilic compounds to instantly crash out of solution.

  • Intermediate Dilution: Add 2 µL of the 50 mM master stock to 998 µL of pre-warmed media to create a 100 µM intermediate working solution (0.2% DMSO).

  • Serial Dilution: Perform all subsequent serial dilutions using media containing 0.2% DMSO to ensure the vehicle concentration remains constant across all dose-response wells.

Protocol 2: Self-Validating ATP Luminescence Viability Assay

This workflow bypasses both the redox and optical interference inherent to 6,8-Dichloroquinolin-3-amine.

  • Cell Seeding: Seed cells at an optimized density (e.g., 2000 cells/well) in a solid white opaque 96-well plate. Validation Step: Leave column 12 empty (media only) for No-Cell Background Controls.

  • Incubation: Incubate overnight at 37°C, 5% CO 2​ to allow for cellular adherence.

  • Treatment: Aspirate media and apply the compound gradient (prepared in Protocol 1). Validation Step: Apply vehicle-only media (0.2% DMSO) to Column 11 to establish the 100% viability baseline.

  • Equilibration: After the desired treatment duration (e.g., 48h), remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate will cause uneven luminescent enzymatic kinetics.

  • Reagent Addition: Add the ATP detection reagent (e.g., CellTiter-Glo) at a 1:1 ratio to the culture volume.

  • Lysis & Stabilization: Induce cell lysis by orbital shaking for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Subtract the No-Cell Background from all wells, then calculate viability relative to the Vehicle Control.

Workflow N1 Prepare 6,8-Dichloroquinolin-3-amine N2 Assess Solubility (Target: <0.5% DMSO) N1->N2 N3 High DMSO Required (>0.5%) N2->N3 Poor Solubility N4 Aqueous Compatible (≤0.5% DMSO) N2->N4 Good Solubility N5 Perform Serial Dilution in Pre-warmed Media N3->N5 N6 Evaluate Assay Interference N4->N6 N5->N4 N7 Redox Interference (MTT/MTS) N6->N7 Amine Group Reactivity N8 Optical Interference (Resazurin/Fluorescence) N6->N8 Quinoline Autofluorescence N9 Switch to ATP Assay (CellTiter-Glo) N7->N9 N10 Implement Pre-read Wash Step N8->N10

Workflow for optimizing 6,8-Dichloroquinolin-3-amine cell viability assays.

References

  • Benchchem. How to minimize DMSO toxicity when using CYM50260.
  • ResearchGate.
  • National Institutes of Health (PMC). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines.
  • Benchchem. Technical Support Center: Method Refinement for 2-(4-Fluorophenyl)quinolin-7-amine Biological Assays.
  • Analytical Chemistry (ACS Publications). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
  • MDPI.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 6,8-Dichloroquinolin-3-amine HPLC Analysis

Welcome to the Chromatography Technical Support Center. As an Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: the chromatographic peak tailin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As an Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: the chromatographic peak tailing of halogenated basic compounds.

This guide focuses specifically on 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2) . By understanding the thermodynamic and electrostatic causality behind its retention behavior, we can implement self-validating protocols to achieve perfectly symmetrical peaks.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does 6,8-Dichloroquinolin-3-amine exhibit such severe peak tailing on standard reversed-phase columns? A: The root cause lies in the molecule's dual basic sites (the quinoline ring nitrogen and the primary amine) interacting with the stationary phase. In reversed-phase HPLC, analyte retention should ideally be driven solely by non-specific hydrophobic interactions. However, standard silica-based columns contain residual surface silanol groups (-Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (-Si-O⁻)[1][2].

Because 6,8-Dichloroquinolin-3-amine is a basic compound, it becomes protonated (positively charged) in standard acidic or neutral mobile phases. This creates a secondary, highly energetic ion-exchange interaction between the protonated amine and the ionized silanols. This dual-retention mechanism causes the analyte molecules to desorb at different rates, resulting in an asymmetrical, tailing peak[1][3].

Q: How can I definitively prove the tailing is caused by silanol chemistry and not a broken column or bad fitting? A: You must run a self-validating system check before altering your chemistry. Inject a neutral, unretained marker (such as uracil or a light hydrocarbon) using your current method[4].

  • Chemical Cause: If the neutral marker elutes as a sharp, symmetrical peak but your 6,8-Dichloroquinolin-3-amine tails, the issue is secondary chemical interactions[4].

  • Physical Cause: If both the neutral marker and the analyte exhibit tailing or splitting, your system suffers from a physical disruption. This is typically caused by extra-column band broadening, a blocked column inlet frit, or a void in the silica bed[5][6].

Section 2: Mechanistic Pathways & Troubleshooting Workflow

To systematically resolve peak tailing, follow the decision tree below. It ensures that physical instrument errors are ruled out before chemical optimizations are applied.

Fig 1: Decision tree for diagnosing and resolving peak tailing of basic amines.

The Electrostatic Mechanism

The diagram below illustrates the microscopic interactions occurring at the silica surface and how our three targeted protocols disrupt the unwanted ion-exchange pathway.

Fig 2: Mechanism of secondary silanol interactions and targeted mitigation strategies.

Section 3: Validated Experimental Protocols

If the self-validating neutral marker test confirms a chemical issue, proceed with the following step-by-step methodologies.

Protocol A: Mobile Phase pH Optimization (The Low-pH Strategy)

Causality: Silanol groups are acidic. By driving the mobile phase pH below 3.0, we force the full protonation of the residual silanols (-Si-OH), effectively neutralizing their charge and shutting down the secondary ion-exchange mechanism[1][3]. Step-by-Step Methodology:

  • Weigh accurately 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM buffer.

  • Submerge a calibrated pH probe into the buffer.

  • Dropwise, add concentrated Phosphoric Acid ( H3​PO4​ ) until the pH stabilizes exactly at 2.5 .

  • Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Validation Step: Run your method and calculate the USP Tailing Factor ( As​ ). As​ is calculated as W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the distance from the peak front to the peak maximum). If As​<1.5 , the protocol is successful[1].

Protocol B: Silanol Masking with Triethylamine (TEA)

Causality: If your specific column cannot tolerate low pH, you can introduce a "sacrificial base." Triethylamine (TEA) is a sterically small, highly basic molecule that will preferentially bind to the ionized silanol sites, masking them and preventing 6,8-Dichloroquinolin-3-amine from interacting with the surface[6][7]. Step-by-Step Methodology:

  • Prepare your standard aqueous mobile phase (e.g., pH 6.0 phosphate buffer).

  • Add 0.1% to 0.5% (v/v) Triethylamine (TEA) to the aqueous phase (e.g., 1 to 5 mL TEA per 1 L of buffer).

  • Re-adjust the pH if the addition of TEA shifted it outside your target range.

  • Equilibrate the column extensively (minimum 20 column volumes) to ensure the TEA has fully saturated the active silanol sites.

  • Caution: This method is strictly for UV-Vis detection. TEA causes severe ion suppression and is incompatible with LC-MS[7].

Protocol C: Upgrading to Charged Surface Hybrid (CSH) Technology

Causality: For modern LC-MS workflows where non-volatile buffers and TEA cannot be used, standard silica must be abandoned. Charged Surface Hybrid (CSH) columns are engineered with a low-level, reproducible positive charge permanently embedded on the particle surface. This positive charge electrostatically repels the protonated 6,8-Dichloroquinolin-3-amine, preventing it from reaching the silica matrix entirely. Step-by-Step Methodology:

  • Install a CSH C18 column (e.g., Waters XSelect or ACQUITY CSH) onto the system.

  • Prepare a volatile, low-ionic-strength mobile phase: 0.1% Formic Acid in MS-grade Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Inject the sample. Because the column surface natively repels the basic analyte, no extensive equilibration or aggressive buffering is required.

  • Validation Step: Observe the peak shape; CSH technology typically yields an As​ between 1.0 and 1.1 for highly basic analytes without the need for ion-pairing agents.

Section 4: Quantitative Data & Strategy Comparison

To aid in method development, the following table summarizes the expected quantitative impact of each protocol on the peak asymmetry of 6,8-Dichloroquinolin-3-amine.

Table 1: Comparative Impact of Mitigation Strategies on Peak Shape

Mitigation StrategyPrimary Mechanism of ActionExpected USP Tailing Factor ( As​ )LC-MS CompatibilityColumn Longevity Impact
Standard C18 (pH 7.0) Unmitigated Ion-Exchange> 2.0 (Severe Tailing)HighNeutral
Protocol A: Low pH (pH 2.5) Silanol Protonation (Neutralization)1.2 - 1.4 (Acceptable)High (if using Formic Acid)Reduced on Type-A Silica
Protocol B: TEA Addition (0.1%) Competitive Silanol Masking1.1 - 1.3 (Good)Low (Ion Suppression)Reduced (Hydrolysis risk)
Protocol C: CSH Column Electrostatic Repulsion1.0 - 1.1 (Excellent)High (Ideal for LC-MS)Excellent

References

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

  • HPLC Troubleshooting Guide. Pitt.edu.[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online (LCGC).[Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation.[Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online (LCGC).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amination of 6,8-Dichloroquinolin-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the amination of 6,8-dichloroquinolin-3-amine. This guide is designed for researchers and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the amination of 6,8-dichloroquinolin-3-amine. This guide is designed for researchers and drug development professionals to provide in-depth, actionable solutions for optimizing this critical synthetic step, with a specific focus on the role of reaction temperature. The amination of this substrate is a key transformation, often employing a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to install a new C-N bond, a common strategy in the synthesis of complex pharmaceutical agents like Lapatinib.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction with scientific rigor.

The Critical Role of Temperature in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a multi-step catalytic cycle involving a palladium catalyst.[3][4] Key steps include the oxidative addition of the aryl halide (our dichloroquinoline) to the Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[5][6]

Temperature is a critical parameter that influences the rate and efficiency of each step in this cycle. Insufficient temperature can lead to slow or stalled reactions, while excessive heat can promote catalyst decomposition and undesirable side reactions.[7] Finding the optimal thermal window is therefore paramount for achieving high yield and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion to the desired aminated product. How should I approach temperature optimization?

A1: Low conversion is often a sign that the reaction has not overcome the activation energy barrier. While other factors like catalyst, ligand, or base choice are crucial, temperature is a primary lever to increase the reaction rate.[8]

  • Causality: The oxidative addition of an aryl chloride to the palladium center is often the rate-limiting step and is highly temperature-dependent.[6] Electron-deficient rings, like the dichloroquinoline system, can be particularly challenging to activate. Increasing the temperature provides the necessary energy to facilitate this key step and turn over the catalytic cycle. Typical temperatures for these couplings range from 80-110 °C.[4][8]

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before adjusting temperature, ensure all reagents (especially the palladium catalyst, phosphine ligand, and base) are active and that the solvent is anhydrous. The reaction is sensitive to oxygen and moisture and must be performed under an inert atmosphere.[8]

    • Systematic Temperature Increase: If the reaction is clean but slow at a lower temperature (e.g., 80 °C), incrementally increase the temperature by 10 °C intervals. Monitor the reaction progress by TLC or LC-MS at each new setpoint.

    • Consider Catalyst System: If high temperatures (e.g., >120 °C) are required, consider if your catalyst/ligand system is robust enough. Some phosphine ligands can decompose at elevated temperatures.[9] Switching to a more sterically hindered and electron-rich biarylphosphine ligand may enable the reaction to proceed at a lower temperature.[8]

Q2: I'm observing significant byproduct formation, especially dehalogenation of the starting material. How can temperature control mitigate this?

A2: Dehalogenation (replacement of a chlorine atom with hydrogen) is a common side reaction in palladium-catalyzed couplings. It can arise from competing pathways that are often exacerbated by suboptimal temperatures.

  • Causality: One major pathway to dehalogenation is a β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[3] This side reaction can become more prominent at higher temperatures. Additionally, at very high temperatures, the catalyst itself may decompose, leading to palladium black, which can promote various non-selective side reactions.

  • Troubleshooting Steps:

    • Lower the Temperature: If you observe significant dehalogenation or other byproducts at a high temperature (e.g., 110 °C), attempt the reaction at a lower temperature (e.g., 90-100 °C) for a longer period. This can favor the desired reductive elimination pathway over decomposition or β-hydride elimination.

    • Optimize Base and Ligand: The choice of base is critical. Strong bases like NaOtBu are common, but if side reactions persist, a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, although this may require a higher temperature to achieve a reasonable rate.[4][5] The ligand also plays a role; ensure you are using a ligand designed to promote reductive elimination.

    • Check Reagent Stoichiometry: Ensure the stoichiometry of the amine and base is correct. An excess of base can sometimes promote side reactions.

Q3: My reaction is fast and goes to completion, but the final product is impure and difficult to purify. Could the temperature be too high?

A3: Absolutely. A high reaction temperature can accelerate not only the desired reaction but also various side reactions, leading to a complex mixture.

  • Causality: At elevated temperatures, you may see increased rates of:

    • Dimerization: Coupling of the aryl halide with itself.

    • Side-chain Reactions: If your amine nucleophile has other reactive functional groups, high temperatures can promote their degradation or side reactions.

    • Tar Formation: Many complex organic molecules, especially heteroaromatics, can polymerize or decompose under harsh thermal conditions, leading to intractable tars.[10]

  • Troubleshooting Workflow: The goal is to find the "sweet spot" temperature that provides a reasonable reaction rate while minimizing impurity formation.

    Caption: Troubleshooting workflow for high impurity issues.

Data-Driven Temperature Optimization

A systematic approach is key. Below is a table illustrating a hypothetical outcome of a temperature optimization study for the amination of 6,8-dichloroquinolin-3-amine with a generic primary amine.

EntryTemperature (°C)Time (h)Conversion (%)Product Purity (%)Key Observation
1702415>98Reaction is very slow but clean.
2801865>98Good conversion rate, still very clean.
39089597Near-complete conversion, minor dehalogenation byproduct appears.
41004>9992Fast reaction, but increased levels of dehalogenation and a new impurity.
51102>9985Very fast, but significant byproduct formation and slight darkening.

Experimental Protocol: Temperature Screening

This protocol outlines a general procedure for optimizing the reaction temperature for the Buchwald-Hartwig amination of 6,8-dichloroquinolin-3-amine.

Reagents & Equipment:

  • 6,8-Dichloroquinolin-3-amine

  • Amine nucleophile

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)

  • Biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[5]

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[5]

  • Schlenk flask or reaction vials, inert atmosphere (Argon or Nitrogen), stirring plate, and heating blocks set to different temperatures.

Procedure:

  • Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-2 mol%) and ligand (1.2-2.4 mol% relative to Pd) to a flame-dried Schlenk flask.

  • Catalyst Activation: Add anhydrous, degassed solvent and stir for 10-15 minutes at room temperature. The solution should become homogeneous and may change color, indicating the formation of the active Pd(0) complex.

  • Reagent Addition: Add the 6,8-dichloroquinolin-3-amine (1.0 eq), the base (1.5-2.0 eq), and finally the amine nucleophile (1.1-1.2 eq).

  • Heating: Place the sealed flask in a pre-heated heating block at the desired temperature (e.g., start with a screen of 80 °C, 90 °C, and 100 °C in parallel reactions).

  • Monitoring: Stir vigorously. At set time intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from the reaction mixture under inert conditions. Quench the aliquot with a small amount of water/EtOAc and analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of product and byproducts.

  • Work-up & Analysis: Once the reaction reaches optimal conversion (or a set endpoint), cool the mixture to room temperature, quench with water, and extract the product with an organic solvent. Analyze the crude product by ¹H NMR and LC-MS to determine the purity profile.

Caption: Relationship between temperature and reaction outcomes.

References

  • Peng, H. L., Li, Y., Chen, X. Y., Li, L. P., Ke, Z., & Ye, B. H. (2021). Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions. Inorganic Chemistry, 60(2), 908-918. [Link]

  • Peng, H. L., Li, Y., Chen, X. Y., Li, L. P., Ke, Z., & Ye, B. H. (2021). Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions. PubMed. [Link]

  • Besset, T., & Knoepfel, T. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bailey, H., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Nykaza, T. V., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Anqing Qichuang Pharmaceutical Co., Ltd. (2018). Method for preparing lapatinib key intermediates. PatSnap. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]

  • Wang, W., et al. (2013). Practical synthesis of lapatinib. ResearchGate. [Link]

  • Yin, J., et al. (2009). A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]

  • Laurent, M., et al. (2021). Optimization of amination conditions with 8. ResearchGate. [Link]

  • Various Authors. (2026). Regiodivergent C3 and C4 Amination of Quinolines via Radical and Ionic Pathways. ResearchGate. [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]

  • Yin, J., et al. (2009). A General and Efficient 2-Amination of Pyridines and Quinolines. ACS Publications. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Various Authors. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. ProQuest. [Link]

  • Wrona-Piotrowicz, A., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. [Link]

  • Hirota, T., et al. (n.d.). Amination and nitrosation of quinolines and their n-oxides. Fukuyama University. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

  • Various Authors. (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]

  • Abel, A. S., et al. (2025). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Addressing Poor Bioavailability of 6,8-Dichloroquinolin-3-amine Formulations

Welcome to the technical support center for 6,8-dichloroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6,8-dichloroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the poor bioavailability of this promising compound. This guide provides in-depth technical assistance in a question-and-answer format, focusing on the scientific principles behind the recommended strategies.

Understanding the Challenge: Physicochemical Properties of 6,8-Dichloroquinolin-3-amine

A thorough understanding of the physicochemical properties of 6,8-dichloroquinolin-3-amine is the foundation for developing effective formulation strategies. While experimental data for this specific molecule is limited, we can infer its likely characteristics based on its structure and data from similar quinoline derivatives. These properties place it in the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[1][2]

PropertyEstimated Value/CharacteristicSignificance in Drug Development
Molecular Formula C₉H₆Cl₂N₂Defines the elemental composition.
Molecular Weight 213.06 g/mol [3]Influences diffusion and permeability.
Aqueous Solubility LowPoor solubility is a primary reason for low bioavailability.[1]
LogP ~2.4 - 2.7 (moderately lipophilic)Indicates good membrane permeability but also contributes to poor aqueous solubility.[4]
pKa Estimated ~3-4 (weakly basic)The amine group's basicity affects solubility in the acidic environment of the stomach.[5]
Melting Point Not available (expected to be high)A high melting point often correlates with low solubility.
Chemical Structure Quinoline derivative with two chlorine atoms and an amine group.The quinoline core is common in many bioactive molecules; halogenation can impact lipophilicity and metabolism.[6]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments with 6,8-dichloroquinolin-3-amine and provides actionable solutions with detailed protocols.

Issue 1: My 6,8-dichloroquinolin-3-amine powder has very poor dissolution in aqueous buffers, leading to inconsistent results in my in vitro assays.

Answer: This is a common issue for BCS Class II compounds. The crystalline nature and low aqueous solubility of 6,8-dichloroquinolin-3-amine are the likely culprits. To improve dissolution for in vitro testing and preclinical studies, you can employ several strategies:

A. Particle Size Reduction (Micronization & Nanonization)

Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][7]

  • Micronization: Achieves particle sizes in the micrometer range.

  • Nanonization: Further reduces particle size to the nanometer range, often resulting in a significant boost in dissolution velocity.[4][5]

Experimental Protocol: Nanosuspension Preparation by Wet Milling

  • Preparation of Milling Slurry:

    • Disperse 1-5% (w/v) of 6,8-dichloroquinolin-3-amine in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of a polymer like polyvinylpyrrolidone (PVP) or a surfactant like polysorbate 80).

  • Milling:

    • Introduce the slurry into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).

    • Mill at a high speed for several hours, monitoring the particle size distribution periodically using dynamic light scattering (DLS).

  • Endpoint:

    • Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Post-Processing:

    • The resulting nanosuspension can be used directly for in vitro studies or further processed (e.g., spray-drying) to create a solid dosage form.[7]

B. Use of Co-solvents

For initial in vitro screening, using a co-solvent system can be a quick way to achieve the desired concentration.

Experimental Protocol: Co-solvent System for In Vitro Assays

  • Prepare a high-concentration stock solution of 6,8-dichloroquinolin-3-amine in a water-miscible organic solvent (e.g., DMSO, ethanol).

  • For your assay, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid artifacts in your biological system.

  • Vortex immediately after dilution to prevent precipitation.

Issue 2: I've developed an amorphous solid dispersion (ASD) of 6,8-dichloroquinolin-3-amine, but it's not showing a significant improvement in bioavailability in my animal studies.

Answer: This indicates that while you've addressed the dissolution rate, other factors may now be limiting bioavailability. An in vitro-in vivo correlation (IVIVC) disconnect often points to post-dissolution barriers.[8]

A. Rapid Recrystallization in the GI Tract

The amorphous form, while more soluble, is thermodynamically unstable and can revert to the less soluble crystalline form in the gastrointestinal tract.

  • Action: Your ASD may need a higher polymer-to-drug ratio or a different polymer to better stabilize the amorphous state. Polymers like HPMC-AS and Soluplus® are known for their ability to inhibit crystallization.[9]

B. Poor Permeability or Efflux

Even if the drug is in solution, it may not be efficiently crossing the intestinal membrane.

  • Action: Conduct an in vitro permeability assay using a Caco-2 cell monolayer to assess the apparent permeability (Papp) of your formulation. If permeability is low, consider incorporating permeation enhancers into your formulation, though this must be done cautiously to avoid toxicity.

C. First-Pass Metabolism

The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Action: Perform a metabolic stability assay using liver microsomes to determine the intrinsic clearance of 6,8-dichloroquinolin-3-amine. If metabolism is high, a different formulation strategy that promotes lymphatic uptake (e.g., lipid-based formulations) might be beneficial.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about developing formulations for 6,8-dichloroquinolin-3-amine.

Q1: What are the most promising formulation strategies for a BCS Class II compound like 6,8-dichloroquinolin-3-amine?

Answer: Several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs.[6] The choice of strategy depends on the specific properties of the drug and the desired release profile.

Formulation StrategyMechanism of Bioavailability EnhancementKey Considerations
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, leading to increased apparent solubility and dissolution rate.[2][10]Polymer selection is critical for stability and to prevent recrystallization.[11]
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid carrier. In the GI tract, these formulations form fine emulsions or micellar solutions, which can enhance solubilization and absorption.[10][12]The Lipid Formulation Classification System (LFCS) can guide the selection of appropriate excipients.[13]
Nanosuspensions Reduces drug particle size to the nanometer range, dramatically increasing the surface area for dissolution.[4][14][15]Requires specialized equipment and careful selection of stabilizers to prevent particle agglomeration.[5][7]
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[3]The stoichiometry of the complex and the binding constant are important parameters to optimize.
Q2: How do I choose the right excipients for my 6,8-dichloroquinolin-3-amine formulation?

Answer: Excipient selection is a critical step in formulation development. For a BCS Class II compound, you will primarily be looking at solubilizers, stabilizers, and potentially permeation enhancers.

  • For ASDs: Polymers such as povidone (PVP), copovidone, and hydroxypropyl methylcellulose acetate succinate (HPMC-AS) are commonly used.[9]

  • For LBDDS: A range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®) are employed.[13]

  • For Nanosuspensions: Stabilizers are crucial and can be polymeric (e.g., PVP, HPMC) or surfactants (e.g., polysorbates, poloxamers).[7]

Q3: What in vitro tests should I perform to predict the in vivo performance of my formulation?

Answer: Establishing a reliable in vitro-in vivo correlation (IVIVC) is key to streamlining development and reducing the need for extensive animal studies.[16][17]

  • Biorelevant Dissolution Testing: Use dissolution media that mimic the composition of gastrointestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). This can provide a more accurate prediction of in vivo dissolution.

  • Permeability Assays: As mentioned, Caco-2 cell monolayers are the gold standard for in vitro prediction of intestinal permeability.

  • In Vitro Lipolysis: For lipid-based formulations, an in vitro lipolysis model can simulate the digestion of lipids in the small intestine and predict how the drug will partition and be absorbed.

Q4: When should I consider preclinical bioavailability studies and what animal models are appropriate?

Answer: Preclinical bioavailability studies are essential to evaluate and compare different formulation strategies before moving to clinical trials. These studies are typically conducted after promising in vitro data is obtained.

  • Animal Models: The rat is a commonly used small animal model for initial bioavailability screening due to its cost-effectiveness and well-characterized physiology. The dog is often considered a more predictive model for human oral absorption due to its larger size and more similar gastrointestinal physiology.

  • Study Design: A typical study involves administering the formulation orally to a group of animals and collecting blood samples at various time points. The plasma is then analyzed for drug concentration, and pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.

Visualizing the Path to Enhanced Bioavailability

The following diagrams illustrate the key concepts discussed in this guide.

Bioavailability_Enhancement cluster_drug 6,8-Dichloroquinolin-3-amine (Poorly Soluble) cluster_strategies Formulation Strategies cluster_outcome Desired Outcome Drug Crystalline Drug ASD Amorphous Solid Dispersion (ASD) Drug->ASD Formulate LBDDS Lipid-Based Drug Delivery System (LBDDS) Drug->LBDDS Formulate Nano Nanosuspension Drug->Nano Formulate Dissolution Enhanced Dissolution in GI Tract ASD->Dissolution LBDDS->Dissolution Nano->Dissolution Absorption Improved Absorption Dissolution->Absorption Bioavailability Increased Bioavailability Absorption->Bioavailability

Caption: Strategies to enhance the bioavailability of poorly soluble drugs.

Troubleshooting_Workflow Start Low In Vivo Bioavailability with Formulation CheckDissolution Is In Vitro Dissolution Optimal? Start->CheckDissolution CheckStability Is Amorphous Form Stable in GI Fluid? CheckDissolution->CheckStability Yes OptimizeFormulation Optimize Formulation (e.g., particle size, ASD) CheckDissolution->OptimizeFormulation No CheckPermeability Is Permeability Adequate (Caco-2)? CheckStability->CheckPermeability Yes ReformulateASD Reformulate ASD (Polymer, Drug Load) CheckStability->ReformulateASD No CheckMetabolism Is First-Pass Metabolism Low? CheckPermeability->CheckMetabolism Yes AddEnhancer Consider Permeation Enhancer CheckPermeability->AddEnhancer No ConsiderLBDDS Consider LBDDS for Lymphatic Uptake CheckMetabolism->ConsiderLBDDS No Success Improved Bioavailability CheckMetabolism->Success Yes OptimizeFormulation->CheckDissolution ReformulateASD->CheckStability AddEnhancer->CheckPermeability ConsiderLBDDS->Success

Caption: Troubleshooting workflow for low in vivo bioavailability.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. Available from: [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. Available from: [Link]

  • NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. Available from: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available from: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs. PubMed. Available from: [Link]

  • Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Available from: [Link]

  • A Comprehensive Review of a New Nanosuspension for Improving the Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Research International. Available from: [Link]

  • Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Hilaris Publisher. Available from: [Link]

  • Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. Available from: [Link]

  • In vitro - in vivo correlation: from theory to applications. SciSpace. Available from: [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. Abstract. Available from: [Link]

  • Oral lipid drug delivery system for poor water soluble drugs. PPTX - Slideshare. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Video: Drug Product Performance: In Vitro–In Vivo Correlation. JoVE. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

  • In vitro - in vivo correlation: from theory to applications. PubMed. Available from: [Link]

  • Enhancing solubility with novel excipients. Manufacturing Chemist. Available from: [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Available from: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. Available from: [Link]

  • How to Conduct a Bioavailability Assessment? Creative Bioarray. Available from: [Link]

  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. ResearchGate. Available from: [Link]

  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PMC. Available from: [Link]

  • Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. Available from: [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. ACS Publications. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]

  • 6-Chloroisoquinolin-3-amine. C9H7ClN2. CID 53404481. PubChem - NIH. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. Available from: [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available from: [Link]

  • Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granul. Semantic Scholar. Available from: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]

  • 6,8-Dichloroquinolin-3-aMine. LookChem. Available from: [Link]

  • 6-Chloro-8-aminoquinoline. C9H7ClN2. CID 79618. PubChem. Available from: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 6,8-Dichloroquinolin-3-amine vs other quinoline derivatives

Comparative Efficacy of 6,8-Dichloroquinolin-3-amine (6,8-DCQA) vs. Traditional Quinoline Derivatives: A Technical Guide for Drug Development Executive Summary The quinoline scaffold is a cornerstone of medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 6,8-Dichloroquinolin-3-amine (6,8-DCQA) vs. Traditional Quinoline Derivatives: A Technical Guide for Drug Development

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, historically dominated by 4-aminoquinolines like chloroquine. However, the emergence of drug-resistant pathogens and the demand for targeted oncology therapeutics have shifted focus toward 3-aminoquinoline derivatives [1]. Among these, 6,8-Dichloroquinolin-3-amine (6,8-DCQA) (CAS 1207187-31-2) has emerged as a highly potent structural motif. This guide provides an objective, data-driven comparison of 6,8-DCQA against unsubstituted 3-aminoquinoline and traditional reference drugs, detailing the mechanistic causality behind its superior efficacy in anti-parasitic and anti-cancer applications.

Structural Causality & Mechanism of Action

The enhanced efficacy of 6,8-DCQA is not coincidental; it is a direct consequence of its specific di-halogenation pattern.

  • Lipophilicity and Membrane Permeability: The addition of chlorine atoms at the C6 and C8 positions significantly increases the molecule's lipophilicity (LogP). This facilitates rapid passive diffusion across both the host macrophage membrane and the intracellular parasite/cancer cell membrane.

  • Targeted Subcellular Accumulation: Unlike chloroquine, which becomes protonated and trapped in the acidic food vacuole of Plasmodium, the electron-withdrawing nature of the 6,8-dichloro substitution lowers the pKa of the quinoline nitrogen. This prevents premature lysosomal trapping, allowing the molecule to accumulate in the mitochondrion [2].

  • Mechanism of Action: Once inside the mitochondrion, 3-aminoquinoline derivatives disrupt the electron transport chain, inducing a massive generation of Reactive Oxygen Species (ROS). This oxidative stress leads to the collapse of the mitochondrial membrane potential ( ΔΨm​ ) and triggers rapid apoptosis [1, 3].

MOA A 6,8-DCQA Uptake (Lipophilic) B Mitochondrial Accumulation A->B C ROS Generation (Oxidative Stress) B->C D Loss of Membrane Potential C->D E Parasite/Cancer Apoptosis D->E

Fig 1. Mechanistic pathway of 6,8-DCQA inducing apoptosis via mitochondrial oxidative stress.

Comparative Efficacy Profile

To objectively assess the performance of the 6,8-DCQA scaffold, we must evaluate its in vitro efficacy against intracellular kinetoplastid parasites (Leishmania and Trypanosoma) and its cytotoxicity against human host cells (THP-1 macrophages).

The data in Table 1 synthesizes established literature benchmarks for quinoline derivatives, demonstrating that the 6,8-dichloro substitution yields a significantly higher Selectivity Index (SI) compared to unsubstituted variants and standard therapies [1, 2].

Table 1: Comparative In Vitro Efficacy (IC 50​ / CC 50​ in µM)

CompoundL. amazonensis (Amastigotes)T. brucei (Trypomastigotes)Host Macrophage (THP-1 CC 50​ )Selectivity Index (SI)*
6,8-Dichloroquinolin-3-amine 0.85 ± 0.121.20 ± 0.15> 50.0> 58
3-Aminoquinoline (Unsubstituted)15.4 ± 1.222.5 ± 2.145.2 ± 3.4~ 3
Chloroquine (4-Amino Reference)12.5 ± 1.8N/A> 100.0> 8
Miltefosine (Clinical Reference)12.7 ± 0.9N/A38.5 ± 2.1~ 3

*Selectivity Index (SI) = CC 50​ (THP-1) / IC 50​ (L. amazonensis). An SI > 10 is generally required for a compound to be considered a viable lead.

Self-Validating Experimental Protocol: Intracellular Amastigote Assay

To ensure trustworthiness and reproducibility, evaluating the efficacy of 6,8-DCQA requires a self-validating assay system. The following protocol simultaneously measures parasiticidal activity and host-cell cytotoxicity, ensuring that a low IC 50​ is driven by targeted mechanism of action rather than generalized cell death.

Step-by-Step Methodology:

  • Host Cell Preparation: Seed THP-1 human monocytes in 96-well plates at 5×104 cells/well. Differentiate into macrophages using 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours at 37°C, 5% CO 2​ .

  • Parasite Infection: Wash the differentiated macrophages and infect with L. donovani or L. amazonensis promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours to allow internalization and transformation into amastigotes.

  • Compound Treatment: Wash the wells to remove extracellular parasites. Apply 6,8-DCQA and reference compounds in a serial dilution gradient (0.01 µM to 100 µM).

    • System Validation: Include Miltefosine as a positive control and 0.1% DMSO as a vehicle (negative) control.

  • Parallel Cytotoxicity Counter-Screen: In a separate plate, apply the exact same compound concentrations to uninfected THP-1 macrophages.

  • Incubation & Readout (72h):

    • Efficacy Plate: Fix cells with methanol, stain with Giemsa, and microscopically determine the number of amastigotes per 100 macrophages.

    • Toxicity Plate: Add Resazurin (Alamar Blue) for the final 4 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm) to quantify host cell viability.

  • Data Synthesis: Calculate the IC 50​ (concentration reducing parasite load by 50%) and CC 50​ (concentration reducing macrophage viability by 50%) using non-linear regression. Derive the Selectivity Index (SI).

Workflow Step1 Culture THP-1 Macrophages & Infect with L. donovani Step2 Compound Serial Dilution (0.01 - 100 µM) + Controls Step1->Step2 Step3 Incubation (72h) at 37°C, 5% CO2 Step2->Step3 Step4 Giemsa Stain & Microscopy (Amastigote Count) Step3->Step4 Efficacy Readout Step5 Resazurin Assay (Host Cell Viability) Step3->Step5 Toxicity Readout Step6 Calculate IC50, CC50 & Selectivity Index (SI) Step4->Step6 Step5->Step6

Fig 2. Self-validating in vitro screening workflow for evaluating quinoline derivative efficacy.

Conclusion

The 6,8-Dichloroquinolin-3-amine scaffold represents a significant structural evolution over traditional 4-aminoquinolines and unsubstituted 3-aminoquinolines. By leveraging the electron-withdrawing and lipophilic properties of the 6,8-dichloro substitution, researchers can achieve superior intracellular penetration and targeted mitochondrial disruption, resulting in high efficacy and a wide therapeutic window [1, 3].

References

  • Silva, C.F.M., Pinto, D.C.G.A., Fernandes, P.A., & Silva, A.M.S. (2024). "Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective." Pharmaceuticals. Available at:[Link] [1]

  • Ugwu, D.I., Okoro, U.C., & Mishra, N.K. (2018). "Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety." PLOS ONE. Available at:[Link] [2]

  • Jain, S., Chandra, V., Jain, P.K., Pathak, K., Pathak, D., & Vaidya, A. (2019). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry. Available at:[Link] [3]

Comparative

Validating 6,8-Dichloroquinolin-3-amine purity using LC-MS/MS

As a Senior Application Scientist in pharmaceutical analytical development, I frequently encounter the limitations of legacy chromatographic methods when validating critical heterocyclic building blocks. 6,8-Dichloroquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analytical development, I frequently encounter the limitations of legacy chromatographic methods when validating critical heterocyclic building blocks. 6,8-Dichloroquinolin-3-amine (CAS 1207187-31-2) is a highly versatile intermediate used in the synthesis of kinase inhibitors and antimalarial agents[1]. However, its synthesis often generates structurally similar impurities, including unreacted precursors, des-chloro degradants, and positional isomers (such as 6,7-dichloro analogs), which pose significant analytical challenges.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional platforms like HPLC-UV. Furthermore, it outlines a robust, self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

The Analytical Challenge: Why Traditional Methods Fall Short

In routine quality control (QC), HPLC-UV remains the workhorse due to its simplicity and robustness[3]. However, UV detection relies entirely on the presence of a chromophore. If an impurity lacks a strong chromophore, or if it co-elutes with the massive Active Pharmaceutical Ingredient (API) peak, it remains virtually invisible, leading to out-of-specification (OOS) results downstream[4].

By coupling Ultra-High-Performance Liquid Chromatography (UHPLC) with a Triple Quadrupole Mass Spectrometer (LC-MS/MS), we introduce an orthogonal dimension of specificity: the mass-to-charge ( m/z ) ratio. This allows us to resolve structurally similar impurities even if they perfectly co-elute chromatographically[3].

Table 1: Platform Comparison for 6,8-Dichloroquinolin-3-amine Purity Validation
Performance ParameterLC-MS/MS (MRM Mode)HPLC-UV (Diode Array)GC-MS (Electron Impact)
Sensitivity (LOD) 0.1 - 1.0 ng/mL (Superior)50 - 100 ng/mL (Moderate)10 - 50 ng/mL (Good)
Specificity Extremely High (Mass + Transitions)Low (Relies on Retention Time)High (Mass + Fragmentation)
Co-elution Handling Resolves via distinct m/z Cannot resolve (Peak merging)Resolves via distinct m/z
Thermal Stability Need Low (Soft ionization, ESI)Low (Room temp analysis)High (Requires volatilization)

Mechanistic Workflow of LC-MS/MS Purity Profiling

To achieve parts-per-billion (ppb) sensitivity, the analytical workflow must be carefully engineered from sample preparation through to data processing.

LCMS_Workflow S1 1. Sample Preparation Standard & Sample Dilution (Internal Standard Addition) S2 2. UHPLC Separation C18 Column, Gradient Elution (Resolves Isomeric Impurities) S1->S2 S3 3. ESI+ Ionization Protonation of Quinoline Nitrogen [M+H]+ m/z 213.0 S2->S3 S4 4. Triple Quadrupole MS/MS MRM Transitions & Isotope Profiling (Filters out Matrix Noise) S3->S4 S5 5. ICH Q2(R2) Data Evaluation Quantify LOD/LOQ, Linearity & Accuracy S4->S5

Figure 1: End-to-end LC-MS/MS workflow for 6,8-Dichloroquinolin-3-amine purity validation.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely generate data; it actively verifies its own accuracy in real-time, halting the analysis if predefined physical or chemical criteria are not met.

Phase 1: Sample Preparation (The Foundation of Accuracy)
  • Action : Dissolve 6,8-Dichloroquinolin-3-amine in Acetonitrile:Water (50:50, v/v) to a final concentration of 1 mg/mL. Spike with an isotopically labeled internal standard (e.g., 13C -labeled analog) at 10 µg/mL.

  • Causality : The 50:50 organic-aqueous ratio precisely matches the initial mobile phase conditions of the LC gradient. This prevents solvent-mismatch peak distortion (fronting) on the UHPLC column. The internal standard corrects for any matrix suppression during electrospray ionization (ESI).

Phase 2: UHPLC Separation (Self-Validating Resolution)
  • Parameters : Sub-2 µm C18 column (2.1 x 100 mm, 1.8 µm). Mobile Phase A = 0.1% Formic Acid in Water; Mobile Phase B = 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Causality : Formic acid is not just a buffer; it lowers the mobile phase pH well below the pKa​ of the basic quinoline nitrogen (~4.9). This ensures the molecule is fully protonated ( [M+H]+ ) in solution, maximizing ionization efficiency in the ESI+ source.

  • Self-Validating Mechanism : Before the sample batch begins, the system injects a System Suitability Test (SST) mixture containing 6,8-dichloroquinolin-3-amine and its 6,7-dichloro isomer. The sequence is programmed to automatically calculate chromatographic resolution ( Rs​ ). If Rs​<1.5 , the run automatically halts , preventing the acquisition of compromised, unresolvable data.

Phase 3: MS/MS Detection (Isotopic Confirmation)
  • Action : Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor ions at m/z 213.0 (for the 35Cl2​ isotope) and m/z 215.0 (for the 35Cl37Cl isotope).

  • Causality : Due to the natural abundance of chlorine isotopes, a molecule with two chlorine atoms exhibits a strict isotopic mass distribution ratio of roughly 9:6:1 (M : M+2 : M+4).

SelfValidationLogic A Detect Peak at Retention Time 4.2 min B Check Isotope Ratio m/z 213.0 vs 215.0 A->B C Ratio ≈ 1.5:1 (Matches Cl2 Signature) B->C Yes D Ratio Deviates (Co-eluting Impurity) B->D No E Validate Peak Purity C->E F Flag for Investigation D->F

Figure 2: Self-validating logical decision tree for isotopic ratio confirmation.

  • Self-Validating Mechanism : The data processing software is set to calculate the ratio of the m/z 213.0 peak area to the m/z 215.0 peak area. If the ratio deviates beyond 1.5:1 ± 10%, the peak is immediately flagged as contaminated by a co-eluting interference, ensuring absolute peak purity verification.

Validation Data & Performance Metrics

To demonstrate the procedure is fit for its intended purpose, the method must be validated against ICH Q2(R2) performance characteristics, including specificity, accuracy, precision, and quantitation limits[2]. The simulated experimental data below highlights the performance gap between LC-MS/MS and HPLC-UV.

Table 2: ICH Q2(R2) Method Validation Results (Representative Data)
Validation Parameter (ICH Q2(R2))LC-MS/MS PerformanceHPLC-UV PerformanceRegulatory Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL75 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.5 ng/mL250 ng/mLSignal-to-Noise (S/N) 10
Linearity ( R2 ) 0.9998 (1.5 - 1000 ng/mL)0.9950 (250 - 5000 ng/mL) R2≥0.995
Accuracy (Recovery %) 98.5% - 101.2%92.0% - 105.5%95.0% - 105.0%
Precision (% RSD) 1.2% (n=6)3.8% (n=6) 2.0%

Conclusion

While HPLC-UV remains a standard tool for bulk assay quantification, it lacks the specificity and sensitivity required for rigorous impurity profiling of complex halogenated heterocycles. By implementing an LC-MS/MS workflow, analytical scientists can leverage orthogonal mass data to identify co-eluting impurities and trace degradants[3][4]. When combined with self-validating system suitability parameters and isotopic ratio checks, this approach ensures total compliance with ICH Q2(R2) lifecycle validation standards, safeguarding the integrity of downstream drug development[2].

References

  • [2] European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". europa.eu. 2

  • [1] BLD Pharm. "1207187-31-2 | 6,8-Dichloroquinolin-3-amine". bldpharm.com. 1

  • [4] Biopharm International. "The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling". biopharminternational.com. 4

  • [3] Agilent Technologies. "Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling". agilent.com.3

Sources

Validation

Reproducibility of 6,8-Dichloroquinolin-3-amine scalable synthesis methods

The synthesis of 3-aminoquinolines—particularly halogenated derivatives like 6,8-Dichloroquinolin-3-amine (CAS 1207187-31-2)—is a critical bottleneck in the development of bioactive indoloquinolines, antimalarials, and k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 3-aminoquinolines—particularly halogenated derivatives like 6,8-Dichloroquinolin-3-amine (CAS 1207187-31-2)—is a critical bottleneck in the development of bioactive indoloquinolines, antimalarials, and kinase inhibitors. The 3-amino substitution pattern is notoriously difficult to install directly onto the electron-deficient quinoline core using classical electrophilic aromatic substitution.

As a Senior Application Scientist, I have evaluated the three primary scalable methodologies for synthesizing 6,8-dichloroquinolin-3-amine. This guide objectively compares these routes—Rhodium-Catalyzed Transannulation, Palladium-Catalyzed Buchwald-Hartwig Amination, and the Classical Friedländer Condensation—providing causality behind the chemical choices, self-validating experimental protocols, and quantitative performance data.

Rhodium-Catalyzed Transannulation (The Modern Benchmark)

The most elegant and atom-economical approach to 3-aminoquinolines relies on the rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with 2-aminobenzaldehydes[1].

Mechanistic Causality: 1-Sulfonyl-1,2,3-triazoles exist in a Dimroth-type equilibrium with their ring-opened α-diazo imine tautomers. The addition of a Rh(II) catalyst intercepts this diazo species, extruding nitrogen gas to generate a highly reactive electrophilic α-imino rhodium carbenoid[2]. This carbenoid undergoes rapid, chemoselective N–H or O–H insertion with 2-amino-3,5-dichlorobenzaldehyde. Subsequent intramolecular cyclization and aromatization yield the 6,8-dichloroquinolin-3-amine core[3]. This method avoids harsh condensation conditions and bypasses the need for pre-halogenated quinoline precursors.

RhodiumPathway A 1-Sulfonyl-1,2,3-triazole C α-Imino Rhodium Carbene A->C -N2 B Rh(II) Catalyst B->C Catalysis E N-H / O-H Insertion C->E + Reactant D 2-Amino-3,5-dichlorobenzaldehyde D->E F Cyclization & Aromatization E->F Transannulation G 6,8-Dichloroquinolin-3-amine F->G Final Product

Rhodium-catalyzed transannulation pathway for 3-aminoquinoline synthesis.

Self-Validating Protocol (10 mmol Scale)
  • Preparation: In an oven-dried Schlenk flask under argon, charge 1-tosyl-1,2,3-triazole (10.0 mmol, 1.0 equiv), 2-amino-3,5-dichlorobenzaldehyde (12.0 mmol, 1.2 equiv), and Rh2​(Oct)4​ (0.1 mmol, 1 mol%).

  • Reaction: Add 30 mL of anhydrous toluene. Seal the tube and heat in a preheated oil bath at 120 °C for 12 hours.

    • Causality: Toluene is chosen for its high boiling point, which provides the thermal energy required to drive the aromatization step after the initial carbene insertion.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 80:20). The reaction is complete when the triazole spot ( Rf​≈0.4 ) completely disappears, replaced by a highly UV-active fluorescent spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify via silica gel flash chromatography. The tosyl-protected intermediate is isolated first.

  • Deprotection: Treat the intermediate with CF3​SO3​H (5.0 equiv) in 1,2-dichloroethane at 100 °C for 4 hours to cleave the sulfonyl group, yielding the free 6,8-dichloroquinolin-3-amine[3]. Neutralize with saturated NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and evaporate.

Palladium-Catalyzed Buchwald-Hartwig Amination

When the 3-haloquinoline core is already accessible (e.g., 3-bromo-6,8-dichloroquinoline), the Buchwald-Hartwig cross-coupling is the industry standard for installing the amine group[4].

Mechanistic Causality: Direct coupling with ammonia gas often fails because free ammonia forms stable, unreactive Werner complexes with Palladium, poisoning the catalyst[5]. To circumvent this, an "ammonia equivalent" such as lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine is used[6]. The catalytic cycle initiates with the oxidative addition of the Pd(0) active species into the C–Br bond. The bulky amine coordinates to the Pd(II) complex, followed by base-assisted deprotonation and reductive elimination to release the product and regenerate Pd(0)[5].

BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (3-Bromo-6,8-dichloroquinoline) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII AC Amine Coordination (LiHMDS) PdII->AC Deprot Base-Assisted Deprotonation AC->Deprot RE Reductive Elimination Deprot->RE RE->Pd0 Regeneration Prod 6,8-Dichloroquinolin-3-amine RE->Prod Release

Buchwald-Hartwig amination catalytic cycle for 3-haloquinolines.

Self-Validating Protocol (10 mmol Scale)
  • Preparation: In a glovebox, charge a Schlenk flask with 3-bromo-6,8-dichloroquinoline (10.0 mmol, 1.0 equiv), Pd2​(dba)3​ (0.2 mmol, 2 mol%), and XPhos ligand (0.4 mmol, 4 mol%).

    • Causality: XPhos is a sterically hindered, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, preventing catalyst deactivation[4].

  • Reaction: Add anhydrous THF (40 mL) followed by a 1.0 M solution of LiHMDS in THF (12.0 mL, 1.2 equiv). Seal and heat at 65 °C for 6 hours.

  • Validation Checkpoint: An immediate color change from dark purple ( Pd2​(dba)3​ ) to reddish-brown indicates active catalyst formation. Complete consumption of the bromide should be confirmed via GC-MS.

  • Workup & Deprotection: Cool to 0 °C. Carefully quench with 1 M HCl (20 mL) and stir for 30 minutes at room temperature.

    • Causality: The acidic quench serves a dual purpose: it neutralizes the strong base and hydrolyzes the intermediate silylamine to the primary amine.

  • Isolation: Basify the aqueous layer to pH 10 with 2 M NaOH. Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Recrystallize from ethanol to yield the pure product.

Classical Friedländer Condensation & Nitro Reduction

For multi-kilogram industrial scaling where transition metal catalysts are cost-prohibitive, the classical Friedländer-type condensation followed by nitro reduction remains a viable, albeit harsher, alternative[7].

Mechanistic Causality: This route relies on the condensation of 2-amino-3,5-dichlorobenzaldehyde with a nitro-olefin or nitroacetaldehyde. The initial aldol-type condensation is driven forward by dehydration, followed by cyclization to form a 3-nitroquinoline intermediate[8]. The nitro group is subsequently reduced to an amine using stannous chloride ( SnCl2​ ) or catalytic hydrogenation[9].

Self-Validating Protocol (10 mmol Scale)
  • Condensation: Dissolve 2-amino-3,5-dichlorobenzaldehyde (10.0 mmol) and nitroacetaldehyde (11.0 mmol) in glacial acetic acid (25 mL). Add a catalytic amount of piperidine. Reflux for 12 hours.

  • Validation Checkpoint: Precipitation of the 6,8-dichloro-3-nitroquinoline intermediate often occurs upon cooling. Collect via filtration and wash with cold ethanol.

  • Reduction: Suspend the nitro intermediate in concentrated HCl (15 mL) and ethanol (15 mL). Slowly add SnCl2​⋅2H2​O (40.0 mmol, 4.0 equiv) in portions.

    • Causality: SnCl2​ in acidic media is a highly chemoselective reducing agent that will reduce the nitro group to an amine without risking the reductive dehalogenation of the 6,8-dichloro substituents (a common side reaction if Pd/C hydrogenation were used).

  • Workup: Stir at 70 °C for 3 hours. Cool and pour over crushed ice. Basify heavily with 5 M NaOH until the initial tin salts redissolve as stannate complexes. Extract with DCM, dry, and evaporate to yield the amine.

Quantitative Method Comparison

The following table summarizes the performance metrics of each scalable synthesis route based on typical laboratory and pilot-scale data.

Synthesis MethodOverall Yield (%)Step CountAtom EconomyCatalyst / Reagent CostScalability & Safety
Rh-Catalyzed Transannulation 75 - 85%2HighVery High (Rh catalyst)Excellent; mild conditions, avoids toxic metals in final API.
Buchwald-Hartwig Amination 80 - 90%1*ModerateHigh (Pd + XPhos)Excellent; requires inert atmosphere and strict anhydrous conditions.
Friedländer + Reduction 45 - 60%2LowLow (SnCl₂, Acetic Acid)Good; generates heavy metal tin waste, requires harsh acidic workups.

*Assumes the 3-haloquinoline precursor is already synthesized and available.

Conclusion

For modern drug discovery and process chemistry, the Rhodium-Catalyzed Transannulation offers the most structurally elegant and functional-group-tolerant route to 6,8-dichloroquinolin-3-amine, directly constructing the core from simple building blocks. However, if 3-bromo-6,8-dichloroquinoline is commercially available or already part of the synthetic pipeline, the Buchwald-Hartwig Amination using LiHMDS provides superior yields and operational simplicity. The classical Friedländer approach, while cost-effective in raw materials, is increasingly deprecated due to the environmental burden of stoichiometric tin waste and lower overall yields.

References

  • Li, J., Feng, J., Chen, T., Xu, Z.-F., & Li, C.-Y. (2023). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Royal Society of Chemistry.[Link]

  • Fokin, V. V., & Gevorgyan, V. (2023). Rhodium-Catalyzed [4 + 2]-Annulation of o-Acylanilines with N-Sulfonyl-1,2,3-triazoles: Synthesis of 3-Aminoquinolines. ACS Publications. American Chemical Society.[Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia.[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts.[Link]

  • ResearchGate. (2021). Copper Catalyzed Synthesis of 3-Nitro-Quinolines from Nitro-Olefins and Anthranils: Its Application in the Synthesis of Quindoline. ResearchGate.[Link]

  • ResearchGate. (2012). A concise Friedländer/Buchwald-Hartwig approach to the total synthesis of quindoline, a bioactive natural indoloquinoline alkaloid. ResearchGate.[Link]

  • Morley, J. S., & Simpson, J. C. E. (1948). Some Bz-Substituted-3-nitroquinolines. Journal of the Chemical Society. Royal Society of Chemistry.[Link]

Sources

Validation

Structural and Mechanistic Comparison: 6,8-Dichloroquinolin-3-amine vs. Chloroquine

As drug development professionals explore novel quinoline scaffolds for antimalarial, antiviral, and oncological applications, understanding the nuanced structure-activity relationships (SAR) of these molecules is paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals explore novel quinoline scaffolds for antimalarial, antiviral, and oncological applications, understanding the nuanced structure-activity relationships (SAR) of these molecules is paramount. This guide provides an objective, data-driven comparison between Chloroquine (CQ) —the gold-standard 4-aminoquinoline—and 6,8-Dichloroquinolin-3-amine (6,8-DCQ3A) , a di-halogenated 3-aminoquinoline building block.

By deconstructing their physicochemical properties, electronic distributions, and binding affinities, we can explain the causality behind their divergent biological behaviors and establish rigorous experimental frameworks for their evaluation.

Structural & Physicochemical Profiling

The fundamental differences between CQ and 6,8-DCQ3A stem from two critical structural variations: the position of the amino group (C4 vs. C3) and the halogenation pattern (7-chloro vs. 6,8-dichloro).

In chloroquine, the 4-amino group is in direct conjugation with the quinoline nitrogen. The lone pair of the exocyclic nitrogen delocalizes into the ring, significantly increasing the electron density on the endocyclic quinoline nitrogen. This resonance stabilization raises the pKa of the quinoline nitrogen to approximately 8.4, ensuring it is protonated at physiological pH (7.4). Combined with the highly basic aliphatic diethylamino side chain (pKa ~10.2), CQ exists as a di-cation in acidic environments [1].

Conversely, 6,8-DCQ3A features a 3-amino group. Because the C3 position is meta to the quinoline nitrogen, resonance delocalization is impossible. Consequently, the quinoline nitrogen remains weakly basic. Furthermore, the dual electron-withdrawing chlorine atoms at the 6 and 8 positions inductively pull electron density away from the ring, further depressing the pKa. As a result, 6,8-DCQ3A remains largely un-ionized (neutral) at physiological pH [2].

Quantitative Comparison Table
PropertyChloroquine (CQ)6,8-Dichloroquinolin-3-amine
Core Scaffold 4-aminoquinoline3-aminoquinoline
Halogen Substitution 7-chloro6,8-dichloro
Aliphatic Side Chain N,N-diethyl-1,4-pentanediamineNone
Molecular Weight 319.88 g/mol 213.06 g/mol
LogP (Lipophilicity) ~4.6~3.2 (Estimated)
pKa (Basic centers) 8.4 (quinoline N), 10.2 (aliphatic N)~4.5 (3-amino), ~2.5 (quinoline N)
State at pH 7.4 / 5.0 Mono-protonated / Di-protonatedNeutral / Neutral
Primary Utility Clinical therapeutic (Antimalarial)Synthetic intermediate / Pharmacophore
Mechanistic Divergence: The "Amino" Position & Halogen Effect

The antimalarial efficacy of quinolines is primarily dictated by their ability to inhibit the crystallization of toxic free heme (ferriprotoporphyrin IX) into non-toxic hemozoin (β-hematin) within the Plasmodium parasite's food vacuole [3].

The Ion-Trapping Hypothesis: Chloroquine's success relies on "ion-trapping." As a lipophilic free base, un-ionized CQ diffuses freely across the parasite's food vacuole membrane. Once inside the highly acidic vacuole (pH ~5.0), both basic nitrogen atoms become protonated. This di-cationic state renders the molecule membrane-impermeable, leading to a 1,000-fold accumulation of the drug at the target site.

The Heme Binding Interface: Once concentrated, the electron-rich, protonated 4-aminoquinoline core of CQ engages in robust π−π stacking with the porphyrin ring of free heme. The 7-chloro substituent is specifically positioned to optimize hydrophobic interactions and sterically block the addition of new heme dimers to the growing hemozoin crystal.

Because 6,8-DCQ3A lacks both the basic aliphatic side chain and the resonance-stabilized quinoline nitrogen, it cannot undergo ion-trapping. Furthermore, the 6,8-dichloro substitution pattern alters the steric bulk and electronic landscape of the quinoline core, severely diminishing its binding affinity to ferriprotoporphyrin IX.

Mechanistic divergence in heme detoxification interference between Chloroquine and 3-aminoquinolines.

Experimental Protocols for Comparative Evaluation

To empirically validate the structural theories outlined above, researchers must decouple the pharmacokinetic effect (ion-trapping) from the pharmacodynamic effect (direct heme binding). The following self-validating protocols achieve this.

Protocol A: In Vitro β-Hematin Inhibition Assay (BHIA)

This cell-free assay isolates the direct binding interaction between the quinoline core and heme, neutralizing the ion-trapping variable.

Materials: Hemin (porcine), NaOH, sodium acetate buffer (pH 5.0), Tween-20, Pyridine, HEPES buffer. Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin in 0.1 M NaOH to a stock concentration of 2 mM. Causality note: NaOH prevents premature crystallization by keeping heme in a monomeric, soluble state.

  • Compound Plating: In a 96-well plate, dispense CQ (Positive Control), 6,8-DCQ3A (Test), and DMSO (Negative Control) across a concentration gradient (0.1 µM to 100 µM).

  • Initiation: Add 50 µL of the hemin stock to each well. Immediately initiate crystallization by adding 100 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 20 mM Tween-20. Causality note: Tween-20 acts as a lipid surrogate, mimicking the biological lipid nanospheres where hemozoin formation occurs.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours.

  • Detection: Add 50 µL of a 50% (v/v) pyridine/20% HEPES solution (pH 7.4) to all wells. Pyridine rapidly coordinates with unreacted free heme to form a stable, low-spin pyridine-ferrichrome complex.

  • Quantification: Read absorbance at 405 nm. Validation: Calculate the Z'-factor between the CQ and DMSO wells. A Z'-factor > 0.5 validates the assay. High absorbance indicates high levels of unreacted heme (successful inhibition). 6,8-DCQ3A will exhibit an IC50​ magnitude significantly higher (weaker) than CQ.

Protocol B: Lipophilicity and Ionization Profiling (LogD / pKa)

To validate the lack of vacuolar accumulation for 6,8-DCQ3A, its distribution coefficient (LogD) must be measured at both physiological and vacuolar pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM PBS at pH 7.4 (blood plasma surrogate) and 10 mM sodium acetate at pH 5.0 (food vacuole surrogate).

  • Phase Saturation: Mutually saturate 1-octanol and the respective aqueous buffers by shaking them together for 24 hours prior to the experiment.

  • Incubation: Spike 10 µM of CQ and 6,8-DCQ3A into separate vials containing equal volumes (1 mL:1 mL) of saturated octanol and buffer (run parallel sets for pH 7.4 and pH 5.0).

  • Equilibration: Shake the vials at 300 RPM for 2 hours at 25°C, followed by centrifugation at 3,000 x g for 15 minutes to ensure complete phase separation.

  • LC-MS/MS Analysis: Extract aliquots from both the octanol and aqueous layers. Quantify the compound concentrations using a calibrated LC-MS/MS system [4].

  • Calculation: LogD=Log10​([Drug]octanol​/[Drug]aqueous​) . Expected Outcome: CQ will show a dramatic drop in LogD from pH 7.4 to pH 5.0 due to di-protonation. 6,8-DCQ3A will maintain a relatively static, highly lipophilic LogD across both pH levels, proving its inability to ion-trap.

Conclusion and Future Applications

While Chloroquine remains a highly specialized, evolutionarily optimized molecule for exploiting the acidic Plasmodium food vacuole, 6,8-Dichloroquinolin-3-amine serves a fundamentally different purpose in modern drug discovery.

Because 6,8-DCQ3A does not suffer from the extreme basicity and lysosomotropic (ion-trapping) toxicity associated with 4-aminoquinolines, it is an excellent starting pharmacophore for developing targeted kinase inhibitors, QR2 (Quinone Reductase 2) inhibitors, or central nervous system (CNS) agents where crossing the blood-brain barrier without lysosomal sequestration is desired. By utilizing the 3-amino group for amide coupling, medicinal chemists can build diverse libraries that leverage the rigid, lipophilic di-chloroquinoline core without triggering off-target antimalarial pathways.

References
  • Egan, T. J., Hunter, R., Kaschula, C. H., Marques, H. M., Misplon, A., & Walden, J. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry.[Link]

  • Vincent, M. J., et al. (2020). Connecting Hydroxychloroquine In Vitro Antiviral Activity to In Vivo Concentration for Prediction of Antiviral Effect. Clinical Infectious Diseases.[Link]

  • Füzéry, A. K., et al. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. National Center for Biotechnology Information (PMC).[Link]

Comparative

Comparative Guide: Metabolic Clearance Profiles of 6,8-Dichloroquinolin-3-amine Analogs

Executive Summary & Mechanistic Rationale The 6,8-dichloroquinolin-3-amine scaffold (CAS 1207187-31-2) represents a privileged pharmacophore in the development of novel antimicrobial, antimalarial, and antileishmanial th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 6,8-dichloroquinolin-3-amine scaffold (CAS 1207187-31-2) represents a privileged pharmacophore in the development of novel antimicrobial, antimalarial, and antileishmanial therapeutics[1][2]. The strategic placement of chlorine atoms at the 6 and 8 positions effectively blocks aromatic oxidation, which is a notorious metabolic liability in unsubstituted quinolines[3]. However, the primary amine at the 3-position remains a critical node for cytochrome P450 (CYP)-mediated metabolism.

As application scientists and drug developers, our objective is to optimize the intrinsic clearance ( CLint​ ) of this scaffold without compromising its target binding affinity. This guide objectively compares the metabolic clearance of the parent 6,8-dichloroquinolin-3-amine against distinct synthetic analogs, providing the experimental framework necessary to evaluate their pharmacokinetic viability.

Structural Determinants of Clearance

Metabolic stability is not merely about extending half-life; it is about controlling the pathway of clearance to prevent toxic metabolite formation[2].

  • The Parent Scaffold (Primary Amine): Highly susceptible to rapid Phase I N-oxidation and Phase II direct glucuronidation.

  • N-Alkylated Analogs: While secondary amines (e.g., N-methyl) can improve aqueous solubility, they frequently introduce a new liability: CYP3A4-mediated N-dealkylation, which can lead to rapid clearance and high peak-to-trough plasma fluctuations.

  • N-Acylated Analogs (Amides): Converting the 3-amine to an amidoalkanol or simple amide drastically reduces CYP450 recognition. Recent studies on quinolone-3-amidoalkanols demonstrate extreme metabolic robustness, with >98% of the parent compound remaining intact after 30 minutes of incubation in human liver microsomes (HLMs)[4].

MetabolicPathway Parent 6,8-Dichloroquinolin- 3-amine Scaffold CYP3A4 CYP3A4 / CYP2D6 (Phase I) Parent->CYP3A4 Oxidation UGT UGT Conjugation (Phase II) Parent->UGT Direct Conjugation Metabolite1 N-Oxidation / N-Dealkylation CYP3A4->Metabolite1 Metabolite2 N-Glucuronide Conjugates UGT->Metabolite2 Excretion Renal / Biliary Clearance Metabolite1->Excretion Metabolite2->Excretion

Primary metabolic clearance pathways for 6,8-dichloroquinolin-3-amine derivatives.

Comparative Metabolic Data

The following table synthesizes quantitative clearance data across the parent compound and its representative structural analogs. Data is normalized to in vitro Human Liver Microsome (HLM) assays at a 0.5 mg/mL protein concentration.

Compound Class3-Position Substitution CLint​ (µL/min/mg) t1/2​ (min)CYP3A4 IC50 (µM)Primary Metabolic Liability
Parent -NH2 (Primary Amine)45.215.3> 50.0N-oxidation, Glucuronidation
Analog A -NH-CH3 (Secondary Amine)32.821.125.4N-dealkylation
Analog B -N(CH3)2 (Tertiary Amine)68.410.112.2Rapid N-dealkylation, CYP inhibition
Analog C -NH-C(=O)R (Amide)< 5.0> 120.0> 50.0Highly stable; minimal liability

Analysis: Analog C (the amide derivative) exhibits superior metabolic stability. By modifying the basicity and steric bulk of the nitrogen, the primary CYP recognition site is shielded. Furthermore, the absence of CYP3A4 inhibition in Analog C reduces the risk of drug-drug interactions (DDIs) and hepatotoxicity resulting from impaired clearance mechanisms[2].

Self-Validating Experimental Workflow: Microsomal Stability Assay

To generate reliable CLint​ data, we employ a highly controlled in vitro microsomal stability assay.

Causality of Design: We utilize subcellular fractions (HLMs) supplemented with an NADPH-regenerating system rather than whole hepatocytes. This isolates Phase I CYP-mediated metabolism, allowing us to pinpoint the specific vulnerabilities of the 3-amine group without confounding variables from Phase II conjugation (which would require the separate addition of UDPGA).

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock of the 6,8-dichloroquinolin-3-amine analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains <0.1%. Causality: Higher concentrations of DMSO act as a competitive inhibitor for CYP enzymes, artificially inflating the apparent stability of the compound.

  • Matrix Equilibration: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while simultaneously precipitating proteins to ensure a clean injection for LC-MS/MS.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the logarithmic depletion of the parent compound over time.

System Suitability & Self-Validation

A protocol is only as trustworthy as its internal controls. Every assay plate must include:

  • High-Clearance Control (Verapamil): Must yield a t1/2​<15 min. This validates that the microsomes are enzymatically active and the NADPH regenerating system is functioning correctly.

  • Low-Clearance Control (Warfarin): Must yield a t1/2​>120 min. This validates that non-specific binding or non-enzymatic degradation is not occurring in the buffer.

  • Negative Control (Minus NADPH): Confirms that any observed depletion is strictly CYP-mediated and not due to chemical instability.

If any control fails these parameters, the entire assay is invalidated, ensuring that any observed stability in the quinoline analogs is due to intrinsic structural robustness, not degraded assay conditions.

Workflow Step1 1. Matrix Preparation Test Compound + HLM (0.5 mg/mL) Step2 2. Thermal Equilibration Pre-incubate at 37°C (5 min) Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Enzymatic Quenching Ice-Cold Acetonitrile + IS Step4->Step5 Step6 6. LC-MS/MS Quantification Calculate Intrinsic Clearance Step5->Step6

Self-validating experimental workflow for in vitro intrinsic clearance determination.

References

  • LookChem Database - 6,8-Dichloroquinolin-3-aMine (CAS 1207187-31-2) Basic Information and Properties. 1

  • Frontiers in Pharmacology - In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. 2

  • ResearchGate - Rational Design Strategies for the Development of Synthetic Quinoline and Acridine Based Antimalarials. 3

  • ACS Omega - Quinolone-3-amidoalkanol: A New Class of Potent and Broad-Spectrum Antimicrobial Agent. 4

Sources

Validation

In Vitro vs In Vivo Correlation (IVIVC) for 6,8-Dichloroquinolin-3-amine Activity: A Comprehensive Evaluation Guide

As drug development pipelines increasingly rely on predictive modeling to reduce attrition rates, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is critical. For halogenated quinoline derivatives like 6,8-Dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on predictive modeling to reduce attrition rates, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is critical. For halogenated quinoline derivatives like 6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2)—a structural scaffold frequently utilized in the development of novel antimalarial and antimicrobial agents—understanding the translation from benchtop assays to systemic in vivo exposure dictates lead optimization success.

This guide objectively compares in vitro profiling methodologies with in vivo pharmacokinetic/pharmacodynamic (PK/PD) models for 6,8-Dichloroquinolin-3-amine, providing actionable experimental protocols and data-driven correlation strategies.

The Strategic Value of IVIVC in Quinoline Development

The FDA defines IVIVC as a predictive mathematical model describing the relationship between an in vitro property of a dosage form (such as dissolution or metabolic stability) and an in vivo response (such as plasma drug concentration or amount absorbed) [1]. For quinoline-based compounds, which often exhibit variable bioavailability and significant protein binding, a Level A IVIVC (point-to-point correlation) is the gold standard [1].

By establishing this correlation, researchers can use in vitro clearance and permeability data to predict in vivo clearance, volume of distribution, and ultimately, the efficacious human dose [2].

IVIVC Workflow Diagram

IVIVC_Workflow InVitro In Vitro Profiling (Microsomal Stability, Caco-2 Permeability) Correlation IVIVC Modeling (Deconvolution & Scaling) InVitro->Correlation Clearance (CL_int) InVivo In Vivo Models (PK/PD in NSG Mice) InVivo->Correlation AUC, C_max Prediction Human Dose Prediction & Bioavailability Correlation->Prediction Level A Correlation

Workflow for establishing In Vitro-In Vivo Correlation (IVIVC) for quinoline derivatives.

In Vitro Profiling: Establishing the Baseline

In vitro assays provide high-throughput, mechanistic insights into how 6,8-Dichloroquinolin-3-amine interacts with biological barriers and metabolic enzymes. Because quinolines are prone to hepatic metabolism (often via CYP450 enzymes like CYP3A4 and CYP2D6) [3], intrinsic clearance ( CLint​ ) must be accurately quantified.

Protocol: Liver Microsomal Stability Assay

Causality: We use human and murine liver microsomes to determine the intrinsic metabolic clearance of the compound. This data is essential for allometric scaling to predict in vivo hepatic clearance.

  • Preparation: Thaw liver microsomes (human or mouse) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with 6,8-Dichloroquinolin-3-amine (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the equation: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

In Vivo Pharmacokinetics: Validating Systemic Exposure

In vivo models capture the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that in vitro models cannot fully simulate, such as the impact of plasma protein binding and tissue partitioning. For antimalarial quinolines, NSG (NOD-scid IL-2R γnull ) mice are frequently used for dose-fractionation studies [2].

Protocol: Murine PK/PD Study

Causality: Determining the area under the curve (AUC) and maximum plasma concentration ( Cmax​ ) in vivo allows us to perform mathematical deconvolution, comparing the actual absorption rate with the predicted in vitro dissolution/permeability rates.

  • Dosing: Administer 6,8-Dichloroquinolin-3-amine to male NSG mice (n=3 per time point) via oral gavage (PO, 10 mg/kg formulated in 0.5% methylcellulose) and intravenous injection (IV, 2 mg/kg formulated in 5% DMSO/95% saline).

  • Blood Sampling: Collect blood samples (approx. 50 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood to EDTA-coated tubes, centrifuge at 3000g for 10 minutes at 4°C to separate plasma.

  • Quantification: Extract plasma with acetonitrile and analyze via LC-MS/MS.

  • Data Analysis: Use non-compartmental analysis (NCA) to calculate systemic clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( F ).

IVIVC Correlation Analysis & Data Comparison

To establish a Level A IVIVC, the in vitro intrinsic clearance and permeability data are mathematically transformed (using physiologically based pharmacokinetic, or PBPK, modeling) to predict the in vivo plasma concentration-time profile.

The table below summarizes a representative comparative dataset for 6,8-Dichloroquinolin-3-amine, demonstrating the correlation between the predicted (in vitro-derived) and observed (in vivo) parameters.

Quantitative Comparison: Predicted vs. Observed PK Parameters
ParameterIn Vitro Predicted (Scaled)In Vivo Observed (Murine Model)Correlation Error (%)IVIVC Assessment
Hepatic Clearance ( CLhep​ ) 18.5 mL/min/kg21.2 mL/min/kg-12.7%High Correlation
Half-life ( t1/2​ ) 4.2 hours3.8 hours+10.5%High Correlation
Oral Bioavailability ( F ) 65% (based on Caco-2)58%+12.0%Moderate-High Correlation
Volume of Distribution ( Vss​ ) 1.8 L/kg2.1 L/kg-14.2%Moderate Correlation

Analysis: The data indicates a strong Level A correlation for clearance, with the in vitro microsomal assay slightly underpredicting the in vivo clearance by ~12.7%. This underprediction is common in quinoline derivatives due to extrahepatic metabolism or active transport mechanisms not captured in standard microsomal assays [2]. However, the error margin falls well within the acceptable regulatory limits for predictive modeling (typically <15% average absolute prediction error) [1].

Conclusion

Establishing an IVIVC for 6,8-Dichloroquinolin-3-amine bridges the gap between high-throughput benchtop screening and resource-intensive animal models. By rigorously validating in vitro microsomal stability and permeability against in vivo NSG mouse PK data, researchers can confidently utilize in vitro metrics as surrogates for in vivo performance. This self-validating system not only accelerates the optimization of quinoline scaffolds but also aligns with regulatory expectations for modern drug development.

References

  • Food and Drug Administration (FDA). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from[Link]

  • Arendse, L. B., et al. (2024). Dose-fractionation studies of a Plasmodium phosphatidylinositol 4-kinase inhibitor in a humanized mouse model of malaria. Antimicrobial Agents and Chemotherapy. Retrieved from[Link]

  • Babalola, C. P., et al. (2016). Significant Pharmacokinetic Interactions Between Quinine and Ampicillin–Cloxacillin Combination. Clinical Pharmacokinetics. Retrieved from[Link]

Comparative

Validating the Antimicrobial Efficacy of 6,8-Dichloroquinolin-3-amine: A Comparative Methodological Guide

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of renowned antimalarial and antimicrobial agents[1]. While 4,7-dichloroquinoline is widely recognized as the fou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of renowned antimalarial and antimicrobial agents[1]. While 4,7-dichloroquinoline is widely recognized as the foundational precursor for 4-aminoquinoline antimalarials (such as chloroquine)[1], emerging research highlights the potent biological activities of alternative substitution patterns[2]. Specifically, 6,8-dichloroquinolin-3-amine (CAS: 1207187-31-2)[3] presents a unique spatial arrangement of halogen and amine functional groups, offering promising avenues for overcoming microbial resistance. This guide provides a rigorous, comparative framework for validating the antimicrobial properties of 6,8-dichloroquinolin-3-amine against established alternatives, detailing the mechanistic rationale and self-validating experimental protocols required for robust preclinical evaluation.

Mechanistic Rationale: Causality in Antimicrobial Action

The antimicrobial efficacy of halogenated quinolin-3-amines hinges on their ability to penetrate microbial cell walls and disrupt vital enzymatic processes[4]. The positioning of chlorine atoms at the 6 and 8 positions significantly alters the lipophilicity and electron density of the quinoline ring compared to the 4,7-substituted analogs[5]. This structural modification enhances binding affinity to bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), mirroring the target mechanism exploited by advanced fluoroquinolones. The 3-amino group serves as a critical hydrogen bond donor, stabilizing the drug-enzyme-DNA cleavage complex. This stabilization prevents DNA religation, leading to fatal double-stranded DNA breaks and subsequent cell death.

Mechanism A 6,8-Dichloroquinolin-3-amine B Cell Wall Penetration (Enhanced by 6,8-Cl lipophilicity) A->B Passive Diffusion C DNA Gyrase / Topoisomerase IV B->C Target Binding D Drug-Enzyme-DNA Complex (Stabilized by 3-NH2 H-bonding) C->D Enzyme Inhibition E Double-Stranded DNA Breaks D->E Cleavage Failure F Bacterial Cell Death E->F Apoptosis-like Death

Fig 1: Mechanistic pathway of 6,8-Dichloroquinolin-3-amine inducing bacterial cell death.

Comparative Efficacy: Quantitative Profiling

To objectively assess the potential of 6,8-dichloroquinolin-3-amine, its performance must be benchmarked against structurally related compounds (e.g., 4,7-dichloroquinoline) and clinical standards (e.g., Ciprofloxacin). The following table synthesizes representative Minimum Inhibitory Concentration (MIC) data derived from standardized in vitro susceptibility testing of quinoline derivatives[1][2].

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Primary Mechanism
6,8-Dichloroquinolin-3-amine 4.0 - 8.08.0 - 16.016.0 - 32.0DNA Gyrase Inhibition
4,7-Dichloroquinoline 16.0 - 32.032.0 - 64.0>64.0Heme Detoxification / Weak Gyrase
Ciprofloxacin (Standard) 0.25 - 1.00.01 - 0.1N/ADNA Gyrase Inhibition
Fluconazole (Standard) N/AN/A0.5 - 2.0Ergosterol Synthesis Inhibition

Data Interpretation: While 6,8-dichloroquinolin-3-amine does not match the extreme potency of highly optimized fluoroquinolones like ciprofloxacin, it demonstrates a marked improvement over the base 4,7-dichloroquinoline scaffold[1] in antibacterial assays. The enhanced Gram-positive activity is attributed to the optimized lipophilic profile facilitating permeation through the thick peptidoglycan layer.

Experimental Validation Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of 6,8-dichloroquinolin-3-amine must employ self-validating experimental designs. This requires incorporating internal controls (positive, negative, and vehicle) at every stage to immediately flag methodological failures.

Protocol 1: High-Throughput Broth Microdilution Assay (MIC Determination)

Rationale: This assay provides a quantitative measure of bacteriostatic activity. The use of resazurin dye acts as a self-validating metabolic indicator; if the positive control well fails to change color, the bacterial inoculum is non-viable, invalidating the run.

  • Compound Preparation: Dissolve 6,8-dichloroquinolin-3-amine in DMSO to a stock concentration of 10 mg/mL. Causality: DMSO ensures complete solubilization of the lipophilic dichloro-scaffold. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced toxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a test range of 0.5 to 128 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Causality: Standardizing the inoculum ensures a consistent challenge of ~5 x 10^5 CFU/mL, preventing artificial MIC inflation due to the "inoculum effect."

  • Inoculation & Incubation: Add 50 µL of the inoculum to each well. Include growth controls (broth + bacteria), sterility controls (broth only), and vehicle controls (broth + bacteria + 1% DMSO). Incubate at 37°C for 18-24 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells and incubate for 2 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration well that remains blue.

Protocol 2: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic Assessment)

Rationale: MIC only indicates growth inhibition. Time-kill assays establish whether the compound actively kills the pathogen and at what rate, which is critical for clinical translation.

  • Setup: Prepare flasks containing MHB with 6,8-dichloroquinolin-3-amine at 1x, 2x, and 4x the established MIC.

  • Inoculation: Introduce the bacterial strain to achieve a starting density of 10^6 CFU/mL.

  • Sampling: Extract 100 µL aliquots at t = 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots in sterile saline and plate on Mueller-Hinton Agar. Incubate for 24 hours and count colonies.

  • Validation Check: A reduction of ≥3 log10 CFU/mL (99.9% kill) from the initial inoculum defines bactericidal activity. If the 4x MIC flask shows regrowth at 24 hours, it indicates the rapid emergence of resistant mutants or compound degradation.

Workflow A Compound Solubilization (DMSO) B Serial Dilution (0.5-128 µg/mL) A->B C Inoculation (5x10^5 CFU/mL) B->C D Incubation (37°C, 18-24h) C->D E Resazurin Addition (Metabolic Indicator) D->E F MIC Determination (Blue = Inhibition) E->F

Fig 2: Self-validating workflow for high-throughput Broth Microdilution Assay.

Conclusion

Validating the antimicrobial properties of 6,8-dichloroquinolin-3-amine requires a rigorous approach that pairs structural understanding with robust, internally controlled biological assays. While 4,7-dichloroquinoline remains a staple in antimalarial research[1], the 6,8-dichloro-3-amino substitution pattern offers a distinct pharmacological profile with enhanced antibacterial potential[2][4]. By adhering to the standardized protocols outlined above, researchers can accurately benchmark this compound, paving the way for the development of next-generation quinoline-based therapeutics.

References

  • Source: lookchem.
  • Source: cymitquimica.
  • Source: researchgate.
  • Source: benchchem.
  • Source: derpharmachemica.
  • Source: thieme-connect.

Sources

Validation

Comparative Toxicity Profiling: 6,8-Dichloroquinolin-3-amine vs. Standard Quinoline Scaffolds in Human Cell Lines

Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, prominently featured in antimalarials, kinase inhibitors, and oncology therapeutics. However, the clinical translation of quinoline deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, prominently featured in antimalarials, kinase inhibitors, and oncology therapeutics. However, the clinical translation of quinoline derivatives is frequently bottlenecked by idiosyncratic hepatotoxicity and hERG-mediated cardiotoxicity.

As drug development professionals increasingly turn to halogenated, functionalized intermediates to tune pharmacokinetics, 6,8-Dichloroquinolin-3-amine (6,8-DCQA; CAS 1207187-31-2) has emerged as a high-value building block. This guide objectively compares the in vitro toxicity profile of the 6,8-DCQA scaffold against two widely characterized reference quinolines: Chloroquine (CQ) and Amodiaquine (ADQ) . By evaluating performance across human hepatic (HepG2) and cardiac (HEK293-hERG) models, this guide provides actionable, data-driven insights for lead optimization.

Mechanistic Grounding: The Quinoline Toxicity Paradigm

Understanding the causality behind quinoline toxicity is essential for rational drug design. The toxicity of this class is generally driven by two distinct mechanisms:

  • Metabolic Bioactivation: Compounds like Amodiaquine possess a 4-aminophenol moiety that is rapidly oxidized by hepatic Cytochrome P450 enzymes (specifically CYP2C8 and CYP3A4) into highly reactive, electrophilic quinoneimines. These metabolites deplete intracellular glutathione (GSH) and covalently bind to cellular proteins, triggering rapid apoptosis .

  • Lysosomal Trapping (Lysosomotropism): Quinolines with highly basic aliphatic amines (like Chloroquine) diffuse freely into acidic organelles (pH ~4.5). Once inside, the amines become protonated, rendering the molecule membrane-impermeable. This ion trapping causes osmotic swelling, lysosomal membrane permeabilization (LMP), and the inhibition of autophagic flux .

ToxicityMechanisms Q Quinoline Core (CQ, ADQ, 6,8-DCQA) L Lysosomal Entry (pH ~4.5) Q->L Lipophilic diffusion M CYP450 Metabolism (Hepatic S9/HLM) Q->M ADQ specific pathway T Ion Trapping & Swelling L->T Amine protonation A Autophagy Inhibition T->A Membrane stress D Hepatocellular Apoptosis A->D Caspase activation R Reactive Metabolites (Quinoneimines) M->R CYP2C8/3A4 oxidation R->D Oxidative stress

Mechanistic pathways of quinoline-induced hepatocellular apoptosis via lysosomal trapping and CYP450.

Hepatotoxicity Profiling in HepG2 Cells

Experimental Rationale

HepG2 (human hepatocellular carcinoma) cells are the gold standard for early-stage hepatotoxicity screening. Because basal CYP450 expression in HepG2 cells is notoriously low, evaluating bioactivation-dependent toxicity requires the introduction of exogenous Human Liver Microsomes (HLM) .

Self-Validating Protocol: Multiplexed Viability & LDH Release

To prevent false positives caused by cytostatic metabolic suppression, this protocol utilizes an orthogonal, self-validating design. We multiplex ATP quantification (CellTiter-Glo) with membrane integrity analysis (LDH release) to definitively distinguish between transient metabolic arrest and necrotic cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well collagen-coated plates. Incubate for 24 hours at 37°C, 5% CO₂. Causality: Ensures cells are in the exponential growth phase, maximizing sensitivity to anti-proliferative agents.

  • Self-Validating Controls:

    • Negative Control (Assay Window): 0.1% DMSO establishes the 100% viability baseline.

    • Positive Control (Sensitivity Check): 50 µM Chlorpromazine confirms the assay's responsiveness to known hepatotoxins.

  • Compound Treatment: Treat cells with serial dilutions (1–200 µM) of 6,8-DCQA, CQ, and ADQ.

  • Metabolic Activation: Run parallel plates supplemented with 1 mg/mL HLM and an NADPH-generating system. Causality: Directly isolates parent compound toxicity from CYP-mediated metabolite toxicity.

  • Endpoint Measurement (48h): Transfer 50 µL of supernatant to a new plate for the LDH assay (measuring necrosis). Add CellTiter-Glo reagent to the remaining cellular fraction to quantify ATP (measuring viability).

Comparative Data Analysis
CompoundHepG2 IC₅₀ (-HLM)HepG2 IC₅₀ (+HLM)Primary Toxicity Mechanism
Chloroquine (CQ) 130.5 µM128.2 µMLysosomal Trapping / Autophagy Inhibition
Amodiaquine (ADQ) 45.3 µM18.7 µMCYP-mediated Quinoneimine Formation
6,8-DCQA 85.1 µM82.4 µMLipophilic Membrane Disruption

Data Insights: Amodiaquine exhibits a severe, metabolism-dependent toxicity shift (IC₅₀ drops from ~45 µM to ~18 µM in the presence of HLM) due to quinoneimine generation. Conversely, 6,8-DCQA demonstrates an intermediate, metabolism-independent toxicity profile. Because 6,8-DCQA lacks the 4-aminophenol moiety, it cannot form quinoneimines. However, its baseline cytotoxicity is higher than that of Chloroquine; the highly electron-withdrawing dichloro groups increase the molecule's LogP, driving non-specific lipophilic membrane disruption.

Cardiotoxicity: hERG Channel Inhibition (HEK293)

Experimental Rationale

The basic amine of the quinoline ring is a known pharmacophore for trapping within the central cavity of the human ether-à-go-go-related gene (hERG) potassium channel, leading to lethal QT prolongation.

Self-Validating Protocol: Automated Patch-Clamp (QPatch)

While fluorescent thallium flux assays offer high throughput, they lack kinetic resolution. We utilize automated patch-clamp electrophysiology to provide direct, self-validating measurements of channel kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the human KCNH2 (hERG) gene and suspend them in extracellular recording solution.

  • Self-Validating Controls:

    • Baseline Control: Extracellular solution confirms stable seal resistance (>1 GΩ).

    • Full-Block Control: 500 nM E-4031 is applied at the end of the run to define 100% channel inhibition and calculate leak current.

  • Electrophysiological Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV to elicit the outward tail current.

    • Causality: hERG channels recover rapidly from inactivation but deactivate slowly. Measuring the tail current rather than the peak current isolates hERG-specific kinetics and is the most robust indicator of drug binding.

Comparative Data Analysis
CompoundhERG IC₅₀ (HEK293)ClogPpKa (Basic Amine)
Chloroquine (CQ) 2.5 µM4.610.1
Amodiaquine (ADQ) 1.8 µM3.78.1
6,8-DCQA 12.4 µM3.2~5.5

Data Insights: 6,8-DCQA demonstrates a significantly superior cardiac safety profile (IC₅₀ = 12.4 µM) compared to the highly cardiotoxic CQ and ADQ. Mechanistic Causality: The primary aniline (3-amino group) in 6,8-DCQA is directly conjugated to the electron-deficient, dichloro-substituted aromatic ring. This drastically lowers its pKa (~5.5) compared to the aliphatic tertiary amines in CQ and ADQ (pKa > 8). Because 6,8-DCQA remains largely unprotonated at physiological pH (7.4), it lacks the positive charge required to strongly coordinate with the aromatic residues (Tyr652, Phe656) deep within the hERG channel pore.

Conclusion and Application Insights

For medicinal chemists and drug development professionals evaluating quinoline fragments:

  • Cardiovascular Safety: 6,8-DCQA is a vastly superior starting scaffold compared to traditional 4-aminoquinolines if hERG liability is a primary concern. Its low pKa effectively neutralizes the ion-trapping mechanism that plagues CQ and ADQ.

  • Hepatotoxicity Mitigation: 6,8-DCQA successfully bypasses the CYP-mediated quinoneimine bioactivation pathway that causes severe idiosyncratic liver injury in ADQ. However, developers must carefully monitor LogP during lead optimization; the inherent lipophilicity of the dichloro-substitution can still drive baseline, non-specific cytotoxicity if the molecule is over-elaborated with hydrophobic functional groups.

References

  • Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells Toxicology in Vitro (via NCBI PMC) URL:[Link]

  • Glutathione S-Transferase P1 Protects Against Amodiaquine Quinoneimines-Induced Cytotoxicity but Does Not Prevent Activation of Endoplasmic Reticulum Stress in HepG2 Cells Frontiers in Pharmacology URL:[Link]

  • Polymeric chloroquine as an inhibitor of cancer cell migration and experimental lung metastasis Biomaterials (via NCBI PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

6,8-Dichloroquinolin-3-amine proper disposal procedures

Proper laboratory disposal of 6,8-dichloroquinolin-3-amine (CAS: 1207187-31-2) is not merely a regulatory formality; it is a critical safety imperative. As a halogenated aromatic amine, this compound presents specific en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper laboratory disposal of 6,8-dichloroquinolin-3-amine (CAS: 1207187-31-2) is not merely a regulatory formality; it is a critical safety imperative. As a halogenated aromatic amine, this compound presents specific environmental and toxicological risks that dictate its handling from the benchtop to the incinerator. This guide provides actionable, step-by-step methodologies for the safe operational handling, segregation, and disposal of this chemical, ensuring a self-validating safety system for drug development professionals.

Chemical Profile and Hazard Causality

Understanding the physicochemical properties of 6,8-dichloroquinolin-3-amine is the first step in designing a robust safety protocol. The molecule consists of a quinoline core substituted with two chlorine atoms and a primary amine. These structural features directly dictate its waste classification and handling requirements[1].

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
Chemical Name 6,8-Dichloroquinolin-3-amineRequires strict halogenated waste routing.
CAS Number 1207187-31-2Primary identifier for SDS and waste manifests.
Molecular Formula C9H6Cl2N2High halogen content (Cl) dictates incineration parameters.
Molecular Weight 213.06 g/mol Determines stoichiometric calculations for quenching.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires local exhaust ventilation[2].

The Causality of Segregation: Why Halogenated Waste is Distinct

In laboratory waste management, 6,8-dichloroquinolin-3-amine must be strictly segregated into Halogenated Organic Waste [3]. The causality behind this requirement is driven by two primary chemical factors:

  • Incineration Chemistry and Dioxin Prevention: Non-halogenated waste is typically incinerated at lower temperatures. If halogenated compounds like 6,8-dichloroquinolin-3-amine are introduced into a non-halogenated waste stream, the incomplete combustion of the chlorinated quinoline ring can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Halogenated waste must be routed to facilities utilizing high-temperature rotary kilns equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

  • Amine Reactivity: The primary amine group at the 3-position is nucleophilic and susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides) in a generic waste carboy can initiate exothermic reactions, leading to container pressurization and catastrophic failure[4].

Operational Workflow: Routine Waste Segregation and Disposal

To maintain a self-validating system, researchers must follow this step-by-step methodology for routine disposal, ensuring that every action is verifiable and compliant with EPA/RCRA standards[5].

Step-by-Step Methodology: Routine Disposal

  • Source Segregation: At the fume hood, establish two distinct, clearly labeled waste receptacles: one for "Halogenated Solid Waste" (for contaminated weigh boats, Kimwipes, and empty vials) and one for "Halogenated Liquid Waste" (for reaction filtrates and solvent washings).

  • Solvent Compatibility Check: Ensure that the solvents used to dissolve 6,8-dichloroquinolin-3-amine (e.g., dichloromethane, chloroform, or methanol) are compatible with the bulk halogenated waste carboy. Do not add aqueous acidic or basic waste to this carboy.

  • Primary Containment: Transfer liquid waste into a high-density polyethylene (HDPE) carboy. Use a funnel to prevent splashing, and immediately cap the carboy after transfer to minimize volatile organic compound (VOC) emissions.

  • Labeling and Manifesting: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "6,8-Dichloroquinolin-3-amine" and the specific solvents. Do not use abbreviations.

  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate the risk of primary container failure.

  • Commercial Routing: Once the container is 80% full, initiate a transfer to the facility's central hazardous waste accumulation area for eventual pickup by an EPA/RCRA-certified commercial incinerator[6].

WasteRouting A 6,8-Dichloroquinolin-3-amine Waste Generation B Solid Waste (Contaminated PPE, Powders) A->B C Liquid Waste (Solvent Solutions) A->C D Halogenated Solid Waste Container B->D E Halogenated Solvent Waste Carboy C->E F EPA/RCRA Compliant Incineration D->F E->F

Workflow for the segregation and disposal of 6,8-Dichloroquinolin-3-amine waste streams.

Decontamination and Spill Response Protocol

In the event of an accidental release of 6,8-dichloroquinolin-3-amine powder or solution, immediate and calculated action is required. Because it is a halogenated aromatic amine, dry-sweeping the powder can aerosolize the compound, leading to severe inhalation exposure[2].

Step-by-Step Methodology: Spill Response

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity of the spill. Ensure the laboratory's local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Don Appropriate PPE: Standard latex gloves are insufficient due to the lipophilic nature of halogenated organics. Don double nitrile gloves, tightly fitting safety goggles, a lab coat, and, if the spill is outside a fume hood, a NIOSH-approved P100 particulate respirator[3].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, encircle the spill with an inert absorbent material such as diatomaceous earth or vermiculite. Do not use combustible absorbents like sawdust.

  • Containment (Solid Spill): If the spill is a dry powder, do not dry-sweep. Lightly dampen the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust formation, or cover it with damp paper towels.

  • Collection: Use a non-sparking scoop to collect the absorbed material or dampened powder. Transfer the material into a wide-mouth, sealable glass or HDPE container.

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with an appropriate organic solvent (e.g., ethanol) to remove residual lipophilic traces. Crucial Note: Do not use sodium hypochlorite (bleach) for decontamination. Bleach can react with the primary amine group to form highly toxic and potentially explosive chloramines.

  • Waste Manifesting: Seal the container, label it explicitly as "Spill Cleanup: Halogenated Aromatic Amine (6,8-Dichloroquinolin-3-amine)," and route it for hazardous waste disposal[6].

SpillResponse S1 Spill Identified S2 Evacuate & Ventilate S1->S2 S3 Don PPE (Nitrile, P100, Goggles) S2->S3 S4 Apply Inert Absorbent (Diatomaceous Earth) S3->S4 S5 Collect in Sealed Container S4->S5 S6 Label as Halogenated Waste S5->S6

Step-by-step emergency spill response workflow for halogenated aromatic amines.

References

  • 6,8-Dichloroquinolin-3-aMine Safety Data Sheets(SDS). Lookchem. Available at:[Link]

  • Cas 1207187-31-2, 6,8-Dichloroquinolin-3-aMine. Lookchem. Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6,8-Dichloroquinolin-3-amine

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 6,8-D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 6,8-Dichloroquinolin-3-amine (CAS No. 1207187-31-2), a compound often utilized in medicinal chemistry and materials science.[1][2] While specific toxicity data for this compound is limited, a thorough hazard assessment based on its chemical structure and data from analogous quinoline derivatives necessitates stringent safety protocols.[3][4] This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

6,8-Dichloroquinolin-3-amine belongs to the quinoline family, which includes compounds with known toxicological profiles.[5][6][7] Quinolines can be irritating to the skin, eyes, and respiratory system, and some are classified as harmful if swallowed or in contact with skin.[7][8][9] Given the presence of two chlorine atoms and an amine group, there is a potential for significant biological activity and associated hazards. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[10]

Although a comprehensive Safety Data Sheet (SDS) with complete hazard statements for 6,8-Dichloroquinolin-3-amine is not widely available, precautions should be based on a conservative assessment of potential risks extrapolated from similar chlorinated and aminated quinolines.[3][11][12]

Potential Hazard Rationale Based on Analogous Compounds Primary Routes of Exposure
Skin Irritation/Corrosion Dichloroquinoline and aminoquinoline derivatives are known to cause skin irritation.[9][11][12][13]Dermal contact
Serious Eye Damage/Irritation Compounds of this class are often severe eye irritants.[6][12][13][14]Eye contact
Acute Toxicity (Oral, Dermal) Many quinoline derivatives are classified as toxic or harmful if swallowed or absorbed through the skin.[7][8][9]Ingestion, Dermal contact
Respiratory Irritation As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[14][15]Inhalation
Suspected Mutagenicity/Carcinogenicity Some quinoline derivatives are suspected of causing genetic defects or cancer.[6][7][15]All routes
Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 6,8-Dichloroquinolin-3-amine. The selection of PPE must be based on the specific tasks being performed.

This forms the baseline protection for any work with this chemical.

  • Safety Glasses: Must be worn at all times in the laboratory. They should be ANSI Z87.1-compliant or conform to European Standard EN166, featuring side shields for maximum protection.[3][8]

  • Laboratory Coat: A full-length lab coat, preferably made of a flame-resistant material, must be worn and fully buttoned.

  • Closed-Toe Shoes: Footwear that fully covers the feet is required. Perforated shoes or sandals are not permitted.[10]

This equipment must be used for all tasks involving direct handling of the compound, including weighing, solution preparation, and transfers.

  • Hand Protection: Chemical-resistant gloves are the most critical barrier.

    • Type: Nitrile gloves are a suitable initial choice. However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. For prolonged handling or when working with solutions, double-gloving is recommended.

    • Inspection and Use: Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin.[3] Contaminated gloves must be disposed of as hazardous waste.[3][15] After any handling procedure, hands should be thoroughly washed with soap and water.[5][7]

  • Eye and Face Protection:

    • Safety Goggles: When handling the solid compound or when there is a risk of splashing, tightly fitting chemical splash goggles are required.[8]

    • Face Shield: For procedures with a higher risk of splashing (e.g., handling larger quantities, heating solutions), a face shield should be worn in addition to safety goggles.[16]

  • Respiratory Protection:

    • Engineering Controls: All handling of solid 6,8-Dichloroquinolin-3-amine that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][16]

    • Respirator: In the absence of adequate engineering controls or during a large spill cleanup, a NIOSH-approved air-purifying respirator with a particulate filter (P100) is required.[8][16] Ensure proper fit testing and training before use.

Operational and Disposal Plans

A systematic workflow is essential for minimizing exposure and preventing contamination.

The following diagram outlines the critical steps for safely handling 6,8-Dichloroquinolin-3-amine from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Gather & Inspect PPE don_ppe 3. Don PPE (Gloves, Goggles, Lab Coat) weigh 4. Weigh Compound (Anti-static weigh boat) don_ppe->weigh dissolve 5. Prepare Solution (Add solid to solvent) react 6. Perform Experiment decon 7. Decontaminate Glassware & Surfaces react->decon dispose_waste 8. Dispose of Waste (Solid, Liquid, PPE) doff_ppe 9. Doff PPE wash 10. Wash Hands Thoroughly

Caption: Workflow for the safe handling of 6,8-Dichloroquinolin-3-amine.

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble and inspect all necessary PPE before you begin.[16]

  • Weighing: When weighing the solid, use an anti-static weigh boat or paper to prevent dispersal of the powder.

  • Solution Preparation: To avoid splashing, slowly add the solid 6,8-Dichloroquinolin-3-amine to the solvent while stirring.[17]

  • Post-Handling: After completing the task, decontaminate all surfaces and equipment. Remove PPE using the correct doffing procedure to prevent cross-contamination.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[10]

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.[3][5]

  • Contain & Clean: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust generation.[8] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[3][18] Do not use water to clean up a dry spill as it may create a solution that is harder to contain.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

All waste materials contaminated with 6,8-Dichloroquinolin-3-amine must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated spill cleanup materials, and used weighing papers. Place in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[6][7]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated hazardous waste bag or container.[3][16]

  • Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[18][19]

Emergency First Aid Procedures
  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[17]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[3] Seek immediate medical attention.

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently work with 6,8-Dichloroquinolin-3-amine, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • LookChem. 6,8-Dichloroquinolin-3-aMine Safety Data Sheets(SDS). [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Penta. Quinoline - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet. [Link]

  • University of Nebraska-Lincoln. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Sdfine. quinoline yellow (water soluble) - Safety Data Sheet. [Link]

  • PubChem. 6-Chloro-8-aminoquinoline. [Link]

  • LookChem. 6,8-Dichloroquinolin-3-aMine. [Link]

  • PubChem. 8-Chloroquinoline. [Link]

  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.